(R)-3-Aminopiperidin-2-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-aminopiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAYLURYAOXTTE-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679199 | |
| Record name | (3R)-3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406216-02-2 | |
| Record name | (3R)-3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Cornerstone Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties of (R)-3-Aminopiperidin-2-one Hydrochloride
This compound has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its rigid, chiral scaffold makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. Most notably, this compound serves as a critical building block for Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[1] Its utility also extends to the development of other advanced therapeutics, including novel calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment.[2]
This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of this compound. The content is structured to deliver not just data, but field-proven insights into its handling and application, grounded in authoritative scientific sources.
Chemical Identity and Structural Elucidation
The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure. This compound is a chiral heterocyclic compound containing a six-membered lactam (a cyclic amide) ring. The "(R)" designation specifies the stereochemistry at the chiral center, C3, which bears the primary amino group. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | (3R)-3-amino-2-piperidinone hydrochloride | [4] |
| CAS Number | 406216-02-2 | [5] |
| Molecular Formula | C₅H₁₁ClN₂O | [5] |
| Molecular Weight | 150.61 g/mol | [5] |
| Canonical SMILES | C1C--INVALID-LINK--N.Cl | [6] |
| InChIKey | YCCMTCQQDULIFE-GSVOUGTGSA-N | [7] |
Physicochemical Properties: A Data-Driven Overview
Understanding the physical properties of a compound is paramount for its effective use in experimental design, from reaction setup to purification and formulation. While some specific experimental values for this exact compound are not widely reported in peer-reviewed literature, we can compile known data and provide expert-informed expectations.
| Property | Value / Observation | Source(s) / Notes |
| Appearance | White to off-white solid powder. | |
| Melting Point | Not definitively reported. | Data for the closely related (R)-3-Aminopiperidine dihydrochloride is 190-195 °C.[8] |
| Solubility | No quantitative data available. | As a hydrochloride salt, it is expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and DMSO. Its solubility in less polar organic solvents like dichloromethane and ethyl acetate is likely limited. The related 3-aminopiperidine-2,6-dione hydrochloride is reported as soluble in DMSO, chloroform, and dichloromethane.[1] |
| Hygroscopicity | Material is known to be hygroscopic. | [8] |
| Storage | Store in a cool, dry, well-sealed container under an inert atmosphere. | [6] |
Synthesis and Reaction Mechanism
The synthesis of this compound is a critical process for ensuring high enantiomeric purity. A common and scalable method, detailed in patent literature, involves the cyclization of a chiral amino acid derivative.[9]
The causality behind this experimental design is rooted in stereochemical control. By starting with a readily available chiral precursor like (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of D-ornithine), the desired stereochemistry is preserved throughout the synthesis.
Workflow for Synthesis
References
- 1. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 2-Piperidinone [webbook.nist.gov]
- 3. 3-(R)-AMINO-PIPERIDIN-2-ONE HYDROCHLORIDE | 406216-02-2 [chemicalbook.com]
- 4. CAS 406216-02-2 | this compound - Synblock [synblock.com]
- 5. 406216-02-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 9. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foreword: The Analytical Imperative for Chiral Intermediates
An In-Depth Technical Guide to the Structural Analysis of (R)-3-Aminopiperidin-2-one Hydrochloride
In modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. This compound is a key chiral building block in the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2][3] Its utility is intrinsically linked to its absolute stereochemistry and enantiomeric purity. A robust, multi-faceted analytical strategy is therefore not merely a quality control measure but a foundational component of the drug development process.
This guide eschews a simple checklist of techniques. Instead, it presents an integrated analytical philosophy for the comprehensive structural elucidation of this compound. We will explore not only the "how" but, more critically, the "why" behind each methodological choice, providing a self-validating framework for researchers, scientists, and drug development professionals.
Foundational Analysis: Confirming Molecular Identity and Formula
Before delving into complex stereochemical questions, we must first confirm the molecule's fundamental identity: its molecular weight and elemental composition. This establishes the groundwork upon which all further structural analysis is built.
Mass Spectrometry (MS)
Mass spectrometry serves as the initial verification of the compound's molecular mass. For a polar, pre-salted compound like this compound, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization mechanism, which minimizes fragmentation and preserves the molecular ion.
-
Expertise & Causality: We select ESI in positive ion mode because the basic nitrogen atoms in the piperidinone ring and the primary amine are readily protonated. We expect to observe the protonated molecule [M+H]⁺, where 'M' is the free base. The hydrochloride salt will dissociate in the solvent, and the chloride ion is typically not observed in positive mode. The analysis directly confirms that the molecular weight of the synthesized compound matches the theoretical mass of the free base (C₅H₁₀N₂O), which is 114.15 g/mol .[4]
-
Data Interpretation: The primary ion of interest will be at m/z 115.16 [M+H]⁺. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, can provide an exact mass measurement (e.g., 115.0866 for [C₅H₁₁N₂O]⁺), which confirms the elemental formula with high confidence. Tandem MS (MS/MS) experiments can be performed on the parent ion to induce fragmentation, providing further structural confirmation.[5][6] Common fragmentation pathways for piperidine alkaloids involve neutral losses, such as the loss of water or ammonia, which would be consistent with the proposed structure.[5][7]
Data Summary Table: Expected Mass Spectrometry Data
| Ion | Technique | Expected m/z (Monoisotopic) | Information Gained |
| [M+H]⁺ | ESI-HRMS | 115.0866 | Confirms elemental composition (C₅H₁₁N₂O)⁺ and molecular weight of the free base. |
| Fragmentation Ions | ESI-MS/MS | Varies | Provides evidence for the piperidinone ring structure and functional groups. |
Elucidating Connectivity and Functional Groups
Once the molecular formula is confirmed, the next logical step is to verify the arrangement of atoms—the molecule's connectivity and the presence of key functional groups. This is primarily achieved through vibrational and nuclear magnetic resonance spectroscopies.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we are looking for characteristic vibrations of the lactam (cyclic amide) and the primary amine hydrochloride salt.
-
Expertise & Causality: The lactam moiety is the most prominent feature. We anticipate a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. The exact position provides insight into ring strain and hydrogen bonding. The N-H stretching vibrations are also critical. We expect to see a band for the lactam N-H, usually around 3200 cm⁻¹, and broader absorptions for the ammonium salt (-NH₃⁺) in the 2400-3000 cm⁻¹ region. The presence of these specific bands provides strong, self-validating evidence for the core structure.[8][9][10]
Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
-
Analysis: Identify and label the key vibrational bands corresponding to the functional groups.
Data Summary Table: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| Amine Salt (-NH₃⁺) | N-H Stretch | 2400 - 3000 (broad) | Characteristic of a primary amine hydrochloride salt. |
| Lactam (N-H) | N-H Stretch | ~3200 | Confirms the secondary amide within the ring. |
| Lactam (C=O) | C=O Stretch | ~1660 | Strong, sharp peak indicative of a six-membered lactam carbonyl.[10][11] |
| Methylene (CH₂) | C-H Stretch | 2850 - 2960 | Confirms the aliphatic piperidine backbone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise carbon-hydrogen framework of a molecule. A combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments provides an unambiguous map of atomic connectivity.
-
Expertise & Causality: ¹H NMR will reveal the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons), allowing us to "walk" through the molecule's backbone. The diastereotopic nature of the methylene protons adjacent to the chiral center (C4 and C5) is expected to result in complex splitting patterns, providing further structural proof. ¹³C NMR complements this by showing the number of unique carbon environments, with the carbonyl carbon being a key downfield signal. The chemical shifts are highly sensitive to the local electronic environment, making NMR a self-validating system for structural confirmation.[12][13][14]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred as it will exchange with the labile N-H protons, causing their signals to disappear, which helps in peak assignment.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering ~0-12 ppm, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Peak Assignment: Integrate the ¹H signals and analyze their chemical shifts and splitting patterns (multiplicity). Assign both ¹H and ¹³C signals to the corresponding atoms in the structure.
Data Summary Table: Predicted NMR Chemical Shifts (in D₂O)
| Atom Position | ¹H Shift (ppm) & Multiplicity | ¹³C Shift (ppm) | Rationale |
| C=O | - | ~175 | Typical chemical shift for a lactam carbonyl carbon. |
| C3-H | ~4.0 (dd) | ~55 | The proton on the chiral center, coupled to the two C4 protons. Downfield shift due to adjacent N and C=O. |
| C4-H₂ | ~2.1 & ~2.3 (m) | ~28 | Diastereotopic protons adjacent to the chiral center. |
| C5-H₂ | ~1.9 (m) | ~22 | Methylene protons further from the electron-withdrawing groups. |
| C6-H₂ | ~3.3 (t) | ~45 | Protons adjacent to the amide nitrogen. |
Definitive Stereochemical and Solid-State Analysis
Confirming the absolute configuration is paramount for a chiral intermediate. While spectroscopic methods confirm connectivity, they typically cannot distinguish between enantiomers. For this, we turn to techniques that are sensitive to the three-dimensional arrangement of atoms.
Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal "gold standard" for determining the absolute configuration of a chiral molecule. It provides a direct 3D visualization of the molecule's structure in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms.
-
Expertise & Causality: The method relies on the diffraction of X-rays by a well-ordered single crystal. The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which the atomic positions are determined. By using anomalous dispersion, the absolute stereochemistry can be determined without ambiguity.[15] This provides the ultimate, authoritative confirmation of the (R) configuration. The process is self-validating; a successful structural solution with a low R-factor (a measure of agreement between the calculated and observed diffraction data) is considered definitive proof.[16][17][18]
Workflow: X-ray Crystallography
Caption: Workflow for absolute structure determination.
Quantifying Chiral Purity
While X-ray crystallography confirms the absolute configuration of a single crystal, it does not quantify the enantiomeric purity of the bulk material. For this, a separation technique is required.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry-standard method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound.[][20]
-
Expertise & Causality: The core principle involves using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. However, (R)-3-Aminopiperidin-2-one lacks a strong UV chromophore, making detection by standard HPLC-UV detectors challenging. The authoritative and field-proven solution is pre-column derivatization.[21][22] Reacting the primary amine with a chromophoric agent like benzoyl chloride or p-toluenesulfonyl chloride introduces a strongly UV-absorbing group.[23][24] This creates two diastereomeric derivatives that can be separated on a standard (non-chiral) column or, more commonly, two enantiomeric derivatives that are then readily separated on a CSP and detected with high sensitivity. This derivatization strategy is a self-validating system; the reaction must be shown to proceed without racemization.
Experimental Protocol: Chiral HPLC with Pre-column Derivatization
-
Derivatization:
-
Dissolve a known quantity of this compound in an appropriate solvent (e.g., a mixture of hexane and a small amount of base like triethylamine).
-
Add an excess of a derivatizing agent (e.g., benzoyl chloride) and stir at a controlled temperature (e.g., 40°C).[23]
-
Monitor the reaction by TLC. Upon completion, quench the reaction and extract the derivatized product. Evaporate the solvent.
-
-
HPLC Analysis:
-
Column: Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H or glycoprotein-based like Chiral-AGP).[22][23]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and an alkane (e.g., hexane), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for the derivatizing group (e.g., 228 nm or 254 nm).[22][23]
-
System Suitability: Inject a standard of the derivatized racemate to confirm baseline separation of the two enantiomer peaks. The resolution factor should be > 2.0.
-
-
Quantification:
-
Inject the derivatized sample solution.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the (R) and (S) enantiomers: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
-
Workflow: Integrated Structural Analysis
Caption: A logical flow for complete structural elucidation.
Conclusion: A Synthesis of Orthogonal Techniques
The structural elucidation of this compound is not accomplished by a single technique but by the logical and systematic integration of orthogonal analytical methods. We begin by confirming the molecular formula with mass spectrometry, then map the atomic connectivity with FTIR and NMR, and finally, address the critical question of stereochemistry with the definitive power of X-ray crystallography and the quantitative precision of chiral HPLC. Each step validates the last, building a complete and unassailable structural dossier. This rigorous, evidence-based approach ensures the quality, safety, and efficacy of the advanced pharmaceutical intermediates that rely on this vital chiral building block.
References
- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. 3-Aminopiperidin-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (R)-3-Aminopiperidine(127294-73-9) 1H NMR [m.chemicalbook.com]
- 13. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum [chemicalbook.com]
- 14. (R)-5-AMINO-PIPERIDIN-2-ONE HCL(1003021-01-9) 1H NMR spectrum [chemicalbook.com]
- 15. Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and X-ray crystallographic analysis of a spiropiperidine iminohydantoin inhibitor of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral analysis - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 24. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Spectroscopic Elucidation of Piperidinone Scaffolds: A Technical Guide to (R)-3-Aminopiperidin-2-one Hydrochloride
Executive Summary: (R)-3-Aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block in the synthesis of various pharmaceutical agents. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug development and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule.
Important Note on Data Availability: As of the date of this publication, a complete, publicly available, and experimentally verified set of spectroscopic data for this compound could not be located in peer-reviewed literature or public databases. Therefore, this guide will present the known spectroscopic data for the closely related parent compound, 3-Aminopiperidin-2-one , and provide expert analysis and theoretical considerations for the expected spectral characteristics of the target molecule, this compound. This approach allows for a robust foundational understanding while maintaining scientific transparency.
Introduction: The Significance of this compound
The piperidone ring system is a prevalent motif in a wide array of natural products and synthetic pharmaceuticals. The introduction of a chiral amine at the 3-position, as in (R)-3-Aminopiperidin-2-one, provides a crucial handle for stereospecific interactions with biological targets. The hydrochloride salt form is often utilized to enhance stability and aqueous solubility, which are desirable properties for active pharmaceutical ingredients (APIs).
This guide will delve into the core spectroscopic techniques used to characterize this molecule, explaining not just the data itself, but the rationale behind the expected spectral features.
Molecular Structure and its Spectroscopic Implications
The fundamental structure of 3-Aminopiperidin-2-one consists of a six-membered lactam ring. The key features influencing its spectroscopic signature are the amide functional group, the secondary amine, and the aliphatic chain.
Figure 1: Molecular Structure of 3-Aminopiperidin-2-one.
In the target molecule, this compound, two key modifications will alter the spectroscopic output:
-
Protonation at N7: The primary amine (N7) will be protonated to form an ammonium salt (-NH3+), significantly impacting the electronic environment of the neighboring C3 proton and carbon.
-
Chirality at C3: The stereocenter at C3 will lead to diastereotopic relationships between protons on adjacent methylene groups, potentially resulting in more complex splitting patterns in the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Workflow for NMR Analysis
Figure 2: Standard workflow for NMR data acquisition and processing.
Spectroscopic Data for 3-Aminopiperidin-2-one
The following table summarizes the reported ¹³C NMR data for the parent compound, 3-Aminopiperidin-2-one.
| Carbon Atom | Chemical Shift (δ) ppm |
| C2 (C=O) | ~170-175 |
| C3 (CH-NH2) | ~50-55 |
| C4 (CH2) | ~25-30 |
| C5 (CH2) | ~20-25 |
| C6 (CH2-NH) | ~40-45 |
Interpretation and Theoretical Considerations for this compound
¹H NMR Spectroscopy:
-
Amide Proton (N1-H): A broad singlet is expected in the region of 7.5-8.5 ppm.
-
Ammonium Protons (N7-H3+): A broad singlet, due to rapid exchange with any residual water and quadrupolar broadening from the nitrogen, is anticipated around 7.0-8.0 ppm in a solvent like DMSO-d6. In D2O, this signal would exchange and disappear.
-
C3-H Proton: This proton, being alpha to the newly formed ammonium group, will experience a significant downfield shift compared to the parent compound, likely appearing in the 3.5-4.0 ppm range. It would present as a multiplet due to coupling with the C4 protons.
-
C6-H2 Protons: These protons, adjacent to the amide nitrogen, are expected around 3.2-3.6 ppm as a multiplet.
-
C4-H2 and C5-H2 Protons: These methylene groups will form a complex set of overlapping multiplets in the aliphatic region, typically between 1.5-2.5 ppm. Due to the chiral center at C3, the two protons on C4 are diastereotopic and should, in principle, have different chemical shifts and show geminal coupling to each other, in addition to vicinal coupling to the C3 and C5 protons. This can lead to more complex splitting patterns than in the achiral analogue.
¹³C NMR Spectroscopy:
-
C2 (Amide Carbonyl): The carbonyl carbon is expected to have a chemical shift in the range of 170-175 ppm.
-
C3 (CH-NH3+): The carbon bearing the ammonium group will be deshielded compared to the parent amine, with an expected shift in the 50-55 ppm range.
-
C6 (CH2-NH): This carbon, adjacent to the amide nitrogen, should appear around 40-45 ppm.
-
C4 and C5 (Aliphatic Carbons): These carbons will be found in the upfield region of the spectrum, between 20-30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
| Step | Procedure | Rationale |
| 1 | Sample Preparation | A small amount of the solid sample is mixed with dry Potassium Bromide (KBr). |
| 2 | Pellet Formation | The mixture is pressed under high pressure to form a thin, transparent pellet. |
| 3 | Data Acquisition | The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. |
Expected IR Absorptions for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | 3200-3300 | Medium | |
| N-H Stretch (Ammonium) | 2800-3100 | Broad, Strong | Overlapping with C-H stretches. |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium | |
| C=O Stretch (Amide I) | 1650-1680 | Strong | A key diagnostic peak for the lactam. |
| N-H Bend (Ammonium) | 1500-1600 | Medium | |
| N-H Bend (Amide II) | 1510-1550 | Medium |
The presence of the broad and strong ammonium N-H stretching bands is a key indicator of the hydrochloride salt formation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular weight and confirming the structure.
Experimental Protocol for MS Data Acquisition
Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leaving the protonated molecular ions [M+H]+.
-
Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their m/z ratio.
Expected Mass Spectrum for this compound
The molecular weight of the free base, (R)-3-Aminopiperidin-2-one, is 114.15 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]+ would be observed.
-
Expected Molecular Ion: m/z = 115.09 (for C₅H₁₁N₂O⁺)
Fragmentation Pathway:
The protonated molecular ion can undergo fragmentation in the mass spectrometer, especially with tandem MS (MS/MS) techniques.
Figure 3: A plausible fragmentation pathway for protonated 3-Aminopiperidin-2-one.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and drug development. While a complete experimental dataset is not publicly available, a thorough analysis of the structure and comparison with the parent compound, 3-Aminopiperidin-2-one, allows for a reliable prediction of its NMR, IR, and MS spectra. The key expected features are the downfield shift of the C3 proton and carbon in NMR due to the ammonium group, the characteristic broad N-H stretches of the ammonium ion in the IR spectrum, and a protonated molecular ion at m/z 115 in the mass spectrum. This guide provides a solid framework for researchers and scientists working with this important chiral building block.
Chiral Synthesis of 3-Aminopiperidin-2-one Enantiomers: Core Strategies and Methodologies
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The 3-aminopiperidin-2-one scaffold is a privileged structure in modern medicinal chemistry, forming the chiral core of numerous therapeutic agents, including novel calcitonin gene-related peptide (CGRP) receptor antagonists and dipeptidyl peptidase IV (DPP-IV) inhibitors.[1][2] The precise stereochemistry at the C3 position is often critical for pharmacological activity, making the development of robust, scalable, and enantioselective synthetic routes a paramount objective for process chemists and drug developers.[3][4] This technical guide provides an in-depth analysis of the principal strategies for accessing enantiopure (R)- and (S)-3-aminopiperidin-2-one, focusing on the underlying chemical principles, field-proven protocols, and comparative advantages of each approach. We will explore asymmetric synthesis via biocatalysis, chiral pool synthesis from natural amino acids, transition-metal-catalyzed asymmetric hydrogenation, and diastereoselective methods, offering a comprehensive resource for researchers in the pharmaceutical sciences.
The Strategic Importance of Chiral 3-Aminopiperidin-2-ones
The therapeutic relevance of the 3-aminopiperidin-2-one core is exemplified by its presence in molecules like alogliptin, a DPP-IV inhibitor for type 2 diabetes.[5] The biological activity of such compounds is intrinsically tied to their three-dimensional structure. For instance, with the related compound thalidomide, the (R)-enantiomer possesses sedative properties while the (S)-enantiomer is teratogenic.[3] This stark difference underscores the non-negotiable requirement for methods that can deliver single enantiomers with high optical purity. The primary challenge lies in efficiently creating the stereocenter at the C3 position of the piperidinone ring, which has spurred the development of several distinct and innovative synthetic strategies.
Core Synthetic Strategies: A Comparative Overview
The synthesis of enantiomerically pure 3-aminopiperidin-2-ones can be broadly categorized into four main approaches. The choice of strategy is often dictated by factors such as scale, cost of starting materials, required optical purity, and the availability of specialized catalysts or enzymes.
Biocatalytic Asymmetric Synthesis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable method for producing chiral amines, offering high selectivity under mild reaction conditions.[6] Transaminases (TAs), in particular, have been successfully employed for the asymmetric synthesis of protected 3-aminopiperidine derivatives from a prochiral ketone precursor.[2]
Principle of Asymmetric Transamination: Omega-transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a carbonyl acceptor.[2] The reaction requires pyridoxal-5'-phosphate (PLP) as a cofactor.[2] By using an engineered, stereo-selective transaminase (either (R)-selective or (S)-selective), one can convert a prochiral ketone, such as 1-Boc-3-piperidone, directly into the corresponding optically pure amine.[2]
Workflow for Asymmetric Transamination:
References
- 1. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
(R)-3-Aminopiperidin-2-one Hydrochloride: A Technical Guide to its Mechanism of Action in Biological Systems
Introduction: The Rise of a Privileged Scaffold in Covalent Inhibition
(R)-3-Aminopiperidin-2-one hydrochloride is a chiral cyclic β-amino acid derivative that has emerged as a critical structural motif in modern medicinal chemistry.[1][2] While it is a metabolite found in various organisms, including humans, its significance in drug development lies not in its intrinsic biological activity, but in its role as a privileged scaffold for designing highly potent and selective targeted covalent inhibitors.[3][4] This guide will provide an in-depth analysis of the mechanism of action attributable to this moiety, primarily through the lens of its most prominent application: the irreversible inhibition of Bruton's tyrosine kinase (BTK) by the drug ibrutinib. We will explore the molecular interactions, the downstream signaling consequences, and the experimental methodologies required to elucidate and validate these mechanisms.
Part I: The Role of (R)-3-Aminopiperidin-2-one as a Covalent Director
The primary mechanism of action associated with the (R)-3-aminopiperidin-2-one scaffold is its function in orienting a reactive "warhead" to form a permanent, covalent bond with a specific amino acid residue on a target protein.[5][6] This irreversible binding leads to sustained inactivation of the protein, a strategy that offers advantages in potency and duration of action over traditional non-covalent inhibitors.[7]
Case Study: Ibrutinib and Bruton's Tyrosine Kinase (BTK)
The quintessential example of this mechanism is the drug ibrutinib, a first-in-class BTK inhibitor approved for the treatment of B-cell malignancies.[8] Ibrutinib's chemical structure features the (R)-3-aminopiperidin-2-one moiety linked to a pyrazolopyrimidine core and a crucial acrylamide group, which serves as the electrophilic warhead.[8]
Mechanism of Covalent Inhibition:
-
Initial Non-covalent Binding: Ibrutinib first docks into the ATP binding site of BTK through a series of reversible, non-covalent interactions. This initial binding is a critical prerequisite for the subsequent covalent reaction.[5]
-
Optimal Positioning: The rigid, chiral structure of the (R)-3-aminopiperidin-2-one ring plays a crucial role in this process. It acts as a handle, precisely positioning the acrylamide warhead in close proximity to the thiol side chain of a specific cysteine residue at position 481 (Cys-481) within the BTK active site.[9][10]
-
Michael Addition Reaction: Once optimally oriented, the acrylamide undergoes a Michael addition reaction with the nucleophilic thiol of Cys-481. This forms a stable, irreversible covalent bond.[9][11] Quantum mechanics and molecular mechanics (QM/MM) simulations have shown that the reaction proceeds via a direct proton transfer from Cys-481 to the acrylamide, followed by the formation of the sulfur-carbon bond.[9][11]
-
Sustained Target Inactivation: The formation of this covalent bond permanently inactivates BTK, leading to a durable blockade of its downstream signaling pathways.[8] This irreversible action is key to ibrutinib's high potency, with an IC50 value of 0.5 nM in biochemical assays.[8]
Visualizing the Covalent Inhibition Mechanism
Caption: Covalent inhibition of BTK by Ibrutinib.
Part II: Impact on Biological Signaling Pathways
BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and function of B-cells.[12][13] By irreversibly inhibiting BTK, compounds utilizing the (R)-3-aminopiperidin-2-one scaffold effectively shut down this entire cascade.
The BTK Signaling Cascade:
-
BCR Activation: Engagement of the B-cell receptor by an antigen triggers the activation of Src family kinases, which then phosphorylate BTK.
-
BTK Autophosphorylation & Activation: Activated BTK autophosphorylates, becoming a fully competent kinase.
-
Downstream Signaling: Active BTK then phosphorylates key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[14]
-
Second Messenger Generation: Phosphorylated PLCγ2 cleaves PIP2 into IP3 and DAG, leading to a calcium (Ca2+) influx and the activation of protein kinase C (PKC).[10][14]
-
Transcription Factor Activation: These events culminate in the activation of transcription factors like NF-κB and NFAT, which drive the expression of genes essential for B-cell proliferation, survival, and activation.[14][15]
Consequence of Inhibition: Ibrutinib's covalent inhibition of BTK creates a bottleneck in this pathway. The blockade prevents the phosphorylation of PLCγ2, thereby inhibiting the downstream calcium flux and activation of transcription factors.[8][10] This leads to decreased B-cell activation, induction of apoptosis (programmed cell death), and inhibition of proliferation, which are the ultimate therapeutic effects in B-cell malignancies.[8][16]
Visualizing the BTK Signaling Pathway and its Inhibition
References
- 1. This compound | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 406216-02-2|this compound|BLD Pharm [bldpharm.com]
- 3. abmole.com [abmole.com]
- 4. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. BTKi for patients with CLL: Class effects, guidelines, and real-world evidence [lymphomahub.com]
- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments | springermedicine.com [springermedicine.com]
- 13. pnas.org [pnas.org]
- 14. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
Physical and chemical properties of (R)-3-Aminopiperidin-2-one hydrochloride
An In-depth Technical Guide: Physical and Chemical Properties of (R)-3-Aminopiperidin-2-one hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the core physicochemical properties, reactivity, synthesis, and handling of this compound. As a crucial chiral intermediate, a thorough understanding of its characteristics is paramount for its effective application in pharmaceutical development.
Chemical Identity and Structural Framework
This compound is a chiral heterocyclic compound widely utilized as a building block in the synthesis of pharmacologically active molecules.[1] Its identity is defined by specific structural and registration identifiers that are critical for sourcing, regulatory compliance, and experimental replication.
The molecule features a six-membered piperidinone ring with a chiral center at the C3 position, bearing an amino group in the (R) configuration. The hydrochloride salt form enhances the compound's stability and modifies its solubility profile compared to the free base.
Table 1: Core Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 406216-02-2 | [2][3][4] |
| Molecular Formula | C₅H₁₁ClN₂O | [2][3][4] |
| Molecular Weight | 150.61 g/mol | [2][3][4] |
| IUPAC Name | (3R)-3-aminopiperidin-2-one hydrochloride | [5] |
| SMILES | O=C1NCCC[C@H]1N.[H]Cl | [2] |
| MDL Number | MFCD09752974 |[2][3] |
Physicochemical Properties
The physical state and solubility of this compound dictate its handling, formulation, and reaction conditions. These properties are summarized below.
Table 2: Summary of Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Appearance | Solid, White to Off-White Powder | [6] |
| Solubility | Data for the related (S)-enantiomer indicates slight solubility in DMSO, Methanol, and Water. | [7] |
| Storage Temperature | Recommended to be stored under an inert atmosphere at room temperature. Some suppliers suggest storage in a freezer at -20°C. | [2][8] |
| Stability | Stable under recommended storage conditions. The compound is noted to be hygroscopic. |[6][9][10] |
Synthesis and Chemical Reactivity
This compound is not a naturally occurring compound; it is produced through multi-step chemical synthesis. Its reactivity is primarily governed by the amino group and the lactam (cyclic amide) functionality.
Synthetic Pathway Overview
A common and scalable synthetic route starts from (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of D-ornithine).[11][12] The process involves an initial esterification, followed by a base-mediated intramolecular cyclization to form the piperidinone ring. The final step is the formation of the hydrochloride salt.
The causality behind this pathway lies in leveraging a readily available chiral starting material to establish the desired stereochemistry early in the sequence. The cyclization to form the lactam is a thermodynamically favorable ring-closing reaction.
Caption: General synthetic workflow for this compound.
Key Synthetic Protocol: Cyclization and Salt Formation
The following protocol is a representative example derived from established synthetic methods.[11] It is a self-validating system where reaction progress can be monitored by techniques like TLC or LC-MS before proceeding to the next step.
Step 1: Preparation of the Reaction Mixture
-
To a solution of (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol, add approximately 2.6 to 3 equivalents of a base, such as sodium methoxide in methanol.
-
Expert Insight: The reaction is conducted at a low temperature (between -10°C and 0°C) to control the rate of the cyclization and minimize potential side reactions.[11]
Step 2: Intramolecular Cyclization
-
Maintain the reaction mixture at a temperature between -10°C and -5°C for a sufficient time to form (R)-3-aminopiperidin-2-one.[11]
-
The methoxide base deprotonates the primary amine, which then acts as a nucleophile, attacking the ester carbonyl to close the ring and eliminate methanol.
Step 3: Hydrochloride Salt Formation
-
Following the cyclization, add between 1.0 and 1.5 equivalents of hydrochloric acid (often as a solution in a solvent like methyl tert-butyl ether or methanol).[11]
-
This reaction is performed at a controlled temperature, typically between 0°C and 20°C.[11]
Step 4: Isolation of the Product
-
The resulting this compound often precipitates from the reaction mixture.
-
The solid product is then isolated by filtration and dried.[11]
Chemical Reactivity: Reduction to (R)-3-Aminopiperidine
A cornerstone of this intermediate's utility is its reduction to (R)-3-aminopiperidine. This subsequent molecule is the direct building block for many advanced pharmaceutical agents.
-
Reaction: The lactam (amide) functionality can be completely reduced to an amine using a powerful reducing agent.
-
Reagent of Choice: Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation.[11][13] Its high reactivity is necessary to reduce the resonance-stabilized amide carbonyl.
-
Conditions: The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), with heating to drive the reaction to completion.[11][13]
Role in Pharmaceutical Drug Development
The primary value of this compound is as a strategic intermediate. Its own biological activity is less relevant than that of the molecules derived from it.
Precursor for DPP-IV Inhibitors
This compound is a key intermediate in the synthesis of (R)-3-aminopiperidine.[14] (R)-3-aminopiperidine is a critical component for a class of anti-diabetic drugs known as Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[12][13] These drugs work by prolonging the action of incretin hormones, which helps to regulate blood sugar levels. The specific (R)-stereochemistry is often essential for potent and selective binding to the DPP-IV enzyme's active site.
Scaffold for Novel Therapeutics
The 3-aminopiperidin-2-one core structure is also being explored in other therapeutic areas. Recent research has identified novel antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor based on this scaffold, which are being investigated for the treatment of migraines.[15]
Caption: Role of (R)-3-Aminopiperidin-2-one HCl in drug development pathways.
Analytical Characterization
Confirmation of the identity and purity of this compound is typically achieved using a suite of standard analytical techniques. Commercial suppliers provide documentation including:
-
Nuclear Magnetic Resonance (NMR): To confirm the molecular structure and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and identify any related substances or impurities.[2][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity.[2][4]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
The compound is classified with several GHS hazard statements:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[9]
-
Handling Practices: Avoid breathing dust.[9] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[9]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Incompatibilities: Keep away from strong oxidizing agents.[6][9]
-
Hygroscopicity: The material is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, which can degrade the material or affect its reactivity in subsequent steps.[6][10]
Conclusion
This compound is a high-value synthetic intermediate whose properties are well-defined. Its significance is rooted in its role as a precursor to the chiral building block (R)-3-aminopiperidine, which is fundamental to the synthesis of DPP-IV inhibitors and other emerging therapeutics. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in research and pharmaceutical manufacturing.
References
- 1. 3-Aminopiperidin-2-one hydrochloride [myskinrecipes.com]
- 2. bldpharm.com [bldpharm.com]
- 3. 3-(R)-AMINO-PIPERIDIN-2-ONE HYDROCHLORIDE | 406216-02-2 [chemicalbook.com]
- 4. CAS 406216-02-2 | this compound - Synblock [synblock.com]
- 5. (R)-3-AMINOPIPERIDINE-2-ONE | 88763-76-2 [amp.chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [amp.chemicalbook.com]
- 8. 1892-22-4|3-Aminopiperidin-2-one|BLD Pharm [bldpharm.com]
- 9. aksci.com [aksci.com]
- 10. (R)-(-)-3-Aminopiperidine Dihydrochloride | 334618-23-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 14. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 15. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number 164283-79-4 provided in the topic query appears to be incorrect and likely refers to a product or catalog number. This guide focuses on Methyl trifluoromethanesulfonate (CAS: 333-27-7) , which is strongly associated with the product code "164283" from major chemical suppliers. All data herein pertains to Methyl trifluoromethanesulfonate.
Introduction
Methyl trifluoromethanesulfonate, commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent widely employed in organic synthesis.[1][2] Its high reactivity stems from the trifluoromethanesulfonyl (triflate) group, an excellent leaving group, which renders the methyl group highly electrophilic.[3] This property allows for the methylation of a wide range of nucleophiles, including those that are weakly reactive.[1] This guide provides a comprehensive overview of the chemical properties, safety data, applications, and handling protocols for methyl trifluoromethanesulfonate, designed to equip researchers and drug development professionals with the critical information needed for its safe and effective use.
Chemical and Physical Properties
Methyl trifluoromethanesulfonate is a colorless liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below. It is crucial to note that it is sensitive to moisture and air, and hydrolyzes in water to form triflic acid and methanol.[1][3]
| Property | Value | References |
| CAS Number | 333-27-7 | [1] |
| Molecular Formula | C₂H₃F₃O₃S | [1] |
| Molecular Weight | 164.10 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1][4] |
| Boiling Point | 94-99 °C | [2] |
| Melting Point | -64 °C | [1] |
| Density | 1.45 g/mL at 25 °C | [5] |
| Flash Point | 38 °C (100.4 °F) | [6] |
| Refractive Index | n20/D 1.326 (lit.) | [2] |
| Solubility | Hydrolyzes in water. Slightly soluble in chloroform and ethyl acetate. | [1][4] |
Safety and Hazard Information
Methyl trifluoromethanesulfonate is an extremely hazardous substance and must be handled with stringent safety precautions.[4] It is flammable, corrosive, and highly toxic upon inhalation, ingestion, or skin contact.[5][6]
2.1 GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[7] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[5] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[7] |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled.[5] |
Signal Word: Danger[8]
GHS Pictograms:
References
- 1. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Methyl Trifluoromethanesulfonate|Powerful Methylating Agent [benchchem.com]
- 4. Methyl trifluoromethanesulfonate | 333-27-7 [chemicalbook.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Stability and Storage of (R)-3-Aminopiperidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Aminopiperidin-2-one hydrochloride, a chiral cyclic amine derivative, is a crucial building block in modern pharmaceutical synthesis. Its structural motif is present in a variety of biologically active molecules, making a thorough understanding of its stability paramount for ensuring the integrity, reproducibility, and safety of drug discovery and development processes. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers evidence-based recommendations for its optimal storage and handling.
Physicochemical Properties and Inherent Stability
This compound is a solid material with a molecular formula of C5H11ClN2O and a molecular weight of 150.61 g/mol .[1] The presence of a primary amine, a lactam (cyclic amide), and a chiral center defines its reactivity and potential for degradation. The hydrochloride salt form generally enhances the stability and water solubility of the amine compared to its free base form.[2] Amine hydrochlorides can be considered protected forms of the more reactive free base, a characteristic that contributes to a longer shelf-life.[2]
However, like many amine hydrochlorides, this compound can be susceptible to degradation under specific environmental conditions. Key factors that can compromise its stability include moisture, elevated temperatures, pH extremes, light, and oxidizing agents.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Information | Source(s) |
| CAS Number | 406216-02-2 | [1][4] |
| Molecular Formula | C5H11ClN2O | [1][5] |
| Molecular Weight | 150.61 g/mol | [1] |
| Appearance | Solid | [6] |
| Storage | Inert atmosphere, room temperature[4] or freezer under -20°C in a dark place.[7] | [4][7] |
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is fundamental to designing effective stability-indicating analytical methods and establishing appropriate storage conditions.
Hydrolysis
The lactam ring in the molecule is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. This process would lead to the opening of the piperidinone ring to form the corresponding amino acid derivative. While the hydrochloride salt provides some protection against base-catalyzed hydrolysis, exposure to strong bases or prolonged exposure to aqueous environments, especially at elevated temperatures, can promote this degradation pathway. The hydrolysis of similar cyclic amide structures has been documented in the literature.[8]
Oxidation
The secondary amine within the piperidine ring and the primary amine substituent are potential sites for oxidation.[9][10][11] Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. This can lead to the formation of various degradation products, including N-oxides, imines, or further oxidized species, potentially resulting in ring-opening or polymerization. The oxidation of cyclic amines to lactams is a known chemical transformation, highlighting the potential for further oxidation of the piperidinone ring.[9][10][11]
Hygroscopicity and Moisture-Mediated Degradation
Hydrochloride salts of amines often exhibit hygroscopicity, meaning they readily attract and absorb moisture from the atmosphere.[3][12][13][14] The absorbed water can act as a medium for hydrolytic degradation and can also facilitate other degradation reactions by increasing molecular mobility within the solid state. The hygroscopic nature of a compound can be influenced by its polymorphic form and the presence of impurities.[13]
Thermal Degradation
Exposure to elevated temperatures can provide the energy required to initiate various degradation reactions. In the solid state, this can lead to decomposition, discoloration, and the formation of a complex mixture of degradation products. Thermal decomposition may produce hazardous gases such as carbon monoxide, oxides of nitrogen, and hydrogen chloride gas.[3]
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended:
-
Temperature: For long-term storage, it is advisable to store the compound in a freezer, under -20°C.[7] Some suppliers also suggest storage at room temperature under an inert atmosphere.[4] For routine laboratory use, storage in a cool, dry place is recommended.[15][16]
-
Atmosphere: Due to its potential hygroscopicity and sensitivity to oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[3][4] Containers should be tightly sealed to prevent the ingress of moisture and air.[3][15]
-
Light: To prevent potential photolytic degradation, the compound should be stored in a dark place, protected from light.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as these can promote oxidative degradation.[3][6]
-
Handling: When handling the compound, use appropriate personal protective equipment, including gloves and safety glasses.[17] Work in a well-ventilated area to avoid inhalation of any dust particles.[18][19] Minimize the generation of dust.[6]
Stability Assessment: A Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[20][21][22][23] This study involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[20]
Objective
To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method capable of separating the parent compound from all significant degradants.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid and heat at 60°C for a specified period (e.g., 24 hours).
-
Alkaline Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide at room temperature for a specified period (e.g., 8 hours).
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation (Solid State): Expose the solid compound to a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from the stressed samples.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is typically employed.[24]
-
For the identification of degradation products, utilize LC-MS to obtain mass information for the observed peaks.
-
Table 2: Example Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 8 hours |
| Oxidation | 3% H2O2 | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 7 days |
| Photolytic | ICH Q1B | Ambient | As per guidelines |
Development of a Stability-Indicating Analytical Method
A crucial outcome of the forced degradation study is the development and validation of a stability-indicating analytical method. This method must be able to accurately quantify the parent compound and separate it from all process-related impurities and degradation products.
Caption: Development and validation of a stability-indicating method.
Conclusion
A comprehensive understanding of the stability of this compound is critical for its effective use in research and pharmaceutical development. By implementing appropriate storage and handling procedures, researchers can minimize the risk of degradation and ensure the quality and reliability of their starting materials. Furthermore, the development of a robust, validated stability-indicating analytical method through forced degradation studies is an indispensable component of the drug development process, providing the necessary tools to monitor the stability of this important chiral building block throughout its lifecycle.
References
- 1. CAS 406216-02-2 | this compound - Synblock [synblock.com]
- 2. Hydrochloride - Wikipedia [en.wikipedia.org]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 406216-02-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. 1892-22-4|3-Aminopiperidin-2-one|BLD Pharm [bldpharm.com]
- 8. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams [organic-chemistry.org]
- 11. [PDF] Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. | Semantic Scholar [semanticscholar.org]
- 12. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. longdom.org [longdom.org]
- 22. biopharmaspec.com [biopharmaspec.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Molecular weight and formula of (R)-3-Aminopiperidin-2-one hydrochloride
An In-depth Technical Guide to (R)-3-Aminopiperidin-2-one Hydrochloride: A Core Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical validation, and critical applications, grounding the discussion in established scientific principles and methodologies.
Core Chemical Identity and Physicochemical Properties
This compound is a chiral heterocyclic compound valued for its rigid scaffold, which is amenable to further chemical modification. Its stereochemistry is crucial for the specific molecular recognition required in many targeted therapies.
The fundamental identifiers and properties of this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 406216-02-2 | [1][2][3] |
| Molecular Formula | C₅H₁₁ClN₂O | [1][2][3] |
| Molecular Weight | 150.61 g/mol | [1][2][3] |
| MDL Number | MFCD09752974 | [1][2] |
| SMILES | O=C1NCCC[C@H]1N.[H]Cl | [2] |
Chemical Structure
The structure features a six-membered piperidinone ring with an amine group at the chiral center in the (R)-configuration.
References
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of (R)-3-Aminopiperidin-2-one Hydrochloride in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-natural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern therapeutic peptide design, offering pathways to enhanced stability, refined potency, and novel functionalities.[1][2] Among these, conformationally constrained building blocks are of paramount importance for their ability to lock the peptide backbone into bioactive conformations, thereby mimicking protein secondary structures and improving receptor affinity.[3][4] (R)-3-Aminopiperidin-2-one, a cyclic gamma-amino acid analogue, serves as a potent scaffold for inducing β-turn-like structures. This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic incorporation of its hydrochloride salt into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We delve into the causality behind reagent selection, address the inherent challenges of coupling sterically demanding residues, and present validated workflows for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Conformational Constraint
Peptides often suffer from metabolic instability and conformational flexibility in solution, which can limit their therapeutic efficacy. Introducing rigid structural elements, such as the piperidinone ring of (R)-3-aminopiperidin-2-one, pre-organizes the peptide backbone.[5] This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and selectivity. The lactam structure of (R)-3-aminopiperidin-2-one is particularly effective at mimicking the hydrogen bond patterns found in natural β-turns, which are critical recognition motifs in many protein-protein interactions.[6]
However, the structural rigidity that confers these advantages also presents a synthetic challenge. The cyclic nature of the amino acid introduces significant steric hindrance at the coupling site, which can lead to sluggish reaction kinetics and incomplete acylation with standard coupling protocols.[1][7] Therefore, successful incorporation demands a carefully optimized strategy, particularly in the choice of coupling reagents and reaction conditions.
Physicochemical Properties and Handling
Prior to use, it is essential to understand the properties of the building block. (R)-3-Aminopiperidin-2-one is typically supplied as a hydrochloride salt, which must be accounted for during the coupling reaction. For SPPS, the Nα-amino group must be protected, most commonly with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
| Property | Data |
| Chemical Structure | (As Nα-Fmoc protected derivative) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | |
| IUPAC Name | (R)-1-(9H-fluoren-9-yl)-N-(2-oxo-3-piperidyl)methanimine |
| CAS Number (HCl Salt) | 406216-02-2[8] |
| Molecular Formula | C₅H₁₁ClN₂O |
| Molecular Weight | 150.61 g/mol (for HCl salt)[9] |
| Appearance | White to off-white solid[10] |
| Storage | Store at room temperature under an inert atmosphere. The compound is hygroscopic.[9] |
Note on Handling: The use of the Nα-Fmoc protected version of (R)-3-aminopiperidin-2-one is mandatory for the Fmoc/tBu SPPS strategy outlined below. The raw hydrochloride salt is not directly usable for peptide elongation.
Core Principles for SPPS Incorporation
The successful incorporation of a sterically hindered UAA like Fmoc-(R)-3-aminopiperidin-2-one hinges on overcoming the kinetic barrier to amide bond formation. The Fmoc/tBu orthogonal protection scheme is highly recommended due to its milder conditions for Nα-deprotection, which preserves the integrity of most acid-sensitive side-chain protecting groups and linkers until the final cleavage step.[11]
The Challenge: Steric Hindrance
The piperidinone ring restricts bond rotation and shields the N-terminal amine of the growing peptide chain after the UAA has been coupled. Similarly, when Fmoc-(R)-3-aminopiperidin-2-one is the incoming residue, its own α-amino group is sterically encumbered. This necessitates the use of coupling reagents that generate highly reactive activated species to drive the reaction to completion.[12]
Selecting the Appropriate Coupling Reagent
Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient for coupling sterically hindered amino acids.[12] Modern uronium/aminium or phosphonium salt-based reagents are essential for high-efficiency couplings.[13] Reagents like HATU, HCTU, and COMU are superior choices because they form highly reactive OAt, O-6-ClBt, or Oxyma esters, respectively.[14] The pyridine nitrogen in the HOAt leaving group of HATU-activated esters provides anchimeric assistance, further accelerating the coupling reaction, making it an excellent choice for difficult sequences.
Caption: Decision pathway for selecting coupling reagents.
Detailed Experimental Protocols
This section provides a validated, step-by-step protocol for the manual solid-phase synthesis of a peptide containing (R)-3-aminopiperidin-2-one using the Fmoc/tBu strategy.
Materials and Reagents
-
Resin: Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Amino Acids: Nα-Fmoc protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).
-
Target Building Block: Nα-Fmoc-(R)-3-aminopiperidin-2-one .
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.[15]
-
Coupling Reagents:
-
Option A (High-Efficiency): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Option B (Standard): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[16]
-
Precipitation Solvent: Cold diethyl ether.
-
Testing Reagent: Kaiser test kit or Chloranil test reagents.
SPPS Workflow Diagram
Caption: The iterative workflow for solid-phase peptide synthesis.
Protocol: Single Coupling Cycle
This protocol assumes a synthesis scale of 0.1 mmol on a standard solid support.
-
Resin Preparation:
-
Place the peptide-resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Nα-Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (approx. 10 mL/g resin). Agitate for 5 minutes.
-
Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.[11]
-
Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-(R)-3-Aminopiperidin-2-one (HATU Activation):
-
Activation Solution: In a separate vial, dissolve Fmoc-(R)-3-aminopiperidin-2-one (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (approx. 2 mL).
-
Add DIPEA (6 eq., 0.6 mmol) to the activation solution. The extra equivalents of base are crucial to neutralize the resin-bound amine salt and ensure the coupling reaction proceeds efficiently.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.[7]
-
-
Monitoring Coupling Efficiency:
-
Take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction (no free primary amines). A positive result (blue beads) signifies incomplete coupling.
-
If coupling is incomplete: Drain the reaction solution and repeat the coupling step with a freshly prepared activation solution. Alternatively, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptide sequences.
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next cycle.
-
Final Cleavage and Deprotection
-
After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the dry resin in a flask and add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) at a volume of approximately 10-20 mL per gram of resin.[16]
-
Stopper the flask and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a stirred flask of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Quantitative Data & Troubleshooting
The efficiency of incorporating sterically hindered UAAs can be lower than standard proteinogenic amino acids. The following table provides recommended starting conditions.
| Parameter | Standard Amino Acid (e.g., Fmoc-Ala-OH) | Fmoc-(R)-3-Aminopiperidin-2-one | Rationale for Change |
| Coupling Reagent | HBTU, DIC/HOBt | HATU, COMU | Overcomes steric hindrance by forming a more reactive activated ester.[14] |
| Equivalents (AA) | 3-4 eq. | 3-5 eq. | A higher concentration can help drive the reaction equilibrium forward. |
| Equivalents (Base) | 2x AA eq. | 2x AA eq. + 1 eq. | Additional base is needed to ensure full neutralization and optimal pH. |
| Coupling Time | 30-60 min | 1-4 hours | Slower reaction kinetics require extended time to reach completion. |
| Monitoring | Optional | Mandatory | High probability of incomplete coupling necessitates a checkpoint. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Positive Kaiser test after coupling | Incomplete reaction due to steric hindrance or insufficient activation. | Recouple using a fresh activation solution for another 1-2 hours. Consider switching to a stronger coupling reagent like COMU. Cap unreacted amines. |
| Low final peptide yield | Cumulative incomplete couplings; degradation during final cleavage. | Ensure each coupling step is complete via monitoring. Use scavengers in the cleavage cocktail.[16] |
| Presence of deletion sequences | Incomplete coupling followed by successful coupling of the subsequent amino acid. | Implement a capping step (e.g., with acetic anhydride) after the UAA coupling to block unreacted amines. |
| Lactam ring opening | Unlikely under standard Fmoc/tBu conditions, but possible with harsh reagents. | Adhere to standard, validated protocols. Avoid unnecessarily harsh or prolonged exposure to strong acids or bases. |
Conclusion
The incorporation of (R)-3-aminopiperidin-2-one is a powerful technique for synthesizing conformationally constrained peptides with potentially superior pharmacological profiles. Success is not guaranteed by standard protocols and requires a rational approach to overcoming the steric challenges posed by this unique building block. By employing high-efficiency coupling reagents such as HATU, extending reaction times, carefully monitoring reaction completion, and utilizing appropriate base stoichiometry, researchers can reliably incorporate this and other sterically demanding residues. These validated protocols provide a robust framework for the synthesis of novel, structurally defined peptides for applications in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 406216-02-2|(R)-3-Aminopiperidin-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 9. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [amp.chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 14. bachem.com [bachem.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes: The Strategic Role of (R)-3-Aminopiperidin-2-one Hydrochloride in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that offer a blend of conformational rigidity, chiral definition, and versatile functionality is paramount. Chiral piperidine derivatives, in particular, are prevalent motifs in a vast number of pharmaceuticals due to their favorable influence on potency, selectivity, and pharmacokinetic profiles.[1][2] Among these, (R)-3-Aminopiperidin-2-one hydrochloride has emerged as a uniquely valuable chiral building block. Its rigidified δ-lactam structure, combined with a stereodefined primary amine, provides a powerful platform for constructing complex molecular architectures with precise three-dimensional orientations.
This guide provides an in-depth exploration of the application of this compound, moving beyond simple cataloging to explain the causality behind its use. We will delve into its central role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, provide detailed, field-tested protocols for its key transformations, and discuss the structure-activity relationship (SAR) principles that make this scaffold a cornerstone of contemporary drug design.
Physicochemical and Handling Properties
This compound is a stable, crystalline solid, which simplifies handling, storage, and accurate dispensing in a laboratory setting. Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 406216-02-2 | [3] |
| Molecular Formula | C₅H₁₁ClN₂O | [4][5] |
| Molecular Weight | 150.61 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Storage | Inert atmosphere, room temperature | [3] |
| Key Synonyms | (3R)-3-Aminopiperidin-2-one HCl | [4] |
Safety & Handling: this compound is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1] Refer to the material safety data sheet (MSDS) for complete safety and disposal information.
Core Application in Drug Discovery: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The most prominent and commercially successful application of the (R)-3-aminopiperidin-2-one scaffold is in the development of "gliptins," a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[6][7] The scaffold is not present in the final drug as a lactam but is the direct chiral precursor to the essential (R)-3-aminopiperidine moiety.
Biochemical Mechanism and the Role of the Scaffold
DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8][9] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, "gliptins" prolong the action of incretins, leading to improved glycemic control.[2][8]
The (R)-3-aminopiperidine moiety, derived from the title compound, is fundamental to the efficacy of many leading DPP-4 inhibitors. It serves as a potent "proline mimetic," designed to interact with specific subsites within the DPP-4 active site.[8]
Figure 1: Mechanism of DPP-4 Inhibition.
Structure-Activity Relationship (SAR) and Chiral Advantage
The primary amino group of the (R)-3-aminopiperidine scaffold is critical for binding. It forms a key salt bridge interaction with a pair of glutamate residues (Glu205 and Glu206) in the S2 subsite of the DPP-4 enzyme.[2] The (R)-stereochemistry is crucial for positioning this amino group correctly within the pocket, leading to a significant increase in potency compared to the (S)-enantiomer or achiral analogues. The piperidine ring itself fits snugly into the hydrophobic S2 pocket, while the rest of the drug molecule extends to interact with the S1 and other subsites.[8]
Figure 2: Key binding interactions of the aminopiperidine scaffold.
This stereospecific requirement underscores the importance of starting with an enantiomerically pure precursor like this compound. The following table presents IC₅₀ values for several marketed DPP-4 inhibitors, all of which utilize the (R)-3-aminopiperidine core, demonstrating the high potency achieved with this scaffold.
| DPP-4 Inhibitor | Core Scaffold | Human DPP-4 IC₅₀ (nmol/L) | Reference |
| Alogliptin | Pyrimidinedione | 6.9 | [10] |
| Linagliptin | Xanthine | 0.14 | [10] |
| Trelagliptin | Uracil | Potency established | [11][12] |
| Sitagliptin | Triazolopiperazine | 26 | [10] |
| Vildagliptin | Cyanopyrrolidine | 34 | [10] |
Note: Trelagliptin's specific IC₅₀ was not in the cited comparative study, but its approval and mechanism confirm high potency. Sitagliptin and Vildagliptin are included for comparison of potency with different core scaffolds.
Strategic Synthetic Operations & Protocols
The transformation of this compound into a final active pharmaceutical ingredient (API) involves a series of strategic chemical modifications. The following protocols are representative of common, robust procedures used in this process.
Figure 3: General synthetic workflow from the lactam to a final API.
Protocol 1: Reduction of Lactam to (R)-3-Aminopiperidine
This is the most critical transformation, converting the lactam precursor into the key piperidine intermediate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its power to reduce the amide bond effectively.
Causality: LiAlH₄ is a potent, unselective reducing agent necessary to reduce the highly stable amide carbonyl.[13][14] The reaction is performed in an anhydrous ether solvent like THF to prevent violent quenching of the highly reactive hydride. The workup procedure is critical: sequential addition of water, aqueous base, and then more water (Fieser workup) is designed to safely quench excess LiAlH₄ and precipitate aluminum salts as a filterable solid, simplifying purification.[15]
Methodology:
-
Setup: To an oven-dried, three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add lithium aluminum hydride (LiAlH₄, ~2.0 eq.) as a suspension in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup (Fieser): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the combined organic filtrates under reduced pressure. The resulting crude (R)-3-aminopiperidine can be converted to its dihydrochloride salt by treatment with HCl in a suitable solvent (e.g., isopropanol or ether) for long-term storage and use in subsequent steps.
Protocol 2: N-Acylation of (R)-3-Aminopiperidin-2-one
In some synthetic strategies, it is advantageous to modify the 3-amino group while the lactam ring is still intact. This protocol describes a standard N-acylation.
Causality: This reaction forms a stable amide bond at the 3-position. A peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, enabling efficient coupling under mild conditions that prevent racemization.[6][16] A non-nucleophilic base like DIPEA is required to neutralize the hydrochloride salt and scavenge the acid produced during the reaction without competing in the acylation.
Methodology:
-
Setup: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Coupling: To this mixture, add this compound (1.0 eq.) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq.).
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Substitution to Form a DPP-IV Inhibitor Core (Alogliptin Synthesis)
This protocol illustrates the key fragment coupling step where the chiral amine intermediate is joined to the heterocyclic core of the drug.
Causality: This is a nucleophilic aromatic substitution (SₙAr) or related substitution reaction. The (R)-3-aminopiperidine acts as the nucleophile, displacing a leaving group (typically a halide) on the heterocyclic ring.[6][17] An inorganic base like sodium bicarbonate or potassium carbonate is used to neutralize the HCl salt of the amine, liberating the free base in situ to perform the nucleophilic attack. The reaction is heated to overcome the activation energy for the substitution on the electron-deficient heterocyclic system.[17]
Methodology:
-
Setup: Combine 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)methyl]benzonitrile (1.0 eq.), (R)-3-aminopiperidine dihydrochloride (1.2 eq.), and sodium bicarbonate (NaHCO₃, ~3.0 eq.) in a suitable solvent such as methanol or aqueous isopropanol.[6]
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) for 4-8 hours. Monitor the reaction for the disappearance of the starting materials by LC-MS.
-
Workup: Cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane and wash with water to remove any remaining salts.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude Alogliptin free base can then be purified by crystallization or by forming a salt, such as the benzoate salt, by treating with benzoic acid in ethanol.[6]
Alternative Applications: Constrained Peptide Mimetics
Beyond DPP-4 inhibitors, the 3-aminopiperidin-2-one scaffold serves as a valuable building block for creating conformationally constrained peptide analogues.[1][18] By incorporating this rigid lactam structure into a peptide backbone, researchers can lock the dihedral angles of the peptide chain. This strategy is used to:
-
Probe Bioactive Conformations: Identify the specific 3D shape a peptide must adopt to bind its target.[19]
-
Enhance Stability: The rigid structure can protect the peptide from proteolytic degradation, increasing its in-vivo half-life.
-
Improve Potency: By pre-organizing the peptide into its active conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity.
The synthesis of these peptidomimetics often involves coupling the 3-amino group of the lactam to a carboxylic acid and the lactam's nitrogen to another amino acid, creating a lactam-bridged dipeptide.[18]
Conclusion
This compound is more than a simple chiral intermediate; it is a strategic tool in drug discovery. Its primary application as a precursor to the (R)-3-aminopiperidine moiety in DPP-4 inhibitors like Alogliptin and Linagliptin is a testament to the power of stereochemically defined scaffolds in achieving high target potency and selectivity. The protocols and mechanistic insights provided herein demonstrate the practical utility and underlying chemical principles that make this compound an indispensable resource for researchers and scientists in pharmaceutical development. Its continued application in both established and emerging fields, such as constrained peptide design, ensures its relevance for the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 5. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 15. orgsyn.org [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-3-Aminopiperidin-2-one Hydrochloride as a Premier Chiral Building Block in Drug Discovery
Foreword: The Strategic Value of Chiral Lactams in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for enantiomerically pure molecules is incessant. Chiral building blocks serve as the foundational keystones for constructing complex, three-dimensional pharmacophores that exhibit high affinity and selectivity for their biological targets. Among these, cyclic structures, particularly lactams, offer a degree of conformational rigidity that is highly advantageous for optimizing ligand-receptor interactions. (R)-3-Aminopiperidin-2-one hydrochloride has emerged as a particularly valuable synthon, prized for its embedded stereocenter and versatile functional groups—a primary amine and a cyclic amide (lactam). Its hydrochloride salt form enhances stability and simplifies handling. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use, designed for researchers and professionals in the pharmaceutical sciences.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is paramount for its effective and safe implementation in synthesis.
Structural and Physical Properties
This compound is a white to off-white solid. Its structure features a six-membered piperidinone ring with an amino group at the chiral center in the (R)-configuration.[1][2]
| Property | Value | Source |
| Chemical Formula | C₅H₁₁ClN₂O | [1][3] |
| Molecular Weight | 150.61 g/mol | [3][4] |
| CAS Number | 406216-02-2 | [3][4] |
| Appearance | Solid or crystalline substance | [2] |
| Solubility | Soluble in polar solvents like DMSO, Ethanol, and PBS (pH 7.2).[5] | |
| Storage | Store at room temperature under an inert atmosphere.[4] |
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed. This compound is classified as an irritant.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautionary Measures:
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Inhalation: Move the person to fresh air.[6]
-
In all cases of exposure, seek medical attention if symptoms persist.[9]
-
Core Applications in Drug Synthesis
The primary utility of this compound lies in its role as a key intermediate for synthesizing chiral amine derivatives, most notably the (R)-3-aminopiperidine core. This moiety is central to a blockbuster class of drugs: Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[10][11][12]
Keystone for DPP-4 Inhibitors
DPP-4 is a serine protease involved in glucose metabolism, making it a prime target for the treatment of type 2 diabetes mellitus.[13][14] Many potent and selective DPP-4 inhibitors, such as Alogliptin and Linagliptin, incorporate the (R)-3-aminopiperidine scaffold.[13][15] The synthesis of these drugs often involves the reduction of the lactam in (R)-3-aminopiperidin-2-one to the corresponding cyclic amine.[10][11]
The general synthetic strategy leverages the two functional handles of the building block. The primary amine is typically acylated or alkylated to introduce one part of the target molecule, while the lactam is later reduced to the piperidine.
General Synthetic Workflow
The transformation of this compound into a core intermediate for DPP-4 inhibitors can be visualized as a multi-step process. This workflow highlights the strategic importance of this building block.
References
- 1. This compound | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 34294-79-6: (3S)-3-aminopiperidin-2-one | CymitQuimica [cymitquimica.com]
- 3. CAS 406216-02-2 | this compound - Synblock [synblock.com]
- 4. 406216-02-2|this compound|BLD Pharm [bldpharm.com]
- 5. (R)-3-AMINOPIPERIDINE-2-ONE | 88763-76-2 [amp.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 11. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors Utilizing (R)-3-Aminopiperidine Derivatives
Abstract
Dipeptidyl peptidase IV (DPP-IV) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM)[1]. Their mechanism of action, which involves prolonging the activity of incretin hormones, offers glycemic control with a low risk of hypoglycemia[2][3]. A key structural motif present in many potent and selective DPP-IV inhibitors, such as Sitagliptin, is the (R)-3-aminopiperidine scaffold[2]. The precise stereochemistry of this chiral amine is critical for optimal binding to the active site of the DPP-IV enzyme. This guide provides an in-depth exploration of the synthetic strategies for constructing (R)-3-aminopiperidine derivatives and their subsequent elaboration into advanced DPP-IV inhibitors. We will delve into asymmetric synthesis methodologies, including catalytic hydrogenation and dynamic kinetic resolution, providing both the theoretical underpinnings and practical, step-by-step protocols. Furthermore, robust procedures for amide coupling and in vitro evaluation of inhibitor potency are detailed to equip researchers in medicinal chemistry and drug development with a comprehensive toolkit for this important class of therapeutic agents.
Introduction: The Significance of (R)-3-Aminopiperidine in DPP-IV Inhibition
The therapeutic efficacy of DPP-IV inhibitors is intrinsically linked to their molecular architecture. The (R)-3-aminopiperidine moiety serves as a crucial pharmacophore, providing a key interaction point with the active site of the DPP-IV enzyme. This chiral amine mimics the N-terminus of the natural substrates of DPP-IV, such as glucagon-like peptide-1 (GLP-1), enabling competitive inhibition[2]. The stereochemistry at the C3 position of the piperidine ring is paramount; the (R)-enantiomer consistently demonstrates significantly higher potency compared to its (S)-counterpart. Therefore, the development of efficient and stereoselective synthetic routes to (R)-3-aminopiperidine and its derivatives is a critical endeavor in the synthesis of novel DPP-IV inhibitors.
Key Synthetic Strategies for (R)-3-Aminopiperidine Derivatives
The synthesis of enantiomerically pure (R)-3-aminopiperidine derivatives can be approached through several strategic pathways. The choice of method often depends on factors such as scale, cost, and the availability of specialized equipment and catalysts.
Asymmetric Hydrogenation of Enamines
A highly efficient and atom-economical approach to chiral amines is the asymmetric hydrogenation of prochiral enamines[4]. This method utilizes a chiral transition metal catalyst, typically based on rhodium or iridium, to deliver hydrogen across the double bond in a stereoselective manner[5][6]. The success of this strategy hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of the reaction.
A notable industrial application of this technology is in the second-generation synthesis of Sitagliptin, where a rhodium-catalyzed asymmetric hydrogenation of an enamine precursor is a key step[7]. This process offers high enantioselectivity and is amenable to large-scale production.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Asymmetric Synthesis of (R)-3-Amino Piperidine Derivatives Using Transaminases
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Chiral 3-aminopiperidine scaffolds are pivotal building blocks in modern medicinal chemistry, forming the core of numerous pharmaceuticals, including dipeptidyl peptidase-4 (DPP-IV) inhibitors like alogliptin and sitagliptin, which are critical for the management of type 2 diabetes.[1][2] Traditional chemical syntheses of these enantiomerically pure structures often involve arduous routes, harsh reagents, and costly metal catalysts, posing challenges for sustainable and scalable production.[2][3] This guide details the application of ω-transaminases (ω-TAs) as a robust biocatalytic solution for the asymmetric synthesis of (R)-3-amino piperidine derivatives from prochiral ketones. This chemoenzymatic approach offers exceptional stereoselectivity, operates under mild aqueous conditions, and represents a greener, more efficient alternative to conventional methods.[4][5] We provide a comprehensive overview of the underlying enzymatic mechanism, detailed experimental protocols for batch and continuous flow systems, and critical process optimization strategies to empower researchers in the seamless adoption of this transformative technology.
Introduction: The Imperative for Green Chiral Amine Synthesis
The pharmaceutical industry's demand for enantiomerically pure amines is immense, as an estimated 40-45% of small-molecule drugs contain a chiral amine moiety.[3][6] The (R)-3-aminopiperidine core, in particular, is a privileged scaffold. Its rigid, yet conformationally mobile structure allows it to serve as a key pharmacophore, dictating the potency and selectivity of a drug through precise interactions with biological targets.
Conventional synthetic routes to (R)-3-aminopiperidine often suffer from significant drawbacks:
-
Lack of Stereocontrol: Often requiring chiral resolution of a racemic mixture, which has a maximum theoretical yield of only 50%.[7]
-
Harsh Reaction Conditions: Employing high pressures and temperatures, which are energy-intensive and can lead to side reactions.[8]
-
Hazardous Reagents: Utilizing toxic heavy metals and volatile organic compounds (VOCs), which generate significant chemical waste and pose environmental risks.[4]
Biocatalysis, through the use of enzymes like transaminases, has emerged as a powerful alternative that circumvents these issues.[9] ω-Transaminases, in particular, are highly valued for their ability to catalyze the asymmetric amination of prochiral ketones with near-perfect stereoselectivity, offering a direct pathway to the desired chiral amine with a theoretical yield of up to 100%.[6][7] The landmark industrial synthesis of sitagliptin, which employed an engineered (R)-selective ω-transaminase, showcased the profound advantages of this technology, resulting in a 10–13% increase in overall yield, a 53% boost in productivity, and a 19% reduction in total waste compared to the preceding chemical process.[4][10]
The Mechanism of ω-Transaminase Catalysis
ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[10][11] The catalytic cycle follows a "ping-pong bi-bi" kinetic mechanism, which occurs in two distinct half-reactions.[6][10]
Half-Reaction 1: Amino Group Transfer to the Enzyme
-
The PLP cofactor, initially bound to a conserved lysine residue in the enzyme's active site as an internal aldimine, is displaced by the incoming amine donor (e.g., isopropylamine).[12]
-
This forms an external aldimine intermediate.
-
A series of tautomerization and hydrolysis steps ensue, transferring the amino group to the PLP cofactor, forming pyridoxamine phosphate (PMP).[12]
-
The deaminated donor is released as a ketone byproduct (e.g., acetone).
Half-Reaction 2: Amino Group Transfer to the Substrate
-
The prochiral ketone substrate (e.g., 1-Boc-3-piperidone) enters the active site and binds to the PMP-enzyme complex.
-
The amino group is transferred from the PMP to the ketone, regenerating the PLP cofactor and forming a new external aldimine with the product.
-
The final chiral amine product is released, returning the enzyme to its initial state, ready for the next catalytic cycle.[6][12]
The exceptional stereoselectivity of the enzyme is dictated by the precise three-dimensional arrangement of the active site, which forces the ketone substrate to bind in a specific orientation, allowing for the addition of the amino group to only one of its two prochiral faces.[10]
Diagram 1: Catalytic Cycle of ω-Transaminase
Caption: Ping-Pong Bi-Bi Mechanism of ω-Transaminase.
Experimental Protocol: Synthesis of (R)-3-Amino-1-Boc-piperidine
This protocol describes the asymmetric synthesis of (R)-3-amino-1-Boc-piperidine from the commercially available prochiral precursor 1-Boc-3-piperidone using a commercially available immobilized (R)-selective ω-transaminase.
Materials and Reagents
-
Substrate: 1-Boc-3-piperidone (≥97%)
-
Enzyme: Immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB or equivalent)[1]
-
Amine Donor: Isopropylamine (IPA) (≥99%)
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (≥98%)
-
Buffer: Triethanolamine buffer (100 mM, pH 7.5-8.5)
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous
-
Extraction Solvent: Ethyl acetate (EtOAc)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Analytical Standards: Racemic 3-amino-1-Boc-piperidine
Equipment
-
Jacketed glass reactor or temperature-controlled shaker
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralpak series)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel or equivalent)
Step-by-Step Protocol (Batch Mode)
-
Buffer and Reagent Preparation:
-
Prepare 100 mM triethanolamine buffer and adjust the pH to 7.5 with HCl.
-
Prepare a stock solution of the amine donor by dissolving isopropylamine in the buffer to a final concentration of 1.0-1.5 M. Causality: Isopropylamine serves as a "smart" amine donor; the resulting acetone byproduct is volatile and can be easily removed, which helps drive the reaction equilibrium towards product formation.[1][11]
-
Dissolve PLP in the buffer to a final concentration of 1-1.5 mM. Causality: PLP is an essential cofactor for transaminase activity; ensuring its presence in sufficient concentration is critical for the catalytic cycle.[1]
-
-
Reaction Setup:
-
To a temperature-controlled vessel, add the immobilized ω-transaminase (e.g., 200 mg of enzyme for a 6 mL total reaction volume).[1]
-
Add 4 mL of the prepared triethanolamine buffer containing isopropylamine and PLP.
-
Pre-heat the mixture to the desired reaction temperature (e.g., 50 °C) with stirring (e.g., 550 rpm). Causality: Operating at an elevated temperature within the enzyme's stability range (typically 30-55 °C) increases the reaction rate.[1]
-
In a separate vial, dissolve the substrate, 1-Boc-3-piperidone (e.g., 250 mg, ~1.25 mmol), in a minimal amount of DMSO (e.g., 2 mL) to create a concentrated stock solution. Causality: DMSO is used as a co-solvent to increase the solubility of the often-hydrophobic ketone substrate in the aqueous reaction medium.[1]
-
Add the pre-heated substrate solution to the enzyme slurry to initiate the reaction.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots (~50 µL) at regular intervals (e.g., every 2-4 hours).
-
Quench the reaction in the aliquot with a small amount of strong acid or by immediate extraction.
-
Analyze the conversion of the substrate and the formation of the product by HPLC.
-
Determine the enantiomeric excess (ee) of the product using a chiral HPLC method. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (>99% conversion), cool the mixture to room temperature.
-
Remove the immobilized enzyme by simple filtration. The enzyme can be washed with buffer and reused for subsequent batches.[1][13]
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-3-amino-1-Boc-piperidine.
-
-
Deprotection (Optional):
-
To obtain (R)-3-aminopiperidine dihydrochloride, the Boc-protected product can be dissolved in ethanol and treated with a solution of acetyl chloride in ethanol at 0 °C.[1] The resulting precipitate can be washed and dried under vacuum.
-
Diagram 2: Experimental Workflow
Caption: Batch synthesis workflow for (R)-3-amino-1-Boc-piperidine.
Key Process Considerations and Optimization
Achieving high yield and enantioselectivity in a transaminase-catalyzed reaction requires careful optimization of several parameters.
Overcoming Unfavorable Equilibrium
The transamination reaction is reversible, and the equilibrium often lies unfavorably towards the starting materials.[6] Several strategies can be employed to drive the reaction to completion:
-
Use of Isopropylamine (IPA): As mentioned, IPA is a highly effective amine donor because the acetone byproduct is volatile and can be removed from the reaction, thus pulling the equilibrium forward.[1]
-
High Concentration of Amine Donor: Using a large molar excess of the amine donor (e.g., 1 M IPA for a 200 mM substrate concentration) can effectively shift the equilibrium according to Le Châtelier's principle.[1]
-
Enzymatic Byproduct Removal: A secondary enzyme system can be added to consume the ketone byproduct. For example, a yeast alcohol dehydrogenase (YADH) can be used to reduce acetone to isopropanol, further shifting the equilibrium.[14]
Enzyme Selection and Formulation
The choice of transaminase is paramount. Both (R)- and (S)-selective enzymes are commercially available, allowing access to either enantiomer of the target amine.[1] Protein engineering has also yielded a vast library of enzymes with enhanced stability, broader substrate scope, and tolerance to organic co-solvents.[7][10]
Immobilized vs. Soluble Enzymes:
-
Immobilized Enzymes: Covalently attaching the enzyme to a solid support (e.g., a polymer resin) offers significant advantages for industrial applications.[13][15] These include enhanced operational stability, straightforward recovery from the reaction mixture by filtration, and facile reuse over multiple cycles, which significantly reduces catalyst cost.[1][13]
-
Soluble Enzymes: While simpler to handle on a small lab scale, soluble enzymes can be more challenging to separate from the product and are typically not reusable, increasing overall process costs.
Reaction Parameters
-
pH: Most ω-transaminases exhibit optimal activity in a slightly alkaline pH range (7.5-9.0). Maintaining a stable pH is crucial as the reaction can cause shifts.
-
Temperature: While higher temperatures increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature must be determined empirically for each specific enzyme and substrate combination, but typically falls between 30-55 °C.[1]
-
Co-solvent: The concentration of DMSO or other co-solvents should be minimized as high concentrations can inhibit or denature the enzyme. A typical starting point is 15-33% (v/v).[1]
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale & Reference |
| Enzyme | Commercial (R)-selective ω-TA | Provides high enantioselectivity for the target (R)-amine.[1] |
| Substrate Conc. | 50 - 250 mM | Higher concentrations improve space-time yield but may lead to substrate inhibition.[1][8] |
| Amine Donor | Isopropylamine (1.0 - 1.5 M) | "Smart" donor; high concentration shifts equilibrium.[1] |
| PLP Cofactor | 1.0 - 1.5 mM | Essential for catalytic activity.[1] |
| pH | 7.5 - 8.5 (Triethanolamine buffer) | Optimal range for most ω-transaminase activity. |
| Temperature | 45 - 55 °C | Balances reaction rate and enzyme stability.[1] |
| Co-solvent (DMSO) | 15 - 33% (v/v) | Improves substrate solubility.[1] |
| Expected Conversion | >99% | Achievable with optimized conditions.[1] |
| Expected ee | >99% | A key advantage of the biocatalytic method.[1] |
Conclusion and Outlook
The asymmetric synthesis of (R)-3-amino piperidine derivatives using ω-transaminases represents a mature, scalable, and sustainable technology. It provides a direct and highly efficient route to valuable chiral building blocks, overcoming many of the limitations associated with traditional chemical methods. The commercial availability of robust, immobilized transaminases simplifies the adoption of this methodology, both in academic research and industrial drug development. Future advancements in protein engineering will undoubtedly continue to expand the substrate scope and process robustness of these remarkable biocatalysts, further cementing their role as indispensable tools in modern organic synthesis.[4][10]
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 4. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane-immobilized transaminases for the synthesis of enantiopure amines - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00293H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. almacgroup.com [almacgroup.com]
- 8. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-3-Aminopiperidin-2-one hydrochloride as a Foundational Precursor for Cereblon-Recruiting PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins, including those previously considered "undruggable".[1][2] These heterobifunctional molecules operate by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[3][4][5] A cornerstone of many clinically advanced PROTACs is the recruitment of the Cereblon (CRBN) E3 ligase.[2][3] This is achieved using ligands derived from immunomodulatory drugs (IMiDs), such as thalidomide and its analogs.[6][7] This document provides an in-depth guide on the strategic use of (R)-3-Aminopiperidin-2-one hydrochloride, a critical chiral building block, for the synthesis of functionalized CRBN ligands and their incorporation into PROTAC scaffolds.
The Strategic Importance of (R)-3-Aminopiperidin-2-one in PROTAC Design
A PROTAC's architecture consists of three distinct components: a "warhead" that binds the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[8][9] The efficacy of a PROTAC is critically dependent on the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[3][10]
The CRBN E3 ligase has become a workhorse in the field, largely due to the well-understood and synthetically tractable nature of its ligands, derived from the thalidomide family. The chemical scaffold responsible for CRBN engagement is the glutarimide ring system. This compound[11][12] provides this essential chiral core, serving as the foundational starting material for creating bespoke thalidomide analogs tailored for PROTAC assembly.
The synthesis of these CRBN ligands typically involves the condensation of the aminopiperidinone core with a substituted phthalic anhydride derivative. This reaction constructs the iconic phthaloyl-glutarimide structure of thalidomide-like molecules.[13] The chirality at the 3-position of the piperidinone ring is crucial for high-affinity binding to Cereblon.
Protocol: Synthesis of a Pomalidomide-Based CRBN Ligand Precursor
This protocol details the synthesis of 4-amino-2-((R)-2-oxopiperidin-3-yl)isoindoline-1,3-dione, a pomalidomide analog featuring a primary amine that serves as a versatile attachment point for PROTAC linkers. The synthesis proceeds in two key steps: (1) condensation to form a nitro-intermediate, and (2) reduction of the nitro group to the desired amine.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Role |
| This compound | 406216-02-2 | 150.61 | Chiral glutarimide precursor |
| 3-Nitrophthalic anhydride | 641-70-3 | 193.11 | Phthaloyl group precursor |
| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | Reaction solvent and catalyst |
| Palladium on Carbon (Pd/C, 10 wt. %) | 7440-05-3 | - | Catalyst for nitro group reduction |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | Reducing agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Solvent for reaction and extraction |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Base for neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Step 1: Synthesis of 4-Nitro-2-((R)-2-oxopiperidin-3-yl)isoindoline-1,3-dione
Expert Rationale: This step involves an acid-catalyzed condensation reaction. Acetic acid serves as both the solvent and a proton source to facilitate the nucleophilic attack of the amine from the piperidinone onto the anhydride carbonyls, followed by dehydration to form the imide ring system.[13] Refluxing provides the necessary thermal energy to overcome the activation barrier for this cyclization.
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.51 g, 10.0 mmol) and 3-nitrophthalic anhydride (1.93 g, 10.0 mmol).
-
Add glacial acetic acid (30 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Pour the mixture into 150 mL of ice-cold water with vigorous stirring.
-
Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water (3 x 30 mL) and then a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield the nitro-intermediate as a pale yellow powder. Typical yield: 75-85%.
Step 2: Reduction to 4-Amino-2-((R)-2-oxopiperidin-3-yl)isoindoline-1,3-dione
Expert Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines.[13] Palladium on carbon is a robust catalyst for this transformation, and hydrogen gas is the terminal reductant. Ethyl acetate is a suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker flask), dissolve the nitro-intermediate from Step 1 (2.91 g, 9.5 mmol) in ethyl acetate (50 mL).
-
Carefully add 10% Pd/C (0.29 g, 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction for the consumption of starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from ethanol or by silica gel chromatography to yield the final 4-amino functionalized CRBN ligand. Typical yield: 80-95%.
Protocol: Final PROTAC Assembly via Amide Coupling
This section outlines the conjugation of the synthesized CRBN ligand to a POI ligand-linker construct, which is assumed to have a terminal carboxylic acid.
Materials and Reagents
| Reagent | CAS No. | Key Role |
| 4-Amino CRBN Ligand (from Section 2) | - | E3 Ligase binding moiety |
| POI Ligand-Linker-COOH | - | Target binding moiety with linker |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | Amide coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | Non-nucleophilic organic base |
| DMF (Dimethylformamide), Anhydrous | 68-12-2 | Polar aprotic solvent |
Procedure: Amide Bond Formation
Expert Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine of the CRBN ligand. DIPEA is used as a non-nucleophilic base to neutralize the HCl generated and to deprotonate the amine, increasing its nucleophilicity without causing side reactions. Anhydrous DMF is the solvent of choice due to its ability to dissolve a wide range of organic molecules.
-
In a dry vial under an inert atmosphere, dissolve the POI Ligand-Linker-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature. This is the pre-activation step.
-
In a separate vial, dissolve the 4-Amino CRBN Ligand (1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the CRBN ligand solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., EtOAc or DCM).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using preparative reverse-phase HPLC to obtain the final PROTAC molecule with high purity (>95%).
Quality Control and Validation
The identity and purity of the final PROTAC must be rigorously confirmed. This is a self-validating step to ensure the integrity of the molecule for biological assays.
| Analysis Method | Expected Outcome |
| ¹H and ¹³C NMR | Confirms the covalent structure. All expected peaks corresponding to the POI ligand, linker, and CRBN ligand should be present with correct integration and chemical shifts. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, confirming its elemental composition (e.g., [M+H]⁺). |
| Analytical HPLC | Determines the purity of the final compound, which should typically be ≥95% for in vitro and in vivo studies. |
Conclusion
This compound is more than a simple chemical; it is an enabling reagent that provides access to the highly validated and potent Cereblon E3 ligase system. The synthetic routes outlined in these notes are robust and scalable, allowing researchers to generate a diverse array of functionalized thalidomide analogs. By mastering the chemistry of this key precursor, drug development professionals can efficiently construct novel PROTAC molecules, paving the way for the next generation of targeted protein degraders to combat a wide range of diseases.
References
- 1. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rloginconsulting.com [rloginconsulting.com]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. 406216-02-2|this compound|BLD Pharm [bldpharm.com]
- 12. This compound | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
Application Notes & Protocols: Enzymatic Synthesis of Chiral 3-Aminopiperidines for Pharmaceuticals
Introduction: The Strategic Importance of Chiral 3-Aminopiperidines
The chiral 3-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry. Its rigid, cyclic nature and the presence of a key chiral amine make it an invaluable building block for a wide range of pharmacologically active agents.[1][2] This motif is central to the structure of numerous blockbuster drugs, including the DPP-IV inhibitor alogliptin for diabetes and the PARP inhibitor niraparib for ovarian cancer.[2][3][4] The precise stereochemistry of the 3-amino group is often critical for biological activity, making the development of efficient, stereoselective synthetic methods a paramount goal for the pharmaceutical industry.[5]
Traditional chemical syntheses of these compounds often rely on multi-step processes, chiral resolution of racemic mixtures (which is inherently limited to a 50% theoretical yield), or the use of expensive and toxic heavy metal catalysts.[2][6][7] Biocatalysis, leveraging the exquisite selectivity of enzymes, has emerged as a powerful, green, and economically viable alternative.[8][9] This guide provides an in-depth exploration of state-of-the-art enzymatic strategies for producing enantiopure 3-aminopiperidines, complete with detailed protocols for researchers and drug development professionals.
Pillar 1: Asymmetric Synthesis via Transaminase (TA) Biocatalysis
Transaminases (TAs), particularly ω-transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[8][10] This approach allows for the direct asymmetric synthesis of a chiral amine from a prochiral ketone, often with exceptional enantioselectivity, making it a preferred method for industrial-scale production.[7][11]
Causality in Transaminase Reactions: Key Experimental Choices
-
Enzyme Selection: Commercially available screening kits offer a range of (R)- and (S)-selective transaminases. The choice is dictated by the desired stereoisomer of the final product. Protein engineering has vastly expanded the substrate scope of TAs to accept bulky ketones like N-protected 3-piperidones.[8][9]
-
The Amine Donor: An inexpensive and readily available amine, such as isopropylamine or L-alanine, is typically used in large excess.[11] The use of isopropylamine is particularly advantageous as the ketone byproduct, acetone, is volatile and can be easily removed, helping to drive the reaction equilibrium towards the product.[11]
-
Cofactor (PLP): Pyridoxal 5'-phosphate is an essential cofactor for transaminase activity and must be added to the reaction mixture.[7]
-
Protecting Groups: The piperidine nitrogen is typically protected (e.g., with a Boc or Cbz group) before the enzymatic reaction. This enhances the substrate's solubility in reaction media and prevents potential side reactions. The protected product, such as (R)-1-Boc-3-aminopiperidine, is a stable intermediate ready for subsequent coupling reactions in a synthetic workflow.[11][12]
-
Immobilization: For process scale-up, using an immobilized transaminase is crucial. Covalent immobilization on a solid support (e.g., an epoxy resin) enhances the enzyme's operational stability, simplifies its removal from the product stream, and allows for its reuse over multiple cycles, significantly improving process economics.[11][12][13]
Workflow for Transaminase-Mediated Synthesis
Caption: Transaminase (TA) reaction workflow.
Protocol 1: Synthesis of (R)-1-Boc-3-aminopiperidine using an (R)-selective ω-Transaminase
This protocol is adapted from methodologies developed for the asymmetric synthesis of protected 3-aminopiperidines.[11][14][15][16]
Materials:
-
(R)-selective ω-Transaminase (e.g., from a commercial screening kit, immobilized or as a lyophilized powder)
-
N-tert-butoxycarbonyl-3-piperidone (N-Boc-3-piperidone)
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of isopropylamine in 0.1 M Tris-HCl buffer (pH 9.0). For a typical lab-scale reaction, dissolve isopropylamine (e.g., 100 g) in water and adjust the pH to 9.0 with HCl, then dilute to the final buffer volume (e.g., 700 mL).[15]
-
Temperature Equilibration: Preheat the buffer solution to the optimal temperature for the chosen enzyme, typically between 30-45 °C.[15][16]
-
Substrate Addition: Add N-Boc-3-piperidone (e.g., 50 g, 1 equivalent).
-
Enzyme and Cofactor Addition: Add the ω-transaminase (e.g., 1 g lyophilized powder or an equivalent amount of immobilized enzyme) and PLP (e.g., 0.8 g).[15]
-
Reaction Monitoring: Maintain the reaction at the set temperature with gentle stirring for 12-36 hours. Monitor the reaction progress by TLC or HPLC until substrate conversion is complete. Maintain the pH at the desired setpoint (e.g., 9.0) using a dilute solution of the amine donor.[16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a non-immobilized enzyme, it can be denatured by adjusting the pH. If using an immobilized enzyme, it can be recovered by filtration for reuse.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-3-aminopiperidine.
-
Purification: Purify the product by flash column chromatography on silica gel if necessary.
-
Analysis: Confirm the identity and determine the enantiomeric excess (ee) by chiral HPLC (see Protocol 3). High yields and ee >99% are commonly achieved with this method.[11]
Pillar 2: One-Pot Chemo-Enzymatic Cascades
Multi-enzyme cascades mimic nature's biosynthetic pathways by combining several catalytic steps in a single pot.[2] This strategy is highly efficient, reduces waste, and, critically, avoids the isolation of unstable intermediates. A powerful cascade for synthesizing L-3-aminopiperidine derivatives utilizes a galactose oxidase (GOase) and an imine reductase (IRED).[2][17][18]
Causality in GOase-IRED Cascades: The Need for a One-Pot System
This streamlined process begins with a protected amino alcohol, such as N-Cbz-L-ornithinol (derived from the natural amino acid L-ornithine). The GOase first oxidizes the primary alcohol to an aldehyde. This α-amino aldehyde intermediate is highly unstable and prone to racemization.[2] However, in the one-pot system, it spontaneously cyclizes to form a five-membered cyclic imine. This imine is then asymmetrically reduced in situ by a stereoselective IRED, which requires a hydride source from a cofactor like NADPH, to furnish the final enantiopure protected L-3-aminopiperidine.[2][18] Performing this reaction stepwise would lead to significant yield and purity loss due to the instability of the aldehyde intermediate.[6]
Workflow for the GOase-IRED Enzymatic Cascade
Caption: One-pot GOase-IRED cascade for L-3-aminopiperidine synthesis.
Protocol 2: One-Pot Synthesis of L-3-N-Cbz-aminopiperidine
This protocol is based on the work of the Turner and Flitsch groups.[2][18]
Materials:
-
Galactose Oxidase variant (e.g., GOase M₃₋₅)
-
Imine Reductase (IRED) (e.g., AdRedAm)
-
N-Cbz-L-ornithinol
-
Sodium phosphate buffer (NaPi, e.g., 50 mM, pH 7.5-8.0)
-
Catalase (to remove H₂O₂ byproduct from GOase activity)
-
NADP⁺
-
Glucose and Glucose Dehydrogenase (GDH) for NADPH regeneration (or another suitable regeneration system)
-
Dichloromethane (DCM)
-
HCl (1 M)
-
NaOH (1 M)
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, combine NaPi buffer, N-Cbz-L-ornithinol (e.g., 3 mM), NADP⁺ (e.g., 1 mM), glucose (e.g., 50 mM), GDH (e.g., 1 mg/mL), and catalase.
-
Enzyme Addition: Add the GOase variant (e.g., 1 mg/mL) and the IRED (e.g., 0.25 mg/mL). The optimal pH for this cascade is often slightly basic (e.g., pH 8.0) to favor the overall reaction rate.[2]
-
Reaction Conditions: Incubate the reaction at 30 °C with shaking (e.g., 200 rpm) for 16-24 hours. Monitor the formation of the product by GC-FID or LC-MS.
-
Work-up: Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extraction (Base): Extract the acidified mixture with DCM to remove any non-basic impurities. Discard the organic layer.
-
Basification: Adjust the aqueous layer to pH 12 with 1 M NaOH.
-
Extraction (Product): Extract the basified aqueous layer with DCM (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the L-3-N-Cbz-aminopiperidine product.
-
Analysis: Confirm the structure and determine the enantiomeric purity via chiral HPLC. This one-pot method has been shown to produce products with high enantiopurity, preserving the L-configuration from the starting amino acid.[2]
| Enzyme Combination | Substrate | pH | Temp (°C) | Yield (%) | Reference |
| GOase M₃₋₅ + AdRedAm | N-Cbz-L-ornithinol | 8.0 | 30 | 16 (isolated) | [2][18] |
| GOase M₃₋₅ + IR-49 | N-Cbz-L-lysinol | 7.5 | 30 | 54 (isolated) | [2][18] |
Table 1: Representative yields from GOase-IRED cascade reactions. Note that yields can vary significantly with scale-up and specific enzyme variants.
Pillar 3: Analytical Validation for Enantiopurity
The successful synthesis of a chiral compound is meaningless without a robust analytical method to verify its enantiomeric purity (enantiomeric excess, ee). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis.[19][20]
Causality in Chiral HPLC: The Derivatization Requirement
3-aminopiperidine itself is a small, polar molecule that lacks a strong chromophore, making it difficult to detect with a standard UV detector and challenging to resolve on many chiral columns.[21][22] To overcome this, a pre-column derivatization step is employed. Reacting the amine with a reagent like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride introduces a bulky, aromatic group.[22][23] This has two critical benefits:
-
UV Detection: It adds a strong chromophore, making the derivative easily detectable by UV.[22]
-
Chiral Recognition: It creates a more rigid and complex structure with additional interaction points (π-π stacking, hydrogen bonding, dipole interactions), which significantly enhances the differential interaction with the chiral stationary phase, leading to better separation of the enantiomers.[21]
General Workflow for Analytical Validation
Caption: Workflow for determining enantiomeric excess (ee%) by chiral HPLC.
Protocol 3: Chiral HPLC Analysis of 3-Aminopiperidine via Derivatization
This is a generalized protocol based on established methods.[21][22][23]
Materials:
-
Sample of 3-aminopiperidine (deprotected if necessary)
-
Racemic standard of 3-aminopiperidine
-
Derivatization reagent: p-toluenesulfonyl chloride (PTSC) or benzoyl chloride
-
Base: e.g., triethylamine or aqueous sodium bicarbonate
-
Solvent: e.g., acetonitrile or dichloromethane
-
HPLC system with UV detector
-
Chiral Column: e.g., Chiralpak AD-H (250 x 4.6 mm)
Procedure:
-
Sample Preparation (Derivatization):
-
Dissolve a small amount of the synthesized 3-aminopiperidine sample in a suitable solvent.
-
Add a base, followed by the derivatization reagent (e.g., PTSC).
-
Allow the reaction to proceed until complete (monitor by TLC).
-
Quench the reaction and extract the derivatized product. Dry and re-dissolve in the HPLC mobile phase.
-
Repeat this process for the racemic standard to confirm the identity of both enantiomer peaks.
-
-
HPLC Method:
-
Column: Chiralpak AD-H
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, e.g., Ethanol with 0.1% diethylamine.[22] The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 0.5 mL/min[22]
-
Detection: UV at 228 nm (for PTSC derivative)[22]
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
-
Analysis:
-
Inject the derivatized racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the derivatized sample from the enzymatic synthesis.
-
Integrate the peak areas for both enantiomers (A₁ and A₂).
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee (%) = [ |A₁ - A₂| / (A₁ + A₂) ] * 100
-
A well-optimized enzymatic synthesis should yield an ee of ≥99%.
-
Conclusion and Future Outlook
The enzymatic synthesis of chiral 3-aminopiperidines represents a mature, sustainable, and highly efficient technology for the pharmaceutical industry. Transaminases offer a direct and powerful route from prochiral ketones, while multi-enzyme cascades provide elegant solutions for constructing complex chiral molecules from simple precursors in a single pot. The continued advancement in protein engineering will undoubtedly expand the substrate scope and enhance the robustness of these biocatalysts, further solidifying their role in modern drug manufacturing.[5][8] These application notes provide a solid foundation for researchers to implement these powerful techniques, accelerating the development of next-generation pharmaceuticals.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 15. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 16. CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method - Google Patents [patents.google.com]
- 17. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Application Notes and Protocols for Coupling (R)-3-Aminopiperidin-2-one Hydrochloride
Introduction
(R)-3-Aminopiperidin-2-one hydrochloride is a chiral cyclic β-amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Its rigid piperidinone scaffold serves as a valuable building block for introducing conformational constraints into peptidic and non-peptidic structures. A notable application of this intermediate is in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4][5][6][7][8] This document provides a comprehensive guide to the reaction conditions for the amide coupling of this compound with carboxylic acids, addressing the specific challenges and considerations for this class of reaction.
The primary challenge in coupling this substrate lies in the fact that it is provided as a hydrochloride salt. This necessitates the use of a base to liberate the free amine for reaction with an activated carboxylic acid. The choice of coupling reagents, base, and solvent system is critical to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral center.
Core Principles of Amide Bond Formation
Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[9] Direct reaction is typically not feasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[10][11]
This activation is achieved using a variety of "coupling reagents." The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester, which is then susceptible to nucleophilic attack by the amine.[9][11][12]
Key Considerations for Coupling this compound
Several factors must be carefully considered when developing a protocol for coupling this compound:
-
Liberation of the Free Amine: As a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base is required to neutralize the HCl and generate the free amine in situ.
-
Choice of Coupling Reagent: The selection of the coupling reagent influences reaction kinetics, efficiency, and the potential for side reactions like racemization.[13]
-
Solvent Selection: The solvent must be able to dissolve all reactants and reagents and should be inert to the reaction conditions.
-
Reaction Temperature and Time: These parameters need to be optimized to ensure complete reaction while minimizing degradation or side product formation.
-
Work-up and Purification: The choice of work-up procedure is crucial for removing byproducts, unreacted starting materials, and the coupling agent residues.
Recommended Coupling Protocols
Two primary classes of coupling reagents are widely used and recommended for this transformation: carbodiimides and aminium/uronium salts.
Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are versatile and widely used coupling reagents.[14][15] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is highly recommended to suppress racemization and improve coupling efficiency by forming a more reactive HOBt ester intermediate.[14][16][17]
Reaction Scheme:
Carbodiimide-Mediated Coupling Workflow
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| Carboxylic Acid | - | 1.0 |
| This compound | 150.61 | 1.1 - 1.2 |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | 191.70 | 1.2 - 1.5 |
| HOBt (1-Hydroxybenzotriazole) | 135.12 | 1.2 - 1.5 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 - 3.0 |
| Anhydrous DMF (N,N-Dimethylformamide) | - | - |
Step-by-Step Protocol:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2-1.5 eq) in anhydrous DMF, add EDC·HCl (1.2-1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt active ester.
-
In a separate flask, dissolve this compound (1.1-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5-3.0 eq) to the solution of the amine hydrochloride and stir for 5-10 minutes at room temperature to liberate the free amine.
-
Add the solution of the free amine to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Rationale for Experimental Choices:
-
Excess Amine: A slight excess of the amine component can help drive the reaction to completion.
-
Low Temperature Activation: Pre-activation of the carboxylic acid at 0 °C minimizes potential side reactions.
-
Base Equivalents: At least two equivalents of base are required: one to neutralize the amine hydrochloride and another to neutralize the HCl generated from the EDC·HCl. An excess is often used to ensure complete neutralization and facilitate the coupling.
-
Aqueous Work-up: The aqueous work-up is designed to remove the water-soluble byproducts, including the urea formed from EDC, and any remaining HOBt and base.[14][18]
Protocol 2: Aminium/Uronium Salt-Mediated Coupling (HATU)
Aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents known for their fast reaction rates and low propensity for racemization.[13][14] They are particularly effective for coupling sterically hindered amino acids or for challenging coupling reactions.[11]
Reaction Scheme:
HATU-Mediated Coupling Workflow
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| Carboxylic Acid | - | 1.0 |
| This compound | 150.61 | 1.1 - 1.2 |
| HATU | 380.23 | 1.1 - 1.3 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 - 4.0 |
| Anhydrous DMF (N,N-Dimethylformamide) or ACN (Acetonitrile) | - | - |
Step-by-Step Protocol:
-
Combine the carboxylic acid (1.0 eq), this compound (1.1-1.2 eq), and HATU (1.1-1.3 eq) in a flask under an inert atmosphere.
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0-4.0 eq) to the reaction mixture. A color change (often to yellow) may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are typically much faster than carbodiimide-mediated couplings.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
One-Pot Procedure: HATU-mediated couplings are often performed as a one-pot procedure where all reagents are mixed together.
-
Base Stoichiometry: A larger excess of base is typically used with aminium/uronium reagents to both neutralize the amine hydrochloride and facilitate the activation and coupling steps.[11]
-
Rapid Reactions: The high reactivity of HATU generally leads to shorter reaction times compared to EDC/HOBt.[14]
-
Work-up Considerations: The acidic wash helps to remove unreacted amine and the basic wash removes unreacted carboxylic acid and byproducts from the coupling reagent.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, degradation of starting materials or product. | Increase reaction time or temperature (monitor for side products). Use a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU). Ensure all reagents are anhydrous. |
| Side Product Formation | Racemization, formation of N-acylurea (with carbodiimides).[11] | For carbodiimide couplings, ensure HOBt is used and conduct the reaction at a lower temperature. For aminium/uronium reagents, avoid large excesses which can lead to guanidinylation of the amine.[13] |
| Difficulty in Purification | Byproducts from the coupling reagent are co-eluting with the product. | Choose a coupling reagent that generates easily removable byproducts (e.g., the urea from EDC is water-soluble). Optimize the aqueous work-up procedure to remove as many impurities as possible before chromatography. |
Protecting Group Strategies
In some synthetic routes, it may be advantageous to use a protected form of (R)-3-aminopiperidin-2-one. The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[19][20][21][22]
-
Boc-protected (R)-3-aminopiperidin-2-one: This derivative can be coupled using standard amide bond formation protocols. The Boc group is stable to the coupling conditions but can be readily removed under acidic conditions (e.g., TFA in DCM).[20][21]
-
Cbz-protected (R)-3-aminopiperidin-2-one: The Cbz group is also stable to coupling conditions and can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).[20]
The use of a protected amine avoids the need for an additional equivalent of base to neutralize the hydrochloride salt, potentially simplifying the reaction mixture and work-up.
Conclusion
The successful coupling of this compound is readily achievable with careful selection of reagents and reaction conditions. Both carbodiimide-based methods with additives like HOBt and the use of more potent aminium/uronium reagents such as HATU are effective. The choice between these protocols will depend on the specific carboxylic acid substrate, the desired scale of the reaction, and considerations of cost and reaction time. The detailed protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop robust and efficient synthetic procedures for incorporating this valuable chiral building block into their target molecules.
References
- 1. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]
- 2. This compound | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 406216-02-2|this compound|BLD Pharm [bldpharm.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. bachem.com [bachem.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 18. peptide.com [peptide.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 21. biosynth.com [biosynth.com]
- 22. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Application and Protocol Guide for the Quantitative Analysis of (R)-3-Aminopiperidin-2-one Hydrochloride
Introduction: (R)-3-Aminopiperidin-2-one hydrochloride is a chiral cyclic amine derivative of significant interest in pharmaceutical development due to its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical purity of this intermediate is critical, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, robust and reliable analytical methods for the precise quantification of the (R)-enantiomer and its potential chiral impurity, the (S)-enantiomer, are paramount for ensuring drug quality, safety, and efficacy.
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to implement accurate and validated analytical strategies. The methodologies described herein are grounded in established analytical principles and aligned with the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Foundational Principles of Analysis: Understanding the Analyte
(R)-3-Aminopiperidin-2-one is a chiral lactam. Its structure presents specific analytical challenges:
-
Chirality: The presence of a stereocenter necessitates the use of chiral separation techniques to distinguish between the (R)- and (S)-enantiomers.
-
Low UV Absorbance: The molecule lacks a strong chromophore, making direct UV detection at high sensitivity challenging. This often requires derivatization to introduce a UV-active moiety.
-
Polarity and Volatility: As a polar compound, it is well-suited for liquid chromatography. For gas chromatography, derivatization is essential to increase volatility and thermal stability.[6]
-
Hydrochloride Salt Form: The salt form influences solubility and sample preparation procedures. The counter-ion may need to be considered in certain analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC-UV): The Workhorse Method
Chiral HPLC is the most widely employed technique for the enantioselective analysis of pharmaceutical compounds.[1] For this compound, an indirect method involving pre-column derivatization is a robust approach to enhance detectability and achieve chiral separation on a suitable chiral stationary phase (CSP).
Causality Behind Experimental Choices
The selection of a derivatizing agent and a chiral stationary phase is critical for successful separation. The derivatizing agent should react quantitatively with the primary amine of the analyte under mild conditions and introduce a chromophore for sensitive UV detection. The choice of CSP is based on its ability to form transient diastereomeric complexes with the derivatized enantiomers, leading to differential retention times.
Proposed Chiral HPLC-UV Protocol
This protocol is a starting point and should be optimized and validated for your specific application.
2.2.1. Sample Preparation and Derivatization
-
Standard and Sample Solution Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by further dilution.
-
For the sample to be analyzed, prepare a solution of similar concentration.
-
-
Derivatization Procedure (using Benzoyl Chloride as an example):
-
To 1 mL of the standard or sample solution in a vial, add 1 mL of a suitable buffer (e.g., 0.1 M sodium bicarbonate solution) to neutralize the hydrochloride and provide a basic medium for the reaction.
-
Add a molar excess of benzoyl chloride (e.g., 50 µL of a 10% solution in acetonitrile).
-
Vortex the mixture for 1-2 minutes and allow it to react at room temperature for 30 minutes.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., 50 µL of 1 M glycine solution) to consume excess benzoyl chloride.
-
The resulting solution contains the N-benzoyl derivative of 3-aminopiperidin-2-one.
-
Caption: Derivatization workflow for HPLC-UV analysis.
2.2.2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak® AD-H, or protein-based like Chiral-AGP) |
| Mobile Phase | Isocratic or gradient elution with a mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) for normal phase, or an aqueous buffer and an organic modifier (e.g., Acetonitrile) for reversed-phase. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at a wavelength appropriate for the derivative (e.g., 230 nm for benzoyl derivatives) |
| Injection Volume | 5 - 20 µL |
2.2.3. Method Validation
The analytical method must be validated in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[3][4][5] Key validation parameters include:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The method should be able to resolve the (R)- and (S)-enantiomers from each other and from any potential impurities or degradation products. Peak purity analysis should be performed. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Recovery of 98.0% to 102.0% for the assay of the main component.[2] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2.0%.[2] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Specificity
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace levels of the analyte or for analysis in complex matrices.[7][8]
Rationale for LC-MS/MS
The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the quantification of the analyte even in the presence of co-eluting impurities. This can sometimes eliminate the need for complete chromatographic separation, leading to faster analysis times.
Proposed LC-MS/MS Protocol
3.2.1. Sample Preparation
Sample preparation can be as simple as "dilute and shoot" if the sample matrix is clean. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary. Derivatization is generally not required for MS detection as the analyte can be readily ionized.
Caption: A simple sample preparation workflow for LC-MS/MS.
3.2.2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC Column | A reversed-phase C18 or a HILIC column for polar compounds. |
| Mobile Phase | A gradient of water with 0.1% formic acid (for positive ionization) and acetonitrile or methanol. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode is expected to be effective for this amine-containing compound. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ of (R)-3-Aminopiperidin-2-one |
| Product Ions | To be determined by infusion of a standard solution and performing a product ion scan. |
| Collision Energy | To be optimized for each MRM transition. |
3.2.3. Method Validation
Validation of an LC-MS/MS method follows the same principles as for HPLC-UV, with particular attention to matrix effects, which can suppress or enhance the ionization of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach
GC-MS can be a powerful tool for the analysis of (R)-3-Aminopiperidin-2-one, provided that the analyte is made volatile through derivatization.[1]
The Necessity of Derivatization for GC
The primary amine and the lactam functional groups make the analyte polar and non-volatile. Derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent can mask these polar groups, increasing volatility and improving chromatographic peak shape.[1][6]
Proposed GC-MS Protocol
4.2.1. Sample Preparation and Derivatization
-
Sample Preparation: The sample containing this compound should be in an aprotic solvent. If in an aqueous solution, it must be evaporated to dryness.
-
Derivatization (Silylation Example):
-
To the dried sample residue, add a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Add an excess of a silylating agent like BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
The resulting solution containing the silylated derivative is ready for GC-MS analysis.
-
4.2.2. GC-MS Conditions
| Parameter | Recommended Setting |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). For chiral analysis, a chiral GC column (e.g., Chirasil-Val) would be necessary. |
| Injector Temperature | 250 - 280 °C |
| Oven Program | A temperature gradient program, for example, starting at 100 °C and ramping up to 280 °C. |
| Carrier Gas | Helium at a constant flow rate. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Analysis Mode | Full scan for qualitative analysis and identification of the derivative, and Selected Ion Monitoring (SIM) for quantitative analysis. |
4.2.3. Method Validation
The validation of a GC-MS method will follow similar principles to the LC-based methods, with a focus on the reproducibility of the derivatization step.
Data Presentation and Comparison of Methods
The choice of analytical method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | Chiral HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Good for enantiomers with appropriate CSP. | Excellent, especially in MRM mode. | Good to excellent, depending on chromatographic separation. |
| Sensitivity | Moderate, dependent on the chromophore of the derivative. | High to very high. | High, especially in SIM mode. |
| Sample Preparation | Often requires derivatization. | Can be minimal ("dilute and shoot"). | Requires derivatization and anhydrous conditions. |
| Instrumentation Cost | Relatively low. | High. | Moderate. |
| Primary Application | Routine quality control, enantiomeric purity determination. | Trace level quantification, analysis in complex matrices, metabolite studies. | Alternative quantitative method, confirmation of identity. |
Conclusion
The quantitative analysis of this compound is a critical aspect of quality control in pharmaceutical manufacturing. This guide has outlined detailed protocols and the underlying scientific principles for three powerful analytical techniques: chiral HPLC-UV, LC-MS/MS, and GC-MS. The successful implementation of these methods, coupled with rigorous validation according to ICH guidelines, will ensure the generation of accurate and reliable data, ultimately contributing to the development of safe and effective medicines. The choice of the most appropriate method will be dictated by the specific analytical challenge at hand, and the information provided herein serves as a solid foundation for method development, optimization, and validation.
References
- 1. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcrr.com [ijcrr.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Aminopiperidin-2-one [srdpharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of (R)-3-Aminopiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical chiral intermediate. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding this synthesis.
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent starting materials are derivatives of chiral amino acids, such as D-Ornithine hydrochloride or D-glutamic acid.[1][2] These provide the necessary stereocenter for the final product. A common synthetic route involves the cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride.[3][4]
Q2: I'm observing a low yield in the cyclization step. What are the likely causes?
Low yields in the lactam formation are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Key factors to investigate include the choice and stoichiometry of the base, reaction temperature, and solvent purity. For instance, using an inadequate amount of a base like sodium methoxide can lead to incomplete deprotonation and cyclization.[3]
Q3: My final product has low enantiomeric purity. How can I improve this?
Maintaining chiral integrity is paramount. Potential causes for racemization include harsh reaction conditions (e.g., excessively high temperatures or extreme pH) during cyclization or subsequent workup steps. It is crucial to carefully control the temperature, especially during base-mediated reactions.[5] Alternative approaches, such as enzymatic methods using transaminases, can offer very high enantioselectivity.[6][7]
Q4: Are there alternative, more "green" synthetic routes available?
Yes, biocatalytic methods are gaining prominence.[5] Enzyme cascades, for example, using a combination of galactose oxidase and imine reductase, have been developed for the synthesis of related chiral aminopiperidines.[8][9] These methods often operate under milder conditions and can reduce the use of hazardous reagents.[5]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during the synthesis.
Guide 1: Poor Yield in the Cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride
The cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride to form (R)-3-aminopiperidin-2-one is a critical step where yield can be compromised.
dot graph TD { A[Start: (R)-methyl 2,5-diaminopentanoate dihydrochloride] --> B{Cyclization with Base}; B --> C{Low Yield}; C --> D{Troubleshooting}; D --> E[Check Base Stoichiometry]; D --> F[Optimize Temperature]; D --> G[Ensure Anhydrous Conditions]; E --> H[Use 1.5-3 eq. Sodium Methoxide]; F --> I[Maintain -10°C to 0°C]; G --> J[Use Dry Solvents]; H --> K[Improved Yield]; I --> K; J --> K; }
Caption: Troubleshooting workflow for low cyclization yield.
Underlying Principles and Causality:
-
Base Stoichiometry: The reaction requires a sufficient amount of base, typically sodium methoxide, to neutralize the hydrochloride salts and deprotonate the primary amine, facilitating the nucleophilic attack on the ester to form the lactam.[3] Using less than the optimal amount will result in an incomplete reaction.
-
Temperature Control: This reaction is exothermic. Maintaining a low temperature (between -10°C and 0°C) is crucial to minimize side reactions, such as intermolecular condensation or decomposition of the starting material and product.[3][10]
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester starting material and the methoxide base, reducing the efficiency of the cyclization. Therefore, using anhydrous solvents is critical.
Troubleshooting Steps & Recommendations:
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Insufficient Base | Ensure at least 1.5 to 3 equivalents of sodium methoxide are used relative to the starting ester.[3] |
| Formation of Byproducts | High Reaction Temperature | Maintain the reaction temperature strictly between -10°C and 0°C during the addition of the base.[3][10] |
| Inconsistent Results | Presence of Moisture | Use freshly dried solvents (e.g., methanol) and ensure all glassware is thoroughly dried before use. |
Guide 2: Issues with Product Isolation and Purification
The hydrochloride salt of (R)-3-aminopiperidin-2-one is typically isolated by precipitation. Challenges in this step can affect both yield and purity.
Underlying Principles and Causality:
-
Solvent Selection: The choice of solvent for precipitation is critical. A solvent system where the hydrochloride salt is poorly soluble is required. A common method involves the addition of hydrochloric acid in a solvent mixture, such as methanol and methyl tert-butyl ether.[3]
-
pH Control: The protonation of the amino group to form the hydrochloride salt is pH-dependent. Careful addition of hydrochloric acid is necessary to ensure complete salt formation without promoting side reactions.
-
Crystallization Conditions: The rate of cooling and agitation can influence the crystal size and purity of the isolated product. Slow cooling generally favors the formation of larger, purer crystals.
Troubleshooting Steps & Recommendations:
| Problem | Potential Cause | Recommended Action |
| Product remains in solution | Improper solvent mixture | After forming the free base, use a solvent system like methanol/methyl tert-butyl ether for the acidification and precipitation step.[3] |
| Oily product instead of solid | Impurities inhibiting crystallization | Purify the crude free base by extraction before proceeding to the salt formation. Consider adding seed crystals to induce crystallization. |
| Low Purity of Isolated Solid | Co-precipitation of impurities | Recrystallize the crude hydrochloride salt from an appropriate solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound from (R)-methyl 2,5-diaminopentanoate dihydrochloride
This protocol is a synthesis based on established literature procedures.[3][10]
Materials:
-
(R)-methyl 2,5-diaminopentanoate dihydrochloride
-
Sodium methoxide
-
Anhydrous Methanol
-
Hydrochloric acid
-
Methyl tert-butyl ether
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve sodium methoxide (2.6 equivalents) in anhydrous methanol.
-
Reaction Setup: In a separate flame-dried reactor, suspend (R)-methyl 2,5-diaminopentanoate dihydrochloride (1 equivalent) in anhydrous methanol.
-
Cyclization: Cool the suspension to between -10°C and -5°C. Slowly add the sodium methoxide solution to the suspension, maintaining the temperature within this range. Stir the mixture for a sufficient time to allow for the formation of (R)-3-aminopiperidin-2-one.
-
Acidification and Precipitation: To the reaction mixture, add a solution of hydrochloric acid (1.0 to 1.5 equivalents) in a mixture of methanol and methyl tert-butyl ether. Maintain the temperature between 5°C and 15°C.
-
Isolation: The product, this compound, will precipitate as a solid. Filter the solid, wash with a cold solvent mixture (e.g., methanol/methyl tert-butyl ether), and dry under vacuum.
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for the synthesis of this compound.
References
- 1. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. benchchem.com [benchchem.com]
- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Purification challenges of (R)-3-Aminopiperidin-2-one hydrochloride
Technical Support Center: (R)-3-Aminopiperidin-2-one Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this chiral intermediate. The following sections provide answers to frequently asked questions and detailed troubleshooting protocols to ensure the successful isolation of high-purity material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, purification, and analysis of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: Impurities are typically process-related and depend on the synthetic route. The most common synthesis involves the cyclization of an (R)-2,5-diaminopentanoic acid ester derivative.[1][2]
-
Starting Materials: Unreacted (R)-methyl 2,5-diaminopentanoate dihydrochloride.
-
Enantiomeric Impurity: The corresponding (S)-3-Aminopiperidin-2-one hydrochloride, which arises from racemization during synthesis, often under harsh basic or acidic conditions.
-
Ring-Opened Byproducts: Hydrolysis of the lactam ring can lead to the formation of (R)-2,5-diaminopentanoic acid derivatives.
-
Residual Solvents: Solvents used during the synthesis and workup, such as methanol, methyl tert-butyl ether (MTBE), or tetrahydrofuran (THF), are common.[1][2]
-
Inorganic Salts: Salts like sodium chloride (NaCl) may be present, resulting from the use of bases like sodium methoxide followed by neutralization with HCl.[2]
Q2: What is the recommended method for assessing the purity of the final product?
A2: A multi-pronged analytical approach is essential.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard. Since the molecule lacks a strong chromophore, derivatization may be necessary for high-sensitivity UV analysis.[3][4]
-
Enantiomeric Purity (e.e.): Chiral HPLC is the gold standard for determining the enantiomeric excess.[5][6] This is critical as the biological activity of downstream products often depends on the stereochemistry of this intermediate.[7]
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy is used to confirm the chemical structure and identify any major organic impurities.
-
Inorganic Impurities: A residue on ignition (ROI) test can quantify non-volatile inorganic content.
Q3: How should I store this compound to maintain its stability?
A3: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light.[8] While some suppliers recommend room temperature storage, refrigeration minimizes the risk of degradation over long periods.[9] The hydrochloride salt is hygroscopic, so protection from moisture is critical to prevent hydrolysis and clumping.
Part 2: Troubleshooting Guide: Purification Workflows
This section provides detailed, scenario-based troubleshooting for common purification challenges.
Problem 1: Low Chemical Purity After Initial Isolation
You've completed the synthesis and isolated the crude product, but HPLC analysis shows a purity of <95%, with multiple unidentified peaks.
Causality: The crude product contains a mixture of unreacted starting materials, byproducts, and salts from the reaction workup. A direct purification method like recrystallization is necessary.
Solution: Systematic Recrystallization
Recrystallization is the most effective method for removing process-related impurities on a large scale. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.
Experimental Protocol: Solvent Screening for Recrystallization
-
Preparation: Place ~50 mg of crude this compound into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures like ethanol/heptane) dropwise at room temperature until a slurry is formed.
-
Heating: Heat the slurries in a controlled manner (e.g., oil bath) while stirring. Continue adding the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent used.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath or refrigerator (0-4°C) for several hours to induce crystallization.
-
Observation: Observe which solvent system yields a good recovery of crystalline solid. The ideal solvent will dissolve the product when hot but result in significant precipitation when cold.
-
Scaling Up: Once an optimal solvent or solvent system is identified, perform the recrystallization on a larger scale. Dissolve the crude material in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the filtrate to cool and crystallize.
Data Presentation: Solvent Screening Guide
| Solvent System | Solubility (Hot) | Solubility (Cold, 0-4°C) | Expected Outcome & Remarks |
| Isopropanol (IPA) | Moderate | Low | Good candidate. Often provides clean crystals. |
| Ethanol (EtOH) | High | Moderate | May require an anti-solvent or very low temperatures for good recovery. |
| Methanol (MeOH) | Very High | High | Generally a poor choice for recrystallization alone; often used as the primary solvent in a solvent/anti-solvent system. |
| Acetonitrile (ACN) | Moderate | Low | A good alternative to alcohols. |
| Ethanol/Heptane | High (in EtOH) | Low (Heptane reduces solubility) | Excellent system. Dissolve in hot ethanol and add heptane until turbidity appears, then cool.[10] |
| Methanol/MTBE | High (in MeOH) | Low (MTBE reduces solubility) | A common system used for precipitation during synthesis workup.[1][2] |
Visualization: General Purification Workflow
Caption: General purification workflow for crude (R)-3-Aminopiperidin-2-one HCl.
Problem 2: Low Enantiomeric Purity (e.e. < 99%)
Your final product shows acceptable chemical purity by standard HPLC, but chiral HPLC analysis reveals a significant amount (>1%) of the undesired (S)-enantiomer.
Causality: Racemization may have occurred at some point during the synthesis or purification. This can be caused by exposure to strong bases or high temperatures for extended periods. The purification challenge here is that enantiomers have identical physical properties (solubility, melting point), making them impossible to separate by standard recrystallization.
Solution: Chiral Purity Troubleshooting
Step 1: Identify the Source of Racemization Review your synthetic protocol. The cyclization step, if performed under harsh basic conditions (e.g., high concentration of sodium methoxide at elevated temperatures), is a likely culprit.[1][2] Analyze intermediates at each stage of the synthesis via chiral HPLC to pinpoint where the loss of enantiomeric purity occurs.
Step 2: Re-evaluate Purification Conditions Avoid using basic conditions during workup or purification. If you must neutralize an acidic stream, use a mild base and maintain low temperatures. Ensure that recrystallization is not performed at excessively high temperatures for prolonged durations.
Step 3: Analytical Method Validation Because this compound lacks a strong UV chromophore, direct detection can be challenging. A pre-column derivatization technique can significantly improve sensitivity and resolution in chiral HPLC.[4]
Experimental Protocol: Chiral HPLC with Derivatization
-
Derivatization: React a small sample of your compound with a derivatizing agent like p-toluenesulfonyl chloride (PTSC) in the presence of a mild base (e.g., triethylamine) to introduce a strongly UV-absorbing group.[4]
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak AD-H or similar column, which is effective for separating enantiomers of derivatized amines.[4]
-
Method Development: Start with a mobile phase consisting of a polar organic solvent like ethanol containing a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.[4]
-
Analysis: Inject the derivatized sample and analyze the chromatogram. The resolution between the two enantiomer peaks should be greater than 2.0 for accurate quantification.
Visualization: Troubleshooting Low Chiral Purity
Caption: Decision tree for troubleshooting low enantiomeric purity.
References
- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]
- 8. (R)-3-AMINOPIPERIDINE-2-ONE | 88763-76-2 [amp.chemicalbook.com]
- 9. 406216-02-2|this compound|BLD Pharm [bldpharm.com]
- 10. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride
Welcome to the technical support guide for the synthesis of (R)-3-Aminopiperidin-2-one hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this critical chiral intermediate. (R)-3-Aminopiperidin-2-one is a key building block in the synthesis of several Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, such as Alogliptin, which are used in the management of type 2 diabetes.[1][2]
The stereochemistry at the C3 position of the piperidinone ring is often crucial for the pharmacological activity of the final active pharmaceutical ingredient (API).[1] Consequently, maintaining high enantiomeric purity throughout the synthesis is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent industrial route starts from the readily available chiral pool amino acid, D-ornithine hydrochloride. The synthesis generally involves two key steps:
-
Esterification: The carboxylic acid of D-ornithine is esterified, typically to the methyl ester, to prevent its participation in subsequent reactions. This is often achieved using methanol with a reagent like thionyl chloride or acetyl chloride.[3][4]
-
Cyclization (Lactamization): The resulting (R)-methyl 2,5-diaminopentanoate is treated with a base (e.g., sodium methoxide) to induce intramolecular cyclization. The δ-amino group attacks the ester carbonyl, eliminating methanol and forming the desired six-membered lactam ring. The product is then typically isolated as the hydrochloride salt.[3][4]
Q2: Why is maintaining the (R)-stereochemistry so critical?
The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets like enzymes and receptors. For many DPP-IV inhibitors, the (R)-enantiomer of the 3-aminopiperidine moiety fits precisely into the enzyme's active site, ensuring optimal binding and therapeutic effect. The (S)-enantiomer may be significantly less active or even contribute to off-target effects. Therefore, stringent control of stereochemical integrity is a regulatory and clinical necessity.
Q3: What are the primary classes of impurities to monitor in this synthesis?
The main impurities fall into three categories:
-
Diastereomeric Impurities: The most critical impurity is the undesired (S)-3-Aminopiperidin-2-one, which arises from racemization.
-
Reaction-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions like polymerization.
-
Process-Related Impurities: Residual solvents, reagents, and salts from workup procedures.
Q4: What are the recommended analytical techniques for in-process control and final product analysis?
A combination of chromatographic and spectroscopic methods is essential:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, ee%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying and quantifying reaction-related impurities and byproducts by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural confirmation of the final product and key intermediates.
-
Gas Chromatography (GC): Useful for quantifying residual solvents.
Visualizing the Synthetic Pathway
The following diagram outlines the standard synthetic route from D-ornithine.
Caption: General synthetic workflow for (R)-3-Aminopiperidin-2-one HCl.
Troubleshooting Guide: Side Reactions & Mitigation
This section addresses specific issues encountered during the synthesis, their underlying causes, and actionable solutions.
| Problem / Symptom Observed | Potential Root Cause(s) | Recommended Actions and Scientific Rationale |
| Low Enantiomeric Excess (ee%) / Significant peak for (S)-isomer in Chiral HPLC | Racemization at the α-carbon (C2) during the base-mediated cyclization step. The α-proton is acidic and can be abstracted by a strong base (like sodium methoxide) to form a planar achiral enolate intermediate. Reprotonation can occur from either face, leading to a loss of stereochemical integrity. | 1. Strict Temperature Control: Perform the base addition and cyclization at low temperatures (e.g., -10°C to 5°C).[3] Lower temperatures reduce the rate of proton exchange relative to the desired intramolecular cyclization.2. Controlled Base Addition: Add the base slowly to the solution of the ornithine ester. This prevents localized areas of high base concentration that can promote epimerization.3. Choice of Base: While sodium methoxide is common, exploring weaker bases could be an option, although this may impact cyclization rate. |
| Low Overall Yield of Isolated Product | 1. Incomplete Cyclization: The reaction may not have reached completion.2. Intermolecular Polymerization: The free amino-ester can react with another molecule instead of cyclizing, especially at high concentrations, forming linear dimers or polymers. | 1. Monitor Reaction Progress: Use TLC or LC-MS to track the disappearance of the starting ester. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.2. Maintain Dilution: Run the reaction at a moderate concentration. Alternatively, use a slow-addition technique where the ornithine ester solution is added gradually to the base solution to keep its instantaneous concentration low, favoring the intramolecular pathway. |
| Multiple Unexpected Peaks in LC-MS Analysis | 1. Dimer/Oligomer Formation: As described above.2. Incomplete Esterification: If the initial esterification of D-ornithine is incomplete, the unreacted amino acid can interfere with the cyclization step.3. Formation of N-methylated byproduct: If using methylating agents under certain conditions, methylation of the amino groups could occur, though less common in this specific sequence. | 1. Implement Slow-Addition Protocol: See above.2. Purify the Intermediate: Ensure the (R)-methyl 2,5-diaminopentanoate dihydrochloride is isolated and purified before proceeding to the cyclization. Patent literature highlights that isolation of this salt via filtration is a key advantage for ensuring purity.[3]3. Verify Reagents: Ensure the purity of all starting materials and reagents. |
| Difficult or Inconsistent Product Isolation and Purification | The free-base form of the lactam is highly polar and has good water solubility, making extraction inefficient. The hydrochloride salt can also have variable solubility depending on the solvent system. | Leverage Salt Formation for Purification: The synthesis is designed to produce the hydrochloride salt, which often has lower solubility in mixed organic solvent systems than the starting materials or the free base. A robust method is to precipitate or crystallize the product directly from the reaction mixture or a concentrated solution by adding an anti-solvent (e.g., methyl tert-butyl ether (MTBE) to a methanol solution), followed by simple filtration.[3] This avoids cumbersome extractions and chromatography. |
Mechanistic Insight: The Problem of Racemization
Understanding the mechanism of racemization is key to preventing it. The diagram below illustrates how a strong base can compromise the stereocenter at the α-carbon.
Caption: Pathway for racemization of the α-carbon during cyclization.
Validated Experimental Protocols
The following protocols are adapted from established literature and are designed to minimize side reactions.[3]
Protocol 1: Synthesis of (R)-methyl 2,5-diaminopentanoate dihydrochloride
-
Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend D-ornithine hydrochloride (1 equivalent) in methanol (approx. 6-8 volumes).
-
Cooling: Cool the suspension to 0-5°C using an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (2.0-2.2 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 15°C.
-
Reaction: After the addition is complete, warm the mixture to 50-60°C and stir for 4-6 hours, or until LC-MS analysis confirms the consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and then further to 0-5°C. The product will precipitate. Filter the solid, wash with cold methanol or MTBE, and dry under vacuum to yield the title compound as a white solid.
Protocol 2: Cyclization to this compound
-
Setup: In a separate, dry reaction vessel, prepare a solution of sodium methoxide (2.0-2.5 equivalents) in methanol under a nitrogen atmosphere.
-
Cooling: Cool the sodium methoxide solution to -10°C to -5°C.
-
Reactant Addition: Add the (R)-methyl 2,5-diaminopentanoate dihydrochloride (1 equivalent), prepared in Protocol 1, portion-wise to the cold base solution. Maintain the internal temperature below 0°C during the addition.
-
Reaction: Stir the resulting mixture at 0-5°C for 2-4 hours. Monitor the formation of the lactam by LC-MS.
-
Isolation & Purification: Upon reaction completion, adjust the pH if necessary and concentrate the mixture under reduced pressure. Add an anti-solvent like MTBE to precipitate the product. Filter the solid, wash with the anti-solvent, and dry under vacuum. This procedure directly yields the hydrochloride salt, simplifying purification.[3]
Troubleshooting Workflow
Use this decision tree to systematically diagnose issues in your synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Parameters for (R)-3-Aminopiperidine Derivatization
Welcome to the Technical Support Center for the derivatization of (R)-3-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the derivatization of this critical chiral building block. (R)-3-aminopiperidine is a key intermediate in the synthesis of numerous pharmaceutical agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1]
This resource is structured in a question-and-answer format to directly address specific experimental issues. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: I am planning an amide coupling reaction with (R)-3-aminopiperidine. Which coupling reagent should I choose?
The choice of coupling reagent is critical for achieving high yield and purity.[2] Several factors should be considered, including the steric hindrance of the carboxylic acid, the potential for racemization, and the desired reaction conditions. Here is a comparative overview of common coupling reagents:
| Coupling Reagent | Activation Method | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Cost-effective, readily available. | Can lead to racemization, especially with sensitive substrates. |
| HATU | Uronium Salt | High efficiency, fast reaction times, low racemization.[3][4] | More expensive, can be sensitive to moisture. |
| PyBOP | Phosphonium Salt | Effective for hindered amino acids, low racemization.[3] | Can be more difficult to remove byproducts during workup. |
Recommendation: For most standard amide couplings with (R)-3-aminopiperidine, HATU is an excellent starting point due to its high reactivity and ability to suppress racemization.[3][4] If cost is a significant concern, EDC in combination with an additive like HOBt or Oxyma Pure can be effective, though careful monitoring for epimerization is advised.
Troubleshooting Guide
Problem 1: Low Yield in Amide Coupling Reaction
Scenario: You are performing an amide coupling between (R)-3-aminopiperidine and a carboxylic acid using a standard coupling reagent, but the yield of the desired amide is consistently low.
Potential Causes & Solutions:
-
Incomplete Activation of the Carboxylic Acid:
-
Troubleshooting Step: Ensure your carboxylic acid is fully dissolved and pre-activated with the coupling reagent before adding the (R)-3-aminopiperidine. For reagents like HATU, a pre-activation time of 15 minutes at room temperature is generally sufficient.[3]
-
Rationale: The formation of the active ester intermediate is crucial for the subsequent nucleophilic attack by the amine. Incomplete activation leads to unreacted starting material.
-
-
Steric Hindrance:
-
Troubleshooting Step: If either your carboxylic acid or (R)-3-aminopiperidine derivative is sterically bulky, consider switching to a more powerful coupling reagent like HATU or PyBOP, which are known to be effective for hindered systems.[5] Increasing the reaction temperature or extending the reaction time may also improve yields, but should be done cautiously to avoid side reactions.
-
Rationale: Steric hindrance can slow down the rate of reaction by impeding the approach of the nucleophilic amine to the activated carboxylic acid.[5]
-
-
Inappropriate Solvent or Base:
-
Troubleshooting Step: Anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred for amide coupling reactions.[3] Ensure your solvent is dry, as water can hydrolyze the activated intermediate. The choice of base is also critical; a non-nucleophilic base such as Diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed during the reaction without competing with the primary amine.[3]
-
Rationale: The solvent plays a crucial role in solvating the reactants and intermediates, while the base is necessary to drive the reaction to completion by scavenging the acid byproduct.
-
Problem 2: Presence of Di-acylated Impurity
Scenario: Your reaction mixture shows the presence of a significant amount of a byproduct where both the primary and secondary amines of the piperidine ring have been acylated.
Potential Causes & Solutions:
-
Excess Acylating Agent:
-
Troubleshooting Step: Carefully control the stoichiometry of your reactants. Use a molar ratio of approximately 1:1 to 1.1:1 of the carboxylic acid to (R)-3-aminopiperidine.
-
Rationale: The primary amine of (R)-3-aminopiperidine is significantly more nucleophilic than the secondary amine. However, under forcing conditions or with a large excess of the acylating agent, acylation of the secondary amine can occur.
-
-
Reaction Conditions:
-
Troubleshooting Step: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically controlled acylation of the primary amine.[6]
-
Rationale: Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable acylation of the secondary amine.
-
Problem 3: Racemization of the Chiral Center
Scenario: Chiral analysis of your final product indicates a loss of enantiomeric purity.
Potential Causes & Solutions:
-
Harsh Reaction Conditions:
-
Troubleshooting Step: Avoid prolonged exposure to strong bases or high temperatures, which can promote racemization. Use a weaker base like N-methylmorpholine (NMM) if racemization is a persistent issue.[5]
-
Rationale: The alpha-proton to the newly formed amide bond can be susceptible to deprotonation under basic conditions, leading to racemization.
-
-
Inappropriate Coupling Reagent/Additive Combination:
-
Troubleshooting Step: Utilize additives known to suppress racemization, such as 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are superior to HOBt in this regard.[5] Phosphonium-based reagents like PyBOP are also generally associated with lower levels of racemization.[5]
-
Rationale: These additives form active esters that are less prone to racemization than those formed with other reagents.
-
Experimental Protocols
General Protocol for HATU-Mediated Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[3]
-
Add a solution of (R)-3-aminopiperidine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a 5% lithium chloride solution and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Technical Support Center: Chiral Integrity in 3-Aminopiperidin-2-one Synthesis
Welcome to the technical support center for the chiral synthesis of 3-aminopiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this critical chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common racemization issues encountered in the laboratory.
Introduction: The Challenge of Stereochemical Control
3-Aminopiperidin-2-one is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its stereocenter at the C3 position is crucial for the biological activity of the final active pharmaceutical ingredient (API). However, the α-proton at this stereocenter is susceptible to base-catalyzed abstraction, leading to the formation of a planar enolate intermediate and subsequent racemization. This loss of enantiomeric purity can have significant consequences for the efficacy and safety of the final drug product. This guide provides practical, experience-driven advice to help you diagnose, troubleshoot, and prevent racemization in your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for 3-aminopiperidin-2-one?
A1: The primary mechanism of racemization for 3-aminopiperidin-2-one, an α-amino lactam, is base-catalyzed enolization. The proton on the α-carbon (C3), which is the stereocenter, is acidic due to its position adjacent to the carbonyl group of the lactam. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to the formation of both the desired enantiomer and its undesired counterpart, resulting in a loss of enantiomeric excess (ee).[1][2]
Q2: Which amino acids are generally most susceptible to racemization, and how does this relate to 3-aminopiperidin-2-one?
A2: In peptide synthesis, amino acids like histidine (His) and cysteine (Cys) are particularly prone to racemization.[2] While 3-aminopiperidin-2-one is not a standard amino acid, the underlying principle of an acidic α-proton at a stereocenter holds true. The factors that increase the acidity of this proton or prolong the lifetime of the activated intermediate will increase the risk of racemization.
Q3: Are there "racemization-free" methods for synthesizing 3-aminopiperidin-2-one?
A3: While no chemical reaction is entirely free from potential side reactions, certain synthetic strategies are designed to minimize racemization. For instance, some studies have reported "racemization-free" conditions using specific reductive amination protocols.[3] Additionally, enzymatic approaches, such as those utilizing variants of galactose oxidase and imine reductase in a one-pot cascade, have been shown to produce highly enantiopure protected 3-aminopiperidine derivatives by avoiding harsh chemical conditions and labile intermediates.[2][4][5]
Q4: How can I accurately determine the enantiomeric excess (ee) of my 3-aminopiperidin-2-one sample?
A4: The most common and reliable method for determining the enantiomeric excess of chiral amines and related compounds is chiral High-Performance Liquid Chromatography (HPLC).[6][7] However, 3-aminopiperidin-2-one lacks a strong chromophore for UV detection. Therefore, analysis often requires a pre-column derivatization step to attach a UV-active group. Common derivatizing agents include p-toluenesulfonyl chloride (PTSC) or benzoyl chloride.[6][8][9][10] The resulting diastereomers can then be separated on a standard C18 column, or the derivatized enantiomers can be separated on a chiral stationary phase (CSP) like a Chiralpak AD-H.[6][10]
Troubleshooting Guide: Diagnosing and Solving Racemization
This section provides a systematic approach to identifying and mitigating racemization during the synthesis of 3-aminopiperidin-2-one.
Problem 1: Significant loss of enantiomeric excess detected in the final product.
The first step is to pinpoint the stage in your synthesis where the racemization is occurring. If your synthesis involves multiple steps, it is crucial to analyze the enantiomeric purity of intermediates. The most likely step for racemization is the cyclization of the ornithine derivative or any step involving basic conditions after the stereocenter is established.
Caption: Troubleshooting workflow for addressing racemization.
1. Evaluate the Base:
The choice and amount of base are critical. Strong bases and higher concentrations increase the rate of α-proton abstraction.
-
Expertise & Experience: Strong bases like sodium hydroxide or potassium tert-butoxide are more likely to cause significant racemization. Weaker bases provide a more controlled reaction environment. The steric bulk of a base can also limit its ability to access the α-proton, thus reducing the rate of enolization.
-
Trustworthiness: By systematically testing weaker and more sterically hindered bases, you can establish a self-validating system where a decrease in racemization correlates with a decrease in base strength or steric accessibility.
-
Authoritative Grounding: Studies on peptide synthesis have demonstrated that sterically hindered, weaker bases like 2,4,6-collidine or N-methylmorpholine (NMM) are superior to stronger, less hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) in preserving stereochemical integrity.[1][11]
| Base | pKa (Conjugate Acid) | Steric Hindrance | Typical Impact on Racemization |
| Sodium Hydroxide | ~15.7 | Low | High Risk |
| Potassium tert-butoxide | ~19 | High | High Risk |
| DIPEA | 10.1 | Moderate | Moderate to High Risk |
| Triethylamine | 10.75 | Low | Moderate to High Risk |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low to Moderate Risk |
| 2,4,6-Collidine | 7.43 | High | Low Risk |
2. Control the Reaction Temperature:
Higher temperatures accelerate reaction rates, including the rate of enolization and racemization.
-
Expertise & Experience: While heating can improve the rate of the desired cyclization, it often disproportionately increases the rate of racemization. Performing the reaction at lower temperatures (e.g., 0 °C or even sub-ambient temperatures) can significantly mitigate the loss of enantiomeric purity, even if it requires longer reaction times.
3. Choose the Right Solvent:
The solvent can influence the stability of the enolate intermediate.
-
Expertise & Experience: Polar protic solvents can facilitate proton exchange and may stabilize the enolate intermediate, promoting racemization. Aprotic solvents of lower polarity are generally preferred.
-
Authoritative Grounding: In related chemistries, like the Staudinger reaction for β-lactam synthesis, solvent polarity has been shown to influence the stereochemical outcome by stabilizing intermediates.[12]
4. Implement a Protecting Group Strategy:
Protecting the lactam nitrogen or the exocyclic amine can influence the acidity of the α-proton.
-
Expertise & Experience: While the primary amino group is not directly attached to the stereocenter, its electronic properties and potential for intramolecular interactions can play a role. Protecting the amino group with a suitable group (e.g., Boc, Cbz) before a critical step might alter the substrate's susceptibility to racemization. Similarly, certain N-protecting groups on the lactam can influence the conformation and reactivity.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC (with Derivatization)
This protocol is a general guideline for the analysis of 3-aminopiperidin-2-one via derivatization with p-toluenesulfonyl chloride (PTSC), based on methods for similar compounds.[6][10]
1. Sample Preparation (Derivatization): a. Dissolve approximately 10 mg of your 3-aminopiperidin-2-one sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile). b. Add 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine). c. Cool the solution to 0 °C in an ice bath. d. Add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC) solution in the same solvent. e. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. f. Quench the reaction with a small amount of water. g. Extract the derivatized product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Prepare a dilute solution of the purified derivative (e.g., 1 mg/mL) in the HPLC mobile phase.
2. HPLC Conditions:
- Column: Chiralpak AD-H (or a similar polysaccharide-based chiral stationary phase).
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v). The exact ratio will require optimization.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 228 nm or 254 nm.
- Column Temperature: 25 °C.
3. Data Analysis: a. Integrate the peak areas for both enantiomers. b. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. 3-Aminopiperidin-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 12. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in the Enzymatic Synthesis of Aminopiperidines
Welcome to our dedicated technical support center for the enzymatic synthesis of aminopiperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these biotransformations. As your partner in scientific advancement, we provide in-depth, field-proven insights to help you troubleshoot low conversion rates and optimize your synthetic routes.
The enzymatic production of chiral aminopiperidines, valuable building blocks in pharmaceuticals, often relies on the stereoselectivity of enzymes like ω-transaminases (ω-TAs).[1][2][3] However, achieving high conversion rates can be challenging due to a variety of factors. This guide will walk you through a systematic approach to identifying and resolving these issues.
Troubleshooting at a Glance: A Workflow for Diagnosing Low Conversion
Before diving into specific frequently asked questions, the following workflow provides a logical progression for diagnosing the root cause of low conversion in your enzymatic reaction.
Caption: A systematic workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Enzyme and Cofactor Issues
Q1: My reaction has stalled or is proceeding very slowly. How can I determine if the enzyme is inactive or unstable?
A1: Enzyme instability is a primary cause of low conversion.[2][4] Here’s how to diagnose and address it:
-
Underlying Cause: ω-transaminases can be sensitive to reaction conditions such as temperature, pH, and the presence of organic co-solvents, leading to denaturation and loss of activity.[4][5] Subunit dissociation can also lead to inactivation.[6][7]
-
Troubleshooting Protocol:
-
Run a Control Reaction: Use a well-characterized standard substrate for your transaminase to confirm its basal activity under your current reaction conditions.
-
Assess Thermal Stability: Incubate the enzyme at the reaction temperature for the intended duration without substrates, then measure its residual activity. A significant drop indicates thermal instability.
-
pH Stability: Similarly, incubate the enzyme at the reaction pH without substrates to check for pH-induced deactivation.
-
Monitor Over Time: Take aliquots from your reaction at various time points and measure the enzyme activity. A rapid decline suggests instability under the complete reaction conditions.
-
-
Solutions:
-
Enzyme Immobilization: This is a highly effective strategy to enhance enzyme stability and reusability.[8][9][10][11][12] Immobilization can be achieved through various methods, including covalent attachment or entrapment.[11][12]
-
Protein Engineering: Computationally guided mutations can significantly improve the thermostability of transaminases.[6][7][13]
-
Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the pH to be within the enzyme's optimal range can improve stability.[5][14]
-
Q2: I'm observing low to no conversion. Could the pyridoxal 5'-phosphate (PLP) cofactor be the issue?
A2: Absolutely. PLP is an essential coenzyme for all transamination reactions, acting as a temporary carrier of the amino group.[15][16]
-
Mechanism of Action: The aldehyde group of PLP forms a Schiff base with a lysine residue in the enzyme's active site. The amino substrate then displaces the lysine to form an external aldimine, which is key to the catalytic cycle.[15][17]
Caption: The catalytic cycle of a transaminase involving the PLP cofactor.
-
Troubleshooting & Solutions:
-
Ensure PLP is Added: Always supplement your reaction mixture with an adequate concentration of PLP, typically in the range of 0.1-1 mM.
-
Check PLP Stability: PLP can be light-sensitive. Store your stock solution protected from light and ensure its freshness.
-
Cofactor Dissociation: In some cases, the aminated form of the cofactor, pyridoxamine phosphate (PMP), can be lost from the active site, leading to irreversible denaturation.[6] If you suspect this, consider using a transaminase variant engineered for improved cofactor binding.
-
Category 2: Reaction Conditions and Equilibrium
Q3: I've confirmed my enzyme is active, but the conversion rate is still low. How do I optimize the reaction conditions?
A3: The reaction environment significantly impacts enzyme performance. A systematic optimization of pH, temperature, and co-solvents is crucial.
-
Impact of pH and Temperature: Every enzyme has an optimal pH and temperature range for activity.[5] Deviations can lead to reduced catalytic efficiency or denaturation.[5] For example, some transaminases from cold-adapted bacteria show optimal activity at alkaline pH and are stable at lower temperatures.[14]
-
Data-Driven Optimization:
| Parameter | Typical Range | Effect on Reaction | Optimization Strategy |
| pH | 7.0 - 10.0 | Affects the ionization state of active site residues and substrates. | Screen a range of buffers (e.g., phosphate, borate) at different pH values.[18] |
| Temperature | 25°C - 50°C | Increases reaction rate up to an optimum, beyond which denaturation occurs.[5] | Test a temperature gradient (e.g., 25°C, 30°C, 37°C, 45°C) to find the sweet spot between activity and stability.[4][19] |
| Co-solvent | 5-20% (v/v) | Can improve the solubility of hydrophobic substrates but may also denature the enzyme. | Screen various co-solvents (e.g., DMSO, DMF) at different concentrations.[4][14] |
-
Experimental Protocol for Optimization:
-
Set up a series of small-scale reactions (e.g., in a 96-well plate).
-
Vary one parameter at a time (e.g., pH from 7.0 to 10.0 in 0.5 unit increments) while keeping others constant.
-
Monitor the conversion at a fixed time point using a suitable analytical method (e.g., HPLC, GC).
-
Identify the optimal condition for each parameter and then test combinations of the optimized parameters.
-
Q4: My reaction starts well but plateaus at a low conversion (<50%). What could be limiting the reaction?
A4: This is a classic sign of an unfavorable reaction equilibrium, a common challenge in transaminase-catalyzed reactions.[2][20][21]
-
The Equilibrium Problem: The transamination reaction is reversible. In many cases, the equilibrium lies on the side of the starting materials (ketone and amine donor) rather than the desired aminopiperidine product.[21]
-
Strategies to Shift the Equilibrium:
-
Excess Amine Donor: Using a large excess of the amine donor is a straightforward method to push the equilibrium towards the product side.[21] However, this may not be cost-effective on a large scale.
-
Co-product Removal: A more elegant approach is to remove one of the co-products from the reaction mixture.
-
Enzymatic Cascades: Couple the transamination with another enzymatic reaction that consumes the co-product. For example, if using L-alanine as the amine donor, the pyruvate co-product can be removed using lactate dehydrogenase.[18]
-
"Smart" Amine Donors: Use amine donors that generate a co-product that is spontaneously removed from the equilibrium, for instance, through intramolecular cyclization or aerobic oxidation.[2][22]
-
-
Category 3: Substrate and Product-Related Issues
Q5: I suspect my reaction is being inhibited. How can I confirm and overcome substrate or product inhibition?
A5: Substrate and product inhibition are known issues for ω-transaminases and can severely limit conversion rates.[23][24][25]
-
Identifying Inhibition:
-
Substrate Inhibition: Run the reaction at varying initial concentrations of the ketone substrate. If the initial reaction rate decreases at higher substrate concentrations, this indicates substrate inhibition.[24][25]
-
Product Inhibition: Add varying concentrations of the aminopiperidine product to the initial reaction mixture. A decrease in the initial rate with increasing product concentration confirms product inhibition.[14][23]
-
-
Solutions to Overcome Inhibition:
-
Controlled Substrate Feeding: Instead of adding all the substrate at the beginning, use a fed-batch approach where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.
-
In-Situ Product Removal (ISPR): Employ techniques to continuously remove the aminopiperidine product from the reaction medium as it is formed. This can be achieved using methods like adsorption onto a resin.[25]
-
Q6: I am observing the formation of unexpected byproducts. What are the likely side reactions?
A6: Byproduct formation can reduce the yield of your desired aminopiperidine.
-
Potential Side Reactions:
-
Substrate Instability: The aminopiperidine precursor or the product itself might be unstable under the reaction conditions, leading to degradation.[26]
-
Enzyme Promiscuity: The transaminase may have some activity on the product or other components in the reaction mixture.
-
Non-enzymatic Reactions: Aldehyde intermediates, if formed, can be unstable.[19][27]
-
-
Troubleshooting and Mitigation:
-
Analyze the Byproducts: Use analytical techniques like LC-MS or NMR to identify the structure of the byproducts. This will provide clues about their origin.
-
Purity of Starting Materials: Ensure the purity of your ketone substrate and amine donor. Impurities could be sources of byproducts.
-
Reaction Conditions: Byproducts can sometimes form at higher temperatures or extreme pH values.[28] Re-optimizing these conditions may minimize side reactions.
-
Enzyme Selection: If enzyme promiscuity is the issue, screening different transaminases may identify one with higher specificity for the desired reaction.
-
By systematically working through these potential issues, you can effectively troubleshoot low conversion rates in your enzymatic synthesis of aminopiperidines and achieve your desired synthetic outcomes.
References
- 1. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Features and technical applications of ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Stability and Catalytic Efficiency of ω-Transaminase in Aqueous Mixture of Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Robust ω-Transaminases by Computational Stabilization of the Subunit Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. A Machine Learning Study on the Thermostability Prediction of (R)-ω-Selective Amine Transaminase from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How does pyridoxal phosphate (PLP), a cofactor for transaminases, work? - www.pharmasources.com [pharmasources.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Transaminases for chiral amine synthesis | CoLab [colab.ws]
- 21. researchgate.net [researchgate.net]
- 22. A highly efficient one-enzyme protocol using ω-transaminase and an amino donor enabling equilibrium displacement assisted by molecular oxygen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 27. researchgate.net [researchgate.net]
- 28. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (R)-3-Aminopiperidin-2-one hydrochloride in solution
Welcome to the technical support center for (R)-3-Aminopiperidin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability is the hydrolysis of the six-membered lactam (a cyclic amide) ring. This is a common degradation pathway for lactam-containing compounds. The rate of this hydrolysis is highly dependent on the pH, temperature, and the presence of certain catalysts in the solution.
Q2: What is the expected degradation product of this compound in solution?
A2: The hydrolysis of the lactam ring will result in the formation of the corresponding open-ring amino acid, (R)-5-amino-3-aminopentanoic acid.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of the lactam ring is significantly influenced by pH. Generally, lactams exhibit a U-shaped stability profile with respect to pH. Degradation is accelerated in both strongly acidic and, particularly, in alkaline (basic) conditions. For lactams with an amino group, maximum stability is often observed in the slightly acidic to neutral pH range (approximately pH 4-7).
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound has good solubility in a variety of solvents. Commonly used solvents include DMSO, DMF, Ethanol, and aqueous buffers like PBS (phosphate-buffered saline). For biological experiments, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium is a common practice.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: To ensure maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in foil.
-
Atmosphere: For maximum stability, especially for the solid form and for long-term storage of solutions, an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Aliquoting: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of compound activity or inconsistent results over time. | Degradation of the compound in your working solution. | 1. Verify Solution pH: Ensure the pH of your final working solution is within the optimal stability range (ideally pH 4-7). 2. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a frozen, concentrated stock. 3. Minimize Time at Room Temperature: Keep solutions on ice whenever possible during experimental setup. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Formation of degradation products, primarily the hydrolyzed open-ring form. | 1. Confirm Identity: If possible, use mass spectrometry (MS) to determine if the mass of the new peak corresponds to the hydrolyzed product ((R)-5-amino-3-aminopentanoic acid, MW: 146.18 g/mol ). 2. Perform a Forced Degradation Study: This will help confirm the identity of degradation peaks and establish the stability-indicating nature of your analytical method (see protocol below). |
| Cloudiness or precipitation in the solution upon dilution in aqueous buffer. | Poor solubility at the final concentration or pH, or interaction with buffer components. | 1. Check Solubility Limits: You may be exceeding the solubility of the compound in your final buffer system. Try preparing a more dilute solution. 2. Adjust pH: The pH of your buffer may be affecting the solubility of the hydrochloride salt. Ensure the final pH is compatible with the compound. 3. Consider Co-solvents: For challenging formulations, the use of co-solvents like PEG300 or Tween-80 in addition to a primary organic solvent like DMSO can improve solubility in aqueous media. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways and for developing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4-8 hours (basic hydrolysis is often faster).
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Control Sample: Keep 1 mL of the stock solution at -20°C to serve as an undegraded control.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV or LC-MS to observe the formation of degradation products relative to the control sample.
Protocol 2: Stability-Indicating HPLC Method Development (General Guidance)
A stability-indicating method is crucial for accurately quantifying the parent compound and separating it from any degradation products.
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method that can resolve this compound from its potential degradation products.
Starting Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm), as the compound lacks a strong chromophore.
-
Injection Volume: 10-20 µL.
Optimization:
-
Analyze the samples from the forced degradation study.
-
Adjust the gradient profile and mobile phase composition to achieve baseline separation between the parent peak and any degradation peaks.
Visualizations
Primary Degradation Pathway
Caption: Hydrolysis of the lactam ring.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
How to remove impurities from (R)-3-Aminopiperidin-2-one hydrochloride
Welcome to the technical support center for (R)-3-Aminopiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during their work with this critical chiral building block. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
The impurity profile of your sample is intrinsically linked to its synthetic history. The most common routes start from chiral precursors like D-ornithine or D-glutamic acid.[1][2] Understanding the synthesis allows you to anticipate potential contaminants.
| Impurity Type | Potential Source | Rationale | Recommended Removal Method |
| Unreacted Starting Materials | D-Ornithine derivatives (e.g., (R)-methyl 2,5-diaminopentanoate) | Incomplete cyclization reaction during the formation of the piperidinone ring.[1] | Recrystallization, Column Chromatography |
| Reagents/Byproducts | Sodium methoxide, acetyl chloride, lithium aluminum hydride (from related syntheses)[1][3] | Carryover from previous synthetic steps or workup procedures. | Acid-Base Extraction, Recrystallization |
| Enantiomeric Impurity | (S)-3-Aminopiperidin-2-one | Racemization during synthesis or use of a non-enantiopure starting material. | Preparative Chiral Chromatography |
| Related Structural Impurities | Open-ring precursors, over-reduction products | Side reactions occurring during cyclization or other transformations. | Column Chromatography, Recrystallization |
| Degradation Products | Oxidized or hydrolyzed species | Improper storage or handling, particularly exposure to moisture, high heat, or oxygen.[4] | Recrystallization, Column Chromatography |
Q2: How can I reliably assess the chemical and chiral purity of my sample?
Before attempting any purification, you must have a robust analytical method to quantify the purity of your starting material and track the success of your efforts.
-
Chemical Purity (HPLC-UV/ELSD): For chemical purity, a standard reversed-phase HPLC is effective. Since the piperidinone structure lacks a strong chromophore, UV detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or derivatization may be necessary. A patent for a related compound, 3-aminopiperidine, details a method where the amine is derivatized with benzoyl chloride to make it UV-active for HPLC analysis.[5]
-
Chiral Purity (Chiral HPLC): To determine the enantiomeric excess (ee%), a specialized chiral HPLC column is required. Patents describe methods using glycoprotein-based chiral columns (e.g., CHIRAL-AGP) with a mobile phase of phosphate buffer and an organic modifier like acetonitrile or methanol to resolve the (R) and (S) enantiomers after derivatization.[5][6]
Q3: What are the best practices for storing this compound to prevent degradation?
As a hydrochloride salt, the compound is relatively stable. However, the free amine is susceptible to degradation. To ensure long-term stability, store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature or refrigerated (2-8°C).[7][8][9] Avoid exposure to moisture and atmospheric carbon dioxide, which can react with the amino group.
Troubleshooting & Purification Protocols
This section provides detailed, step-by-step protocols to address specific purity challenges. The following workflow can help you decide which method to employ.
Caption: Decision workflow for purification of (R)-3-Aminopiperidin-2-one HCl.
Problem: My sample contains significant unknown or starting material impurities.
Solution: Acid-Base Extraction. This is the most powerful first-line technique to separate your basic amine product from neutral or acidic impurities.
Principle of Causality: (R)-3-Aminopiperidin-2-one has a basic amino group. In acidic conditions (pH < pKa), this group becomes protonated to form a water-soluble ammonium salt. Neutral organic impurities remain in the organic phase. By adjusting the pH back to basic, the amine is deprotonated, becoming organic-soluble again and allowing it to be "back-extracted" into a fresh organic layer, leaving water-soluble salts behind.
Caption: Mechanism of purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram). If starting with the hydrochloride salt, you must first neutralize it with a base (e.g., aq. NaHCO₃) and extract the free amine into the organic layer. For this protocol, we assume you start with the free amine or have neutralized the salt.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask.
-
Wash: Repeat the extraction of the organic layer (which still contains neutral impurities) with another portion of 1 M HCl to ensure complete recovery. Combine the aqueous extracts. The original organic layer can now be discarded.[10]
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base, such as 5 M sodium hydroxide (NaOH), while stirring until the pH is >10 (verify with pH paper). This deprotonates your product.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (EtOAc or DCM). Shake vigorously and separate the layers. Your purified product is now in the organic layer.
-
Final Steps: Repeat the back-extraction twice more, combining the organic layers. Wash the combined organic layers with brine (saturated aq. NaCl), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
-
Salt Formation (Optional): To recover the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and add a stoichiometric amount of HCl in a solvent like ether or dioxane. The salt should precipitate and can be collected by filtration.[1]
Problem: My sample is discolored or contains closely-related impurities not removed by extraction.
Solution: Recrystallization. This technique is excellent for removing small amounts of impurities and for final polishing after another purification method.
Principle of Causality: Recrystallization works by exploiting the differences in solubility between your desired compound and the impurities in a given solvent system at different temperatures. An ideal solvent will dissolve the compound and impurities when hot but only the impurities when cold, causing the pure compound to crystallize out.
Experimental Protocol: Recrystallization
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent pair. For a polar salt like this compound, consider polar protic solvents. Good candidates include isopropanol, ethanol, or methanol. A common strategy is to use a solvent pair: one solvent in which the compound is soluble (e.g., methanol) and a second "anti-solvent" in which it is insoluble (e.g., methyl tert-butyl ether (MTBE) or diethyl ether).[3][11]
-
Dissolution: Place the crude solid in a flask. Add the primary solvent (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Validation: Check the purity of the crystals and the mother liquor by HPLC or TLC to confirm the effectiveness of the purification.
Problem: My sample has a low enantiomeric excess (ee%).
Solution: Preparative Chiral Chromatography. This is an advanced technique required when the chemical purity is high but the chiral purity is not.
Principle of Causality: Chiral chromatography utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the (R) and (S) enantiomers, forming transient diastereomeric complexes with different binding energies. This difference in interaction strength causes one enantiomer to travel through the column faster than the other, allowing for their separation.[5]
Methodology Overview:
This process is highly specialized and typically requires dedicated equipment.
-
Analytical Method Development: First, an analytical chiral HPLC method must be developed that shows good separation (resolution > 1.5) between the (R) and (S) peaks.[6]
-
Scale-Up: The analytical method is then scaled up to a preparative column with a larger diameter and packed with the same chiral stationary phase.
-
Fraction Collection: The crude mixture is injected onto the preparative column, and the eluent is collected in fractions as the separated (R) and (S) enantiomers exit the column.
-
Analysis and Pooling: Each fraction is analyzed to determine its purity. Fractions containing the desired (R)-enantiomer at the target purity are pooled together.
-
Solvent Removal: The solvent is removed from the pooled fractions under reduced pressure to yield the enantiomerically pure product.
Given the complexity and cost, this method is typically used when other methods of chiral resolution (like diastereomeric salt crystallization) have failed or are not feasible.
References
- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 3. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1892-22-4|3-Aminopiperidin-2-one|BLD Pharm [bldpharm.com]
- 9. (R)-3-AMINOPIPERIDINE-2-ONE | 88763-76-2 [amp.chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for the Synthesis of (R)-3-aminopiperidin-2-one hydrochloride
Welcome to the technical support center for the synthesis of (R)-3-aminopiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization during this critical synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and reproducible synthesis.
Introduction: The Critical Role of Temperature
The synthesis of enantiomerically pure this compound, a key building block for various pharmaceutical compounds, is a multi-step process where temperature control is paramount.[1][2][3] The core of the synthesis often involves the cyclization of a D-ornithine derivative.[4] Temperature fluctuations can significantly impact reaction kinetics, yield, purity, and the stereochemical integrity of the final product. Understanding the causal relationship between temperature and reaction outcomes is essential for robust process development.
This guide will address common issues encountered during the synthesis, with a focus on the cyclization and deprotection steps, providing scientifically grounded explanations and actionable solutions.
Troubleshooting Guide: Common Temperature-Related Issues
Issue 1: Low Yield of (R)-3-aminopiperidin-2-one
Question: My reaction is resulting in a low yield of the desired (R)-3-aminopiperidin-2-one. Could temperature be the culprit?
Answer: Absolutely. Temperature plays a critical role in the lactamization (cyclization) step. Both insufficient and excessive heat can lead to diminished yields for different reasons.
-
Causality at Low Temperatures: The rate of a chemical reaction is directly dependent on temperature.[5][6][7] At lower temperatures, the reactant molecules possess less kinetic energy, leading to fewer effective collisions per unit of time.[6][8] This results in a sluggish or incomplete reaction, leaving a significant amount of the starting material unreacted. For instance, the cyclization of an N-protected D-ornithine methyl ester to the corresponding lactam requires sufficient thermal energy to overcome the activation barrier of the intramolecular nucleophilic attack.
-
Causality at High Temperatures: While increasing the temperature generally accelerates the reaction, excessive heat can promote side reactions, leading to the formation of impurities and degradation of both the starting material and the product.[6] This can include polymerization or the formation of other undesirable byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Racemic or Diastereomeric Impurities
Question: I am observing a loss of enantiomeric purity in my final product. How can temperature contribute to racemization?
Answer: Maintaining the stereochemical integrity of the chiral center at the 3-position is crucial. Temperature is a key factor that can influence racemization.
-
Mechanism of Racemization: The hydrogen atom at the alpha-carbon (C3) of the piperidin-2-one ring is susceptible to abstraction, especially under basic conditions or at elevated temperatures.[9][10] This abstraction leads to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of (R) and (S) enantiomers, thus eroding the enantiomeric excess (e.e.) of your product. While this is a common issue in peptide synthesis, the principles apply here.[9][10]
-
Temperature's Role: Higher temperatures provide the necessary energy for this deprotonation-reprotonation equilibrium to occur more readily, increasing the rate of racemization.[11]
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.
-
Base Selection: If a base is used in the cyclization step, choose a non-nucleophilic, sterically hindered base to minimize alpha-proton abstraction.
-
Reaction Time: Minimize the reaction time at elevated temperatures.
Issue 3: Formation of Diketopiperazine and Other Side Products
Question: I am seeing significant amounts of diketopiperazine and other byproducts in my reaction mixture. How is this related to temperature?
Answer: The formation of side products like diketopiperazines is a common issue in syntheses involving amino acid derivatives and is often temperature-dependent.[9]
-
Diketopiperazine Formation: This side reaction is particularly prevalent when dealing with dipeptide-like precursors.[9] In the context of ornithine, an intermolecular reaction between two molecules of the ornithine ester can occur, leading to the formation of a six-membered diketopiperazine. This process is often accelerated at higher temperatures.
-
Other Thermal Degradation Products: High temperatures can lead to the decomposition of starting materials and products, resulting in a complex mixture of impurities.
Mitigation Strategies:
-
Temperature Optimization: As with other issues, a careful temperature optimization study is crucial to find a balance between the rate of the desired intramolecular cyclization and the intermolecular side reactions.
-
Concentration: The concentration of the reaction can also play a role. Higher concentrations may favor intermolecular reactions. Running the reaction at a lower concentration, under high dilution conditions, can favor the desired intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the cyclization of N-Boc-D-ornithine methyl ester to (R)-3-(Boc-amino)piperidin-2-one?
A1: The optimal temperature can vary depending on the solvent and any additives used. However, a general starting point for optimization is in the range of 20-30°C.[12] Some protocols may involve heating to ensure complete reaction, with temperatures between 45°C and 65°C being reported for related esterification steps that precede cyclization.[13] It is highly recommended to perform a temperature scouting study for your specific conditions (see Protocol 1).
Q2: How does temperature affect the Boc-deprotection step to yield this compound?
A2: The deprotection of the Boc group is typically achieved under acidic conditions, for example, using HCl in a solvent like 1,4-dioxane or ethyl acetate.[14] This reaction is often carried out at room temperature.[14][15] While gentle heating can sometimes be used to expedite the reaction, it is generally not necessary and may increase the risk of side reactions. The primary concern with temperature in this step is ensuring that the reaction goes to completion without degrading the product. Monitoring by TLC or LC-MS is crucial.[14]
Q3: Can I use microwave irradiation to accelerate the cyclization?
A3: Microwave-assisted synthesis can be a powerful tool to accelerate reactions. It has been shown to significantly speed up the deprotection of Boc groups.[16] However, careful optimization of temperature and irradiation time is necessary to avoid the formation of byproducts and potential racemization. It is advisable to start with low power and short reaction times and carefully analyze the product purity.
Experimental Protocols
Protocol 1: Temperature Scouting Study for Lactamization
This protocol outlines a method for determining the optimal temperature for the cyclization of an N-protected D-ornithine ester.
Materials:
-
N-Boc-D-ornithine methyl ester
-
Anhydrous solvent (e.g., methanol, isopropanol, or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Small-scale reaction vessels (e.g., 5 mL microwave vials)
-
Heating/cooling block or multiple reaction stations
Procedure:
-
Set up five identical reactions in parallel. To each vial, add N-Boc-D-ornithine methyl ester (1.0 eq) and the chosen anhydrous solvent.
-
Purge each vial with an inert gas.
-
Set each reaction to a different temperature (e.g., 25°C, 40°C, 55°C, 70°C, 85°C).
-
Stir the reactions at their respective temperatures.
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot and analyzing it by TLC or LC-MS.
-
Once the reaction at a particular temperature appears complete (or after a set time, e.g., 24 hours), quench the reactions.
-
Analyze the crude reaction mixtures by HPLC to determine the yield of the desired product and the purity profile at each temperature.
Data Analysis and Interpretation:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (%) |
| 25 | 24 | 75 | 70 | 98 |
| 40 | 12 | 95 | 92 | 97 |
| 55 | 6 | >99 | 95 | 96 |
| 70 | 3 | >99 | 90 | 92 |
| 85 | 1.5 | >99 | 82 | 85 |
The optimal temperature from this study would be the one that provides the best balance of high yield, high purity, and reasonable reaction time. In the example table above, 55°C appears to be the optimal temperature.
Protocol 2: Standard Boc-Deprotection
This protocol describes a standard method for the removal of the Boc protecting group.
Materials:
-
(R)-3-(Boc-amino)piperidin-2-one
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve (R)-3-(Boc-amino)piperidin-2-one (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Under an inert atmosphere, add the 4M HCl in 1,4-dioxane solution (a common excess is 5-10 equivalents).
-
Stir the reaction mixture at room temperature (around 20-25°C) for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.[14]
-
Upon completion, if a precipitate has formed, collect the solid by filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound.
Visualizing the Impact of Temperature
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ajpojournals.org [ajpojournals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 13. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of (R)-3-Aminopiperidin-2-one hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (R)-3-Aminopiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. Maintaining the chemical integrity of this reagent is paramount for reproducible and successful downstream applications, including the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1][2] This document provides in-depth answers to common questions, troubleshooting workflows, and best practices to prevent degradation during storage and handling.
Section 1: Core Concepts - Understanding the Instability
This section addresses the fundamental chemical vulnerabilities of this compound. Understanding these principles is the first step toward effective prevention.
Q1: What are the primary causes of degradation for this compound during storage?
The degradation of this compound is primarily driven by a two-step process: hygroscopic water absorption followed by hydrolytic cleavage of the lactam ring.
-
Hygroscopicity (The Gateway): The molecule, as an amine hydrochloride salt, is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[3][4][5] This is a common characteristic of many crystalline salts, especially those containing polar functional groups.[6][7] The absorbed water is the key reactant for the subsequent degradation step.
-
Hydrolysis (The Reaction): The core structure contains a six-membered cyclic amide, known as a lactam. Lactams are susceptible to hydrolysis—a chemical reaction with water that cleaves the amide bond.[8][9] This reaction opens the piperidinone ring, converting the molecule into its corresponding ring-opened amino acid derivative, rendering it inactive for its intended synthetic purpose. This process can be catalyzed by acidic or basic conditions.[8][10]
Therefore, preventing degradation is not just about low temperatures; it is fundamentally about strict moisture exclusion.
Caption: The primary degradation pathway initiated by moisture absorption.
Section 2: Frequently Asked Questions (FAQs) on Storage & Handling
This section provides direct answers to common user questions regarding the day-to-day storage and handling of the compound.
Q2: What are the ideal storage conditions for a new, unopened container?
For unopened containers, the primary goal is to maintain a stable, dry, and cool environment. While recommendations may vary slightly between suppliers, the consensus points to the following conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Freezer (≤ -20°C) or Refrigerator (2-8°C) | Reduces molecular motion and slows the rate of any potential chemical reaction.[11][12][13] |
| Atmosphere | Store in a dry environment. Shipped under inert gas. | Prevents moisture ingress through container seals over long-term storage.[3][14] |
| Light | Protect from light. | While hydrolysis is the main concern, light can catalyze other oxidative degradation pathways.[11] |
| Container | Keep container tightly closed and upright. | Prevents ambient air exchange and physical spills.[3][14][15] |
Q3: How should I handle the compound after opening the container for the first time?
Once the factory seal is broken, you introduce a new, and significant, risk of moisture exposure. The "headspace" (the air above the solid) in the bottle now contains atmospheric moisture.
Best Practice Workflow:
-
Work Quickly: Minimize the time the container is open to the ambient environment.
-
Inert Gas Blanket: Before re-sealing, flush the headspace with a dry, inert gas like argon or nitrogen.[14] This displaces the moist air.
-
Secure Sealing: Tightly close the container's primary cap. For added protection, wrap the cap-bottle interface with Parafilm®.[16]
-
Return to Storage: Immediately return the container to its recommended storage condition (e.g., ≤ -20°C).
Q4: My lab doesn't have an argon or nitrogen line at the bench. What are my best options for handling?
While an inert gas backfill is the gold standard, effective moisture control is still achievable.
-
Option 1 (Best Alternative): Use a Desiccator Cabinet. Store the opened container inside a desiccator cabinet or a glove box with a controlled low-humidity environment. This protects the compound from ambient moisture between uses.[4]
-
Option 2 (Good Practice): Add Desiccant Pouches. Place a small, commercially available desiccant pouch (e.g., silica gel) in the secondary container or packaging that holds your primary vial. Some researchers suggest carefully suspending a small pouch in the headspace of larger containers, ensuring it does not physically contact the compound.[16]
-
Option 3 (Minimum Requirement): Aliquoting. If you anticipate using the material frequently, consider weighing out several smaller aliquots into separate, tightly sealed vials upon first opening. This minimizes the number of times the main stock bottle is exposed to air.
Q5: For how long is the compound stable once dissolved in a solution?
Solutions of this compound should generally be prepared fresh and used the same day. The stability in solution is highly dependent on the solvent, pH, and temperature. The presence of water in the solvent will initiate hydrolysis.[17] Long-term storage of solutions is not recommended without specific stability studies for your particular solvent system.
Section 3: Troubleshooting Guide - Identifying and Managing Degradation
This section provides a logical workflow for assessing the quality of your material if you suspect degradation has occurred.
Q6: How can I visually tell if my material may have degraded?
While analytical confirmation is required, visual cues can be strong indicators of moisture contamination and potential degradation.
-
Appearance: The high-purity solid should be a free-flowing, crystalline powder.[5] If you observe clumping, caking, or a change from a powder to a waxy or syrupy solid, it is a clear sign of significant water absorption.[4]
-
Color: Note the initial color of the powder. Any change or development of discoloration over time can indicate impurity formation.
Q7: What analytical methods can I use to confirm the purity of my stored compound?
If you suspect degradation, a simple analytical check can confirm the integrity of your material.
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for quantitative purity analysis.[15] A properly developed HPLC method can separate the parent compound from the more polar, ring-opened hydrolyzed product. A decrease in the area of the main peak and the appearance of a new peak with a shorter retention time (on a reverse-phase column) indicates degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the degradation product.[18] You can monitor for the mass of the parent compound and the mass of the parent + 18 Da (corresponding to the addition of a water molecule) for the hydrolyzed product.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method that can be performed in most labs to quickly assess for gross degradation.[19] The hydrolyzed product, being a carboxylic acid, is significantly more polar than the parent lactam and will exhibit a lower Rf value.
References
- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. 406216-02-2|this compound|BLD Pharm [bldpharm.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. DailyMed - PHENTERMINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 6. Histamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 1892-22-4|3-Aminopiperidin-2-one|BLD Pharm [bldpharm.com]
- 13. (R)-3-AMINOPIPERIDINE-2-ONE | 88763-76-2 [amp.chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. aksci.com [aksci.com]
- 16. researchgate.net [researchgate.net]
- 17. veeprho.com [veeprho.com]
- 18. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Enantiomeric Excess Determination of (R)-3-Aminopiperidin-2-one Hydrochloride
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. (R)-3-Aminopiperidin-2-one is a key chiral intermediate in the synthesis of various pharmaceutical agents. Consequently, the accurate determination of its enantiomeric excess (e.e.) is a cornerstone of quality control and regulatory compliance. This in-depth technical guide provides a comparative analysis of established and emergent methodologies for this critical determination, grounded in experimental data and field-proven insights.
The Imperative of Enantiomeric Purity in Chiral Drug Intermediates
The seemingly subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to profound differences in their pharmacological and toxicological profiles. The use of a single enantiomer can offer a superior therapeutic index, reduced side effects, and a more predictable pharmacokinetic profile. Therefore, robust analytical methods to quantify the undesired enantiomer are indispensable. This guide will dissect and compare the primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), providing a framework for informed method selection.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC stands as the most prevalent technique for enantiomeric excess determination due to its versatility, robustness, and wide applicability.[1] The separation of enantiomers on a chiral stationary phase (CSP) is the most direct approach. However, for a compound like 3-aminopiperidin-2-one, which lacks a strong chromophore, pre-column derivatization is often employed to enhance detectability and improve chromatographic performance.[2][3]
The Rationale Behind Pre-Column Derivatization
Direct analysis of 3-aminopiperidin-2-one is challenging due to its high polarity and poor UV absorbance. Derivatization with a suitable reagent addresses these issues by:
-
Introducing a Chromophore: Reagents like benzoyl chloride or p-toluenesulfonyl chloride (PTSC) introduce an aromatic ring, rendering the derivative readily detectable by UV.[3][4][5]
-
Improving Chromatographic Behavior: Derivatization reduces the polarity of the analyte, leading to better peak shapes and retention on common stationary phases.
-
Enhancing Chiral Recognition: The derivatized structure may exhibit stronger and more specific interactions with the chiral stationary phase, leading to better enantiomeric resolution.
Comparative HPLC Methods with Derivatization
Two prominent derivatization strategies for 3-aminopiperidine and its analogs involve the use of benzoyl chloride and p-toluenesulfonyl chloride (PTSC).
Method A: Benzoyl Chloride Derivatization
This method involves the reaction of 3-aminopiperidine with benzoyl chloride to form N-benzoyl-3-aminopiperidine.[4][5]
Method B: p-Toluenesulfonyl Chloride (PTSC) Derivatization
This approach, successfully applied to the closely related (R)-piperidin-3-amine, involves derivatization with PTSC to yield a sulfonamide.[3]
| Parameter | Method A: Benzoyl Chloride Derivatization[4] | Method B: PTSC Derivatization[3] |
| Derivatizing Agent | Benzoyl Chloride | p-Toluenesulfonyl Chloride (PTSC) |
| Chiral Stationary Phase | ChromTech CHIRAL-AGP | Chiralpak AD-H |
| Mobile Phase | 0.015 M Phosphate Buffer : Isopropanol (99:1) | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 228 nm |
| Resolution (Rs) | > 1.5 (Typical) | > 4.0 |
| Key Advantage | Readily available and cost-effective reagent. | Excellent resolution achieved. |
Experimental Protocol: HPLC with Benzoyl Chloride Derivatization
This protocol is adapted from established procedures for the derivatization of 3-aminopiperidine.[4]
Step 1: Derivatization
-
Dissolve approximately 2.9 g of (R,S)-3-aminopiperidine in 150 mL of dichloromethane in a suitable flask.
-
Cool the solution to 0-5°C with stirring.
-
Slowly add 4.1 g of benzoyl chloride dropwise to the cooled solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the (R,S)-benzoyl-3-aminopiperidine derivative.
Step 2: HPLC Analysis
-
Prepare the mobile phase: 0.015 M aqueous phosphate buffer and isopropanol (99:1 v/v).
-
Equilibrate a ChromTech CHIRAL-AGP column (or equivalent) with the mobile phase at a flow rate of 0.8 mL/min and a column temperature of 30°C.
-
Dissolve a known concentration of the derivatized sample in the mobile phase.
-
Inject 20 µL of the sample solution into the HPLC system.
-
Monitor the elution profile at a UV wavelength of 254 nm.
-
Calculate the enantiomeric excess based on the peak areas of the two enantiomers.
Gas Chromatography (GC): A High-Resolution Alternative
Chiral Gas Chromatography offers excellent resolving power and sensitivity, particularly for volatile compounds.[6] For non-volatile analytes like 3-aminopiperidin-2-one, derivatization is a prerequisite to increase volatility and thermal stability.[7]
Derivatization for GC Analysis
Common derivatization strategies for amines in GC involve acylation, for instance, with trifluoroacetic anhydride (TFAA), or silylation.[2][7] These reactions replace the polar N-H protons with non-polar groups, making the analyte suitable for GC analysis.
A Representative GC Method for a Cyclic Amine Analog
| Parameter | Representative GC Method for Cyclic Amines[8] |
| Derivatizing Agent | Heptafluorobutyl chloroformate (HFBCF) followed by Methylamine |
| Chiral Stationary Phase | Chirasil-L-Val Capillary Column |
| Carrier Gas | Helium |
| Detection | Mass Spectrometry (MS) |
| Key Advantage | High resolution and sensitivity, structural confirmation by MS. |
| Consideration | Multi-step derivatization may be complex. |
Experimental Protocol: GC with TFAA Derivatization
This is a generalized protocol for the derivatization of primary amines for GC analysis.[7]
Step 1: Derivatization
-
Place a known amount of the (R,S)-3-aminopiperidin-2-one sample into a reaction vial.
-
Add 200 µL of an anhydrous solvent (e.g., ethyl acetate), followed by 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60-70°C for 15-30 minutes.
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.
Step 2: GC Analysis
-
Equilibrate a chiral capillary column (e.g., a cyclodextrin-based column) in the GC oven with an appropriate temperature program.
-
Set the injector and detector (e.g., FID or MS) temperatures.
-
Inject 1 µL of the derivatized sample.
-
Record the chromatogram and calculate the enantiomeric excess from the integrated peak areas.
Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
SFC has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and lower back pressures.[9][10] It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of a polar organic modifier.[9]
Advantages of SFC for Chiral Amine Separations
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of efficiency.[9]
-
Green Chemistry: The primary mobile phase, CO2, is non-toxic, non-flammable, and readily available.[10]
-
Complementary Selectivity: SFC can offer different chiral recognition mechanisms compared to HPLC, potentially resolving enantiomers that are difficult to separate by other means.[11]
Method Development in SFC
Method development in SFC for polar, chiral amines often involves screening a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak and Chiralcel series) with different organic modifiers (e.g., methanol, ethanol) and additives (e.g., amines like diethylamine or isopropylamine) to optimize resolution and peak shape.[12]
| Parameter | Typical SFC Method for Chiral Amines[12][13] |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IC) |
| Mobile Phase | CO2 / Methanol with an amine additive (e.g., 25mM Isobutylamine) |
| Flow Rate | 2.5 - 4.0 mL/min |
| Back Pressure | 150 bar |
| Detection | UV or MS |
| Key Advantage | High throughput, reduced environmental impact. |
| Consideration | May require specialized instrumentation. |
Conceptual Protocol for SFC Analysis
Step 1: Sample Preparation
-
Dissolve the (R)-3-Aminopiperidin-2-one hydrochloride sample in a suitable solvent, typically the organic modifier used in the mobile phase (e.g., methanol).
Step 2: SFC Analysis
-
Equilibrate the chosen chiral column (e.g., Chiralpak IC, 3 µm) with the mobile phase (e.g., 4% Methanol with 25mM isobutylamine in CO2) at a flow rate of 2.5 mL/min and a back pressure of 150 bar.
-
Set the column temperature (e.g., 40°C).
-
Inject an appropriate volume (e.g., 5 µL) of the sample solution.
-
Detect the enantiomers using a UV detector or a mass spectrometer.
-
Calculate the enantiomeric excess from the resulting chromatogram.
Scientific Integrity & Logic: A Self-Validating System
The trustworthiness of any analytical method hinges on its validation. For chiral purity assays, validation should adhere to compendial and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[14][15]
Key Validation Parameters
A robust chiral method validation protocol should demonstrate:
-
Specificity: The ability to accurately measure the desired enantiomer and its antipode without interference from other components.[16]
-
Linearity: A linear relationship between the concentration of the undesired enantiomer and the detector response, typically established from the Limit of Quantitation (LOQ) to at least 120% of the specification limit.[14]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the undesired enantiomer.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[16]
-
Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.
-
Limit of Detection (LOD): The lowest concentration of the undesired enantiomer that can be detected but not necessarily quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.
| Validation Parameter | Typical Acceptance Criteria (for the minor enantiomer)[14][16] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 20% at LOQ |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Resolution (Rs) between enantiomers | ≥ 1.7 for baseline separation |
Conclusion and Expert Recommendations
The choice of the optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis, available instrumentation, and desired throughput.
-
Chiral HPLC with derivatization remains the gold standard for its robustness, high resolution (especially with PTSC derivatization), and widespread availability. It is highly recommended for routine quality control and release testing.
-
Chiral GC with derivatization offers superior resolution and sensitivity, particularly when coupled with a mass spectrometer. It is an excellent choice for trace-level impurity analysis and for orthogonal method validation.
-
Chiral SFC is the method of choice for high-throughput screening and for laboratories prioritizing "green" analytical chemistry. Its speed and reduced solvent consumption make it economically and environmentally attractive, especially at a preparative scale.
Ultimately, a comprehensive approach may involve using HPLC as the primary validated method, with GC or SFC employed as a complementary technique for orthogonal verification, ensuring the highest level of confidence in the enantiomeric purity of this critical pharmaceutical intermediate.
References
- 1. yakhak.org [yakhak.org]
- 2. Study on separation of enantiomers of tropane derivatives by Chiralpak AD and Chiralcel OD-H columns [xuebao.shsmu.edu.cn]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. actascientific.com [actascientific.com]
- 7. benchchem.com [benchchem.com]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to the Synthesis of (R)-3-Aminopiperidine: A Comparative Analysis of Key Methodologies
Introduction
(R)-3-aminopiperidine stands as a critical chiral building block in modern medicinal chemistry. Its rigid, piperidine scaffold and chiral amino group are cornerstone features in a variety of pharmacologically active compounds, most notably in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are vital for the management of type II diabetes[1][2][3]. The stereochemistry at the C3 position is paramount for biological activity, making the efficient and enantiomerically pure synthesis of the (R)-enantiomer a topic of significant industrial and academic interest.
This guide provides an in-depth, objective comparison of three distinct and prominent synthetic strategies for obtaining (R)-3-aminopiperidine. We will move beyond a simple recitation of reaction steps to dissect the underlying principles, practical advantages, and potential drawbacks of each route. The analysis is grounded in published experimental data to empower researchers and process chemists in selecting the optimal pathway for their specific needs, whether for small-scale discovery or large-scale manufacturing. The methodologies under review are:
-
Biocatalytic Asymmetric Synthesis: A modern, "green" approach utilizing enzymes for direct stereoselective amination.
-
Chiral Pool Synthesis: A classic strategy that leverages the innate chirality of natural starting materials.
-
Classical Resolution of Racemates: A traditional but effective method involving the separation of enantiomers via diastereomeric salt formation.
Route 1: Biocatalytic Asymmetric Synthesis via Transamination
This cutting-edge approach addresses the challenge of chirality by employing enzymes, nature's own catalysts, to directly convert a prochiral substrate into a single, desired enantiomer. The use of ω-transaminases (TAs) for the asymmetric amination of N-protected 3-piperidones has emerged as a highly efficient and environmentally benign strategy[1][4][5].
Core Principle & Mechanistic Insight
The reaction involves the transfer of an amino group from a donor molecule (commonly isopropylamine) to the ketone group of a protected 3-piperidone[1]. The ω-transaminase, with its exquisitely defined chiral active site, orchestrates the addition of the amino group to one specific face of the ketone, leading to the formation of the (R)-amine with very high enantiomeric excess. The enzyme relies on the cofactor pyridoxal-5'-phosphate (PLP) to facilitate this transfer. The key advantages of this route are the potential for near-perfect enantioselectivity and the mild, aqueous reaction conditions[1][5].
Figure 1: Workflow for biocatalytic synthesis of (R)-3-aminopiperidine.
Advantages & Disadvantages
| Pros | Cons |
| Exceptional Enantioselectivity: Typically achieves >99% e.e., minimizing the need for chiral purification[1]. | Enzyme Cost & Availability: While commercially available, specialized enzymes can be costly for large-scale operations[1]. |
| Green Chemistry: Utilizes mild, aqueous conditions, reducing solvent waste and hazardous reagent use[4]. | Substrate Specificity: Enzyme activity can be highly dependent on the N-protecting group on the piperidone substrate. |
| High Atom Economy: Asymmetric synthesis is inherently more efficient than resolution, with a theoretical yield of 100%[1]. | Process Optimization: Requires screening of different enzymes and optimization of pH, temperature, and co-solvents[1]. |
| Process Simplicity: A one-step conversion from ketone to chiral amine simplifies the overall process[1][4]. | Cofactor Management: Requires the PLP cofactor and management of the amine donor/acceptor equilibrium. |
Representative Experimental Protocol: Enzymatic Amination
The following protocol is a synthesized representation based on the methodology described in literature[1].
-
Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., sodium phosphate buffer, pH 7.5) is prepared.
-
Reagent Addition: N-Boc-3-piperidone (1 equivalent), isopropylamine (as the amine donor), and pyridoxal-5'-phosphate (PLP) cofactor are added to the buffer.
-
Enzyme Introduction: The selected immobilized ω-transaminase is added to the mixture. Immobilization on a solid support aids in enzyme stability and recovery[1].
-
Reaction Execution: The mixture is agitated at a controlled temperature (e.g., 30 °C) for 16-24 hours. Reaction progress is monitored by HPLC or GC.
-
Workup and Isolation: Upon completion, the immobilized enzyme is removed by filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated under vacuum to yield (R)-N-Boc-3-aminopiperidine.
-
Deprotection: The resulting protected amine is dissolved in ethanol and treated with a solution of HCl in ethanol at 0 °C to room temperature to precipitate the final product, (R)-3-aminopiperidine dihydrochloride, as a white solid[1][4].
Route 2: Chiral Pool Synthesis from D-Glutamic Acid
This strategy exemplifies a classic approach in asymmetric synthesis: starting with a readily available and inexpensive enantiopure natural product. D-glutamic acid serves as an excellent starting material, with its stereocenter providing the foundation for the chirality of the final product.
Core Principle & Mechanistic Insight
The synthesis transforms D-glutamic acid into (R)-3-aminopiperidine through a multi-step sequence that preserves the initial stereochemistry. The key transformations involve protection of the amino group, reduction of the carboxylic acids, activation of one hydroxyl group (often as a tosylate or mesylate), and a final intramolecular cyclization to form the piperidine ring[6]. The stereocenter from D-glutamic acid directly becomes the C3 stereocenter in the piperidine ring.
Figure 2: General workflow for chiral pool synthesis from D-glutamic acid.
Advantages & Disadvantages
| Pros | Cons |
| High Enantiopurity: The chirality is derived from the starting material, ensuring high optical purity if no racemization occurs. | Multiple Steps: The route typically involves 5-6 steps, which can lead to a lower overall yield and increased process complexity[6]. |
| Inexpensive Starting Material: D-glutamic acid is a readily available and low-cost chiral raw material[6]. | Reagent Usage: Requires stoichiometric use of protecting groups, reducing agents, and activating agents, which can generate significant waste. |
| Established Chemistry: The reactions involved (esterification, reduction, cyclization) are well-understood and robust. | Potential for Side Reactions: Each step carries the risk of side reactions that can complicate purification and lower yields. |
| Scalability: The individual steps are generally scalable for industrial production. | Lower Overall Yield: Cumulative losses over multiple steps often result in modest overall yields. |
Representative Experimental Protocol: Cyclization Step
The following protocol is a synthesized representation of the key cyclization step based on the strategy outlined in patent literature[6].
-
Substrate Preparation: The diol intermediate (derived from the reduction of N-Boc-D-glutamic acid dimethyl ester) is selectively activated at one hydroxyl group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a mono-tosylate.
-
Cyclization Reaction: The N-Boc protected mono-tosylate is dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
Base Addition: A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C. The base deprotonates the protected amino group, forming an internal nucleophile.
-
Ring Formation: The reaction is allowed to warm to room temperature and stirred. The nucleophilic nitrogen attacks the carbon bearing the tosylate leaving group in an intramolecular SN2 reaction, forming the N-Boc-protected piperidine ring.
-
Workup and Isolation: The reaction is carefully quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated to yield the cyclized intermediate, which is then carried forward to the final deprotection step.
Route 3: Classical Resolution of Racemic 3-Aminopiperidine Derivatives
This traditional method involves the non-stereoselective synthesis of a racemic mixture, followed by separation of the enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility[3][7].
Core Principle & Mechanistic Insight
A racemic mixture of a 3-aminopiperidine derivative (e.g., 3-piperidine amide) is treated with a single enantiomer of a chiral acid (e.g., D-mandelic acid)[3] or a chiral cyclic phosphoric acid[7]. This reaction forms two diastereomeric salts: (R-amine)-(D-acid) and (S-amine)-(D-acid). These diastereomers are not mirror images and thus have different solubilities in a given solvent system. By carefully selecting the solvent and temperature, one diastereomer can be selectively crystallized from the solution, leaving the other in the mother liquor. The desired enantiomer is then liberated from the purified salt by treatment with a base.
Figure 3: Workflow for the classical resolution of a racemic aminopiperidine derivative.
Advantages & Disadvantages
| Pros | Cons |
| Procedurally Simple: The concept is straightforward and often effective for obtaining high-purity material. | 50% Yield Limitation: In its simplest form, this method discards half of the material as the undesired enantiomer, limiting the theoretical maximum yield to 50%[4]. |
| Versatile: Can be applied to a wide range of racemic amines with suitable chiral acids. | Labor-Intensive: Requires careful optimization of crystallization conditions and may need multiple recrystallization steps to achieve high e.e. |
| High Enantiopurity Possible: With proper optimization, very high enantiomeric excess can be achieved in the crystallized salt[7]. | Resolving Agent Cost: The chiral resolving agent can be expensive, and its recovery is necessary for an economical process. |
| Established Technology: A well-understood and widely practiced industrial technique. | Waste Generation: Generates a significant amount of waste in the form of the undesired enantiomer and separation solvents. |
Representative Experimental Protocol: Diastereomeric Salt Resolution
The following protocol is a synthesized representation based on the methodology described in patent literature[3].
-
Salt Formation: Racemic 3-piperidine amide (1 equivalent) and D-mandelic acid (1 equivalent) are dissolved in a heated mixture of organic solvents (e.g., methyl tert-butyl ether and isopropanol).
-
Crystallization: The solution is heated (e.g., to 70 °C) to ensure complete dissolution and then allowed to cool slowly to ambient temperature. The D-mandelic acid salt of (R)-3-piperidine amide, being less soluble, selectively precipitates.
-
Isolation: The mixture is stirred at room temperature for several hours to maximize the yield of the crystalline salt. The solid is then collected by suction filtration.
-
Purification: The collected solid may be recrystallized from the same solvent system to enhance its diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is suspended in a mixed solution of alcohol and water. An inorganic base (e.g., sodium carbonate) is added to adjust the pH to 10-11, which neutralizes the mandelic acid and liberates the free (R)-3-piperidine amide. The product is then extracted or isolated for subsequent steps.
Comparative Summary and Expert Recommendation
The choice of synthetic route is a multifactorial decision that balances efficiency, cost, scalability, and environmental impact. The table below summarizes the key performance indicators for each strategy.
| Metric | Route 1: Biocatalysis | Route 2: Chiral Pool | Route 3: Classical Resolution |
| Typical e.e. | >99%[1] | >98% | >99% (after recrystallization)[7] |
| Theoretical Yield | ~100%[1] | Dependent on step count (modest overall) | 50% (without racemization protocol) |
| Number of Steps | 2 (Amination + Deprotection) | 5-9[6] | 3+ (Racemate synthesis + Resolution + Liberation) |
| Key Advantage | High selectivity, green process | Inexpensive starting material | Procedural simplicity |
| Key Disadvantage | Enzyme cost/availability | Low overall yield, multiple steps | Inherent 50% material loss[4] |
| Best Suited For | Scalable, green manufacturing | Robust, well-established processes | Initial lab-scale synthesis; when a racemization/recycling process is available |
Expert Recommendation:
-
For industrial-scale production and green chemistry initiatives , the Biocatalytic Asymmetric Synthesis (Route 1) is increasingly the method of choice. Its high enantioselectivity, operational simplicity, and reduced environmental footprint present compelling advantages over traditional methods, provided the initial investment in enzyme screening and process optimization is feasible[1][4].
-
The Chiral Pool Synthesis (Route 2) remains a viable and robust option, particularly when a low-cost starting material is available and the multi-step process can be efficiently streamlined and automated. It offers a reliable path to high enantiopurity without the inherent waste of classical resolution[6].
-
Classical Resolution (Route 3) is often employed during initial drug discovery and process development due to its straightforward implementation. However, for large-scale manufacturing, its economic viability is critically dependent on the implementation of an efficient process to racemize and recycle the undesired enantiomer, without which it is inherently wasteful and costly[3][7].
Ultimately, the optimal synthetic route will be dictated by the specific project requirements, including production scale, cost targets, available expertise, and commitment to sustainable manufacturing principles.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 6. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Chiral Scaffolds, Divergent Fates: A Comparative Guide to the Biological Significance of (R)- and (S)-3-Aminopiperidin-2-one
To the researchers, chemists, and pioneers of drug discovery, this guide offers a nuanced exploration of the stereoisomers (R)- and (S)-3-aminopiperidin-2-one. While direct, head-to-head comparative studies on the intrinsic biological activities of these enantiomers are conspicuously absent in publicly accessible literature, their profound and divergent impact as chiral building blocks in pharmacology is a compelling narrative of stereochemistry's critical role in molecular recognition and function. This guide will illuminate the significance of their distinct spatial arrangements by examining the biological activities of the complex molecules they help create, supplemented with detailed synthetic protocols for their preparation.
Introduction: The Principle of Chirality in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit remarkably different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer. The case of (R)- and (S)-3-aminopiperidin-2-one serves as a powerful illustration of this principle, not through their own inherent activities, but as precursors to potent and stereospecific drugs.
The Stereoselective Synthesis of (R)- and (S)-3-Aminopiperidin-2-one
The utility of these enantiomers in drug synthesis necessitates robust and stereocontrolled methods for their preparation. Below are representative protocols for the synthesis of both (R)- and (S)-3-aminopiperidin-2-one, often starting from the readily available chiral amino acid, ornithine.
Experimental Protocol: Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride from L-Ornithine
This protocol outlines a common method for the cyclization of L-ornithine to yield the (S)-enantiomer.
Step 1: Esterification of L-Ornithine Hydrochloride
-
To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol) at room temperature.
-
Stir the reaction mixture for 12 hours. The solid will gradually dissolve as the esterification proceeds.
Step 2: Cyclization
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture to pH 7 with 6N aqueous HCl.
-
Filter the resulting precipitate (sodium chloride) and concentrate the filtrate under reduced pressure.
-
To remove residual salts, dissolve the crude product in isopropanol, filter any insoluble material, and concentrate the filtrate again.
-
Purify the final product by silica gel column chromatography (eluent: 30% methanol in dichloromethane) to obtain (S)-3-aminopiperidin-2-one hydrochloride as a hygroscopic solid.
Experimental Protocol: Synthesis of (R)-3-Aminopiperidin-2-one via Enzymatic Cascade
A greener, biocatalytic approach can also be employed, showcasing the power of enzymes in stereoselective synthesis. While a direct protocol for the (R)-enantiomer from D-ornithine using this specific method is not detailed in the search results, the principle of using enzyme cascades with the corresponding D-amino acid starting material is a valid and increasingly popular strategy in chiral synthesis.
The following diagram illustrates a conceptual enzymatic cascade for the synthesis of L-3-aminopiperidines, which can be adapted for the D-enantiomer.
Caption: Conceptual workflow for the enzymatic synthesis of a protected L-3-aminopiperidine.
Divergent Biological Fates: The Impact of Stereochemistry on Drug Activity
The true significance of the chirality of 3-aminopiperidin-2-one becomes evident when examining the biological activities of the drugs synthesized from each enantiomer. The (R)- and (S)-forms are not interchangeable; the specific orientation of the amino group dictates the binding affinity and efficacy of the final drug molecule.
(R)-3-Aminopiperidin-2-one in the Development of DPP-IV Inhibitors
The (R)-enantiomer of 3-aminopiperidine is a key structural motif in a class of highly potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. The spatial arrangement of the amino group in the (R)-configuration is crucial for optimal interaction with the active site of the DPP-IV enzyme.
| Drug Class | Target | Role of (R)-3-Aminopiperidine | Representative Compound |
| DPP-IV Inhibitors | Dipeptidyl Peptidase-IV | Forms key interactions within the enzyme's active site, contributing to high potency and selectivity. | Alogliptin, Linagliptin |
The development of these drugs involved extensive structure-activity relationship (SAR) studies, which consistently demonstrated the superiority of the (R)-enantiomer in achieving the desired pharmacological profile.
(S)-3-Aminopiperidin-2-one and its Derivatives in Modulating Biological Systems
While the (S)-enantiomer is also a valuable chiral building block, it is often utilized in the synthesis of compounds targeting different biological pathways. For instance, derivatives of (S)-3-aminopiperidine have been explored for their potential as modulators of various cellular processes. A notable, though structurally distinct, example that underscores the importance of stereochemistry in this scaffold is thalidomide, which contains a 3-aminopiperidine-2,6-dione core. The (R)-enantiomer of thalidomide is sedative and antiemetic, while the (S)-enantiomer is teratogenic. This stark difference in biological activity highlights the critical importance of stereochemical purity in drug development. Although 3-aminopiperidin-2-one is not thalidomide, this example serves as a potent reminder of the divergent effects enantiomers can have.
Comparative Analysis: A Tale of Two Scaffolds
The following table summarizes the distinct applications of the (R)- and (S)-enantiomers of 3-aminopiperidin-2-one based on the biological activities of their derivatives.
| Feature | (R)-3-Aminopiperidin-2-one | (S)-3-Aminopiperidin-2-one |
| Primary Therapeutic Area of Derivatives | Type 2 Diabetes (DPP-IV inhibition), Migraine (CGRP receptor antagonism) | Varied, including potential roles in CNS disorders and as intermediates for complex natural product analogs. |
| Key to Biological Activity of Derivatives | The specific 3D orientation of the amino group is critical for high-affinity binding to target enzymes and receptors. | The stereochemistry dictates the interaction with its specific biological targets, leading to distinct pharmacological outcomes. |
| Significance in Drug Design | A well-established chiral building block for achieving potency and selectivity in targeted therapies. | A versatile chiral synthon for exploring diverse biological targets. |
Future Perspectives and Conclusion
The story of (R)- and (S)-3-aminopiperidin-2-one is a testament to the indispensable role of stereochemistry in modern drug discovery. While the intrinsic biological activities of these enantiomers remain to be fully elucidated in the public domain, their application as chiral synthons has led to the development of life-changing medicines. The divergent paths these mirror-image molecules take in the synthesis of targeted therapies underscore the necessity of stereoselective synthesis and rigorous enantiomeric purity analysis.
For researchers in the field, the key takeaway is that the choice between the (R)- and (S)-enantiomer of a building block like 3-aminopiperidin-2-one is not trivial. It is a critical design decision that can profoundly influence the efficacy, selectivity, and safety of a drug candidate. As synthetic methodologies become more sophisticated and our understanding of molecular interactions deepens, the strategic use of such chiral scaffolds will continue to be a cornerstone of innovative drug development.
The following diagram illustrates the logical flow from the chiral building blocks to their distinct therapeutic applications.
Caption: From enantiomeric building blocks to distinct therapeutic applications.
A Senior Application Scientist's Guide to Alternative Reagents for (R)-3-Aminopiperidin-2-one Hydrochloride in Chiral Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of viable alternatives to (R)-3-Aminopiperidin-2-one hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. We will move beyond a simple catalog of substitutes to offer a nuanced analysis grounded in experimental data, exploring the causal factors that drive the selection of one reagent over another. Our focus is on empowering researchers to make informed decisions based on synthetic efficiency, stereochemical control, cost, and the strategic goals of their drug discovery programs.
The Central Role of this compound
(R)-3-Aminopiperidin-2-one is a chiral lactam, a cyclic analog of the amino acid ornithine.[1] Its hydrochloride salt is a stable, crystalline solid, making it a convenient starting material for multi-step syntheses.[2][3] The molecule's significance stems from its rigid, stereochemically defined structure, which presents a primary amine and a lactam carbonyl in a specific spatial orientation. This pre-organized scaffold is particularly valuable in medicinal chemistry for creating ligands that bind with high affinity and selectivity to biological targets.
Its most prominent application is as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral anti-hyperglycemic drugs used to treat type 2 diabetes.[4][5] The 3-aminopiperidine core is a well-established pharmacophore for this enzyme class.[5] Furthermore, its structural motif is found in antagonists for the calcitonin gene-related peptide (CGRP) receptor, which are used for treating migraines.[6]
The synthesis of this compound typically starts from chiral pool materials like D-glutamic acid or L-ornithine, involving multiple steps of protection, reduction, activation, and cyclization.[7][8] One common route involves the reduction of (R)-methyl-2,5-diaminopentanoate dihydrochloride.[4][7]
The Strategic Imperative for Alternatives
While indispensable, reliance on a single chiral building block presents several challenges that necessitate the exploration of alternatives:
-
Synthetic Complexity and Cost: Multi-step syntheses from natural amino acids can be lengthy and may suffer from cumulative yield losses, driving up the cost of the final product.
-
Intellectual Property (IP) Landscape: In the competitive field of drug development, utilizing established scaffolds can lead to crowded IP space. "Scaffold hopping"—the practice of modifying the core molecular structure while retaining key pharmacophoric features—is a common strategy to generate novel chemical entities with unique patent protection.
-
Physicochemical and Pharmacokinetic Tuning: The parent scaffold may not possess the optimal properties for a given drug candidate. Alternatives are often sought to improve solubility, metabolic stability, oral bioavailability, or to mitigate off-target effects.
-
Exploring New Biological Space: Different scaffolds can present functional groups at slightly different vectors, potentially leading to new, beneficial interactions with the target protein or improved selectivity against related proteins.
Comparative Analysis of Alternative Reagents and Synthetic Strategies
We will categorize alternatives based on their structural relationship to the parent compound and the synthetic strategy employed.
Structural Analogs: Incremental Modification
These alternatives retain the core piperidinone or a closely related ring system but introduce modifications to modulate properties.
-
Example: (R)-3-Amino-1-methylpiperidin-2-one hydrochloride
-
Rationale: N-alkylation of the lactam nitrogen is a common medicinal chemistry tactic. It can block potential metabolic N-dealkylation sites, increase lipophilicity, and serve as an attachment point for further diversification. The methyl group can fill a small hydrophobic pocket in the target binding site, potentially increasing potency.
-
Synthesis: Typically prepared by methylation of a protected (R)-3-aminopiperidin-2-one precursor before deprotection. The synthetic complexity is slightly increased by the additional methylation and deprotection steps.
-
Example 1: (S)-3-aminopiperidine-2,6-dione (a chiral glutarimide)
-
Rationale: Derived from L-glutamine, this analog introduces a second carbonyl group, which can act as an additional hydrogen bond acceptor.[9] This scaffold is famously the core of thalidomide and its analogs (IMiDs), highlighting its biological relevance.[9]
-
Synthesis: Can be produced biocatalytically using enzymes derived from the indigoidine biosynthetic pathway, offering a potentially greener and highly enantioselective route to the pure (S)-enantiomer.[9]
-
-
Example 2: Chiral β-Lactams (Azetidin-2-ones)
-
Rationale: β-Lactams are four-membered rings known for their unique reactivity due to ring strain.[10] They serve as versatile chiral synthons for producing a wide array of non-protein amino acids and other complex nitrogen-containing heterocycles.[10] Their constrained nature can lock a molecule into a bioactive conformation.
-
Synthesis: The Staudinger ketene-imine [2+2] cycloaddition is a cornerstone method for synthesizing β-lactams with excellent enantiopurity.[10][11] Organocatalysis has also emerged as a powerful tool for their asymmetric synthesis.[10]
-
Alternative Scaffolds: Scaffold Hopping and Bioisosteric Replacement
This strategy involves replacing the piperidinone core with a different heterocyclic system that maintains the critical 3D arrangement of the amine and other key functional groups.
-
Example: (R)-3-(N-Boc-amino)piperidine
-
Rationale: Removing the lactam carbonyl group fundamentally changes the molecule's properties. It eliminates a hydrogen bond acceptor but increases the flexibility of the ring and its basicity. This scaffold is a core component of many pharmaceuticals, including the DPP-IV inhibitor Alogliptin.[12]
-
Synthesis: A common approach is to start from L-glutamic acid, which involves a five-step sequence: esterification, Boc-protection, reduction of the esters to a diol, tosylation, and finally cyclization with an amine. While multi-step, this route leverages an inexpensive chiral starting material. The final reduction of the lactam in (R)-3-aminopiperidin-2-one using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is also a direct route to this scaffold.[4][7][13]
Chemoenzymatic and Biocatalytic Routes
Modern synthetic chemistry increasingly leverages enzymes to achieve unparalleled stereoselectivity under mild conditions.
-
Strategy: Multi-enzyme cascades.
-
Rationale: This approach offers a sustainable and efficient alternative to traditional multi-step chemical synthesis. By combining several enzymatic steps in a single pot, it's possible to avoid the isolation of unstable intermediates and reduce waste.
-
Example: The synthesis of semi-protected 3-aminopiperidines and 3-aminoazepanes from N-Cbz-protected L-ornithinol and L-lysinol. This cascade uses a galactose oxidase (GOase) to form an aldehyde, which spontaneously cyclizes to an imine, followed by an imine reductase (IRED) to produce the final chiral cyclic amine with high enantiopurity.[12] This method bypasses many of the protection/deprotection steps common in purely chemical routes.
Data Summary and Performance Metrics
The choice of an alternative is a multi-factorial decision. The following table summarizes key comparative aspects of the discussed alternatives.
| Reagent/Strategy | Key Advantages | Key Disadvantages | Typical Starting Material | Stereocontrol Method |
| (R)-3-Aminopiperidin-2-one HCl (Baseline) | Commercially available, well-established chemistry. | Multi-step synthesis, potentially costly. | D-Glutamic Acid / L-Ornithine | Chiral Pool Synthesis |
| N-Substituted Analogs | Allows for property modulation (metabolic stability, potency). | Adds synthetic steps (alkylation). | Protected (R)-3-aminopiperidin-2-one | Derived from Chiral Precursor |
| (S)-3-aminopiperidine-2,6-dione | Biologically relevant scaffold, potential for biocatalysis. | Different pharmacophore, may not be a direct replacement. | L-Glutamine | Biocatalysis / Chiral Pool |
| Chiral β-Lactams | Highly versatile synthon, unique reactivity. | Ring strain can lead to instability; different geometry. | Imines, Ketenes | Asymmetric Catalysis (e.g., Staudinger) |
| Protected 3-Aminopiperidines | Established pharmacophore, increased flexibility. | Requires strong reducing agents or a distinct multi-step synthesis. | (R)-3-aminopiperidin-2-one or L-Glutamic Acid | Reduction of Chiral Lactam / Chiral Pool |
| Enzyme Cascade Synthesis | High enantioselectivity, mild conditions, one-pot process. | Requires specific enzyme availability and optimization. | Protected Amino Alcohols | Biocatalysis (e.g., GOase/IRED) |
Featured Experimental Protocol
This section provides a representative, detailed protocol for a common alternative strategy: the synthesis of a protected 3-aminopiperidine derivative from L-glutamic acid. This method highlights the practical steps involved in a chiral pool synthesis approach.
Protocol: Synthesis of (R)-3-(N-Boc-amino)-1-benzylpiperidine from L-Glutamic Acid (Adapted from literature procedures)
This multi-step synthesis demonstrates a common path from an inexpensive natural amino acid to a valuable chiral piperidine scaffold.
Caption: A multi-step workflow for synthesizing a key chiral piperidine intermediate.
Step 1-2: Synthesis of N-Boc-L-glutamic acid dimethyl ester
-
Suspend L-glutamic acid (1.0 eq) in methanol (approx. 6 mL per g of acid) and cool in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) while maintaining the temperature below 30 °C.
-
Warm the mixture to 30 °C and stir for 6 hours until conversion is >95% by HPLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a mixture of water and dioxane (1:1) and cool in an ice bath.
-
Add triethylamine (TEA, 1.8 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Remove the ice bath, warm to 30 °C, and stir for 5-6 hours until the reaction is complete (monitored by LC-MS).
-
Remove organic solvents, extract the aqueous phase with ethyl acetate (2x), wash with brine, dry over Na₂SO₄, and concentrate to yield the product as an oil.
Step 3: Reduction to (R)-2-(tert-butoxycarbonylamino)-pentane-1,5-diol
-
Dissolve the diester from the previous step (1.0 eq) in ethanol (approx. 7 mL per g of ester) and cool in an ice-water bath.
-
Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise.
-
Once a precipitate forms, remove the cooling bath and reflux the mixture for 2 hours.
-
After cooling, pour the reaction mixture into a brine solution and stir until dissolved.
-
Filter and concentrate the filtrate. Extract with an appropriate solvent like MTBE. Dry the combined organic extracts and concentrate to yield the diol.
Step 4-5: Tosylation and Cyclization to (R)-3-(N-Boc-amino)-1-benzylpiperidine
-
Dissolve the diol (1.0 eq) in dichloromethane (CH₂Cl₂) and add TEA (3.0 eq), p-toluenesulfonyl chloride (TsCl, 2.0 eq), and a catalytic amount of DMAP (0.05 eq).
-
Stir at room temperature for 1-2 hours until the diol is consumed (TLC monitoring).
-
Quench the reaction with aqueous sodium bicarbonate solution and extract with CH₂Cl₂.
-
Concentrate the dried organic phase to obtain the crude ditosylate.
-
Dissolve the crude ditosylate in a suitable solvent (e.g., acetonitrile) and add benzylamine (excess, e.g., 3-5 eq).
-
Heat the reaction mixture (e.g., to reflux) until the cyclization is complete.
-
After workup and purification (e.g., column chromatography), the desired product, (R)-3-(N-Boc-amino)-1-benzylpiperidine, is obtained.
Conclusion and Future Outlook
This compound remains a valuable and widely used chiral building block. However, the demands of modern drug discovery—spanning cost, intellectual property, and the fine-tuning of drug properties—provide a strong impetus for the development and adoption of alternatives.
Structural analogs offer a path for incremental improvements, while alternative scaffolds enable significant leaps in chemical space and IP novelty. The most transformative shift, however, comes from the adoption of chemoenzymatic and biocatalytic methods.[12] These strategies promise not only to provide highly stereoselective access to known and novel chiral amines but also to align the practice of pharmaceutical synthesis with the principles of green chemistry. As the toolbox of available enzymes expands, we can anticipate that biocatalysis will play an increasingly central role in the synthesis of chiral piperidines and their alternatives, empowering chemists to build complex molecules with greater precision and sustainability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 406216-02-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 8. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 9. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 13. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Efficacy of (R)-3-Aminopiperidin-2-one hydrochloride derivatives as enzyme inhibitors
An In-Depth Guide to the Efficacy of (R)-3-Aminopiperidine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction: Targeting Type 2 Diabetes Mellitus
The global rise of type 2 diabetes mellitus (T2DM) has necessitated the development of novel therapeutic agents that offer improved glycemic control with minimal side effects. A key strategy in modern diabetes treatment involves modulating the incretin system, a group of metabolic hormones that play a crucial role in regulating insulin secretion.[1] The enzyme Dipeptidyl Peptidase-4 (DPP-4) is a primary regulator of this system, and its inhibition has emerged as a highly successful therapeutic approach.[2][3] Within the landscape of DPP-4 inhibitors, derivatives featuring the (R)-3-aminopiperidine scaffold have distinguished themselves through high potency, selectivity, and favorable pharmacokinetic profiles.
This guide provides a comprehensive comparison of the efficacy of (R)-3-aminopiperidine-based DPP-4 inhibitors, grounded in experimental data. We will explore the underlying mechanism of action, compare key performance metrics against other inhibitors, and detail the experimental protocols used for their evaluation. This content is tailored for researchers, scientists, and drug development professionals seeking a deeper technical understanding of this important class of enzyme inhibitors.
The Scientific Rationale: Mechanism of DPP-4 Inhibition
To appreciate the efficacy of these inhibitors, it is essential to understand their target. DPP-4 is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4] Its critical role in T2DM pathophysiology stems from its rapid inactivation of the two primary incretin hormones:
-
Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells of the intestine after a meal, GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion from pancreatic α-cells, slows gastric emptying, and promotes satiety.[5][6][]
-
Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted by K-cells in the upper small intestine, GIP also enhances glucose-dependent insulin release.[4][8]
In patients with T2DM, the "incretin effect" is diminished. DPP-4 rapidly degrades active GLP-1 and GIP (plasma half-life <2 minutes for GLP-1), curtailing their beneficial actions.[6] By inhibiting DPP-4, (R)-3-aminopiperidine derivatives prevent this degradation, thereby increasing the circulating levels and prolonging the action of endogenous incretins. This leads to improved glycemic control in a glucose-dependent manner, which significantly reduces the risk of hypoglycemia compared to older classes of antidiabetic drugs.[][8]
Caption: Mechanism of DPP-4 Inhibition.
Comparative Efficacy of (R)-3-Aminopiperidine-Containing Inhibitors
The (R)-3-aminopiperidine moiety serves as a critical pharmacophore that binds to the S1 subsite of the DPP-4 enzyme. Linagliptin is a prominent, commercially successful example of a xanthine-based molecule incorporating this key structural feature.[9][10][11] Its efficacy, along with other DPP-4 inhibitors (often called "gliptins"), is primarily quantified by its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value denotes higher potency.
Potency and Selectivity: A Quantitative Comparison
Experimental data demonstrates the superior potency of Linagliptin compared to other widely used DPP-4 inhibitors.[12] This high affinity is a direct result of the optimized interactions of its chemical structure, including the (R)-3-aminopiperidine group, with the active site of the DPP-4 enzyme.
| Inhibitor | Chemical Class | Core Structure Feature | DPP-4 IC₅₀ (nM) |
| Linagliptin | Xanthine-based | (R)-3-aminopiperidine | ~1 [12] |
| Sitagliptin | β-amino acid-based | Trifluoromethyl-triazolopiperazine | ~19[12] |
| Alogliptin | Pyrimidinedione-based | 2-cyanobenzyl | ~24[12] |
| Saxagliptin | Cyanopyrrolidine-based | Adamantylglycine | ~50[12] |
| Vildagliptin | Cyanopyrrolidine-based | Hydroxy-adamantyl | ~62[12] |
Causality Behind Experimental Choice: The selection of an IC₅₀ assay is the foundational step in characterizing an inhibitor's potency. This allows for a direct, quantitative comparison of how effectively different molecules block the target enzyme's activity under controlled laboratory conditions.
Furthermore, high selectivity is crucial for minimizing off-target effects. Linagliptin and other substituted 3-aminopiperidines have demonstrated superb selectivity for DPP-4 over other closely related proteases, such as DPP-8, DPP-9, and Quiescent Proline Dipeptidase (QPP).[13] This is a critical safety and efficacy parameter, as inhibition of DPP-8 and DPP-9 has been linked to adverse effects in preclinical studies.
Pharmacokinetic Profile: The Linagliptin Distinction
Beyond potency, the pharmacokinetic profile of a drug governs its clinical utility. Linagliptin possesses a unique characteristic among gliptins: it is primarily eliminated via the bile and gut, not the kidneys.[][9] This distinction means that no dose adjustment is required for patients with renal impairment, a common comorbidity in the diabetic population. This is a significant clinical advantage over other DPP-4 inhibitors that require dose adjustments based on kidney function.
Comparison with an Alternative Therapeutic Class: GLP-1 Receptor Agonists
While DPP-4 inhibitors work by preserving endogenous GLP-1, GLP-1 Receptor Agonists (GLP-1 RAs) are synthetic analogs that directly activate the GLP-1 receptor.[14][15] This represents a different, often more potent, therapeutic strategy within the incretin-based treatment paradigm.
| Feature | DPP-4 Inhibitors (e.g., Linagliptin) | GLP-1 Receptor Agonists (e.g., Dulaglutide) |
| Mechanism | Inhibit DPP-4 enzyme, increasing endogenous GLP-1/GIP levels.[] | Directly activate GLP-1 receptors.[16] |
| Administration | Oral (daily) | Subcutaneous Injection (daily or weekly)[6][16] |
| Glycemic Efficacy | Moderate to high | High to very high |
| Effect on Body Weight | Neutral[17] | Promotes weight loss.[18] |
| Primary Side Effects | Generally well-tolerated; rare instances of pancreatitis or joint pain. | Gastrointestinal (nausea, vomiting), especially upon initiation.[15] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a standard, reliable method for determining the IC₅₀ value of a test compound against human DPP-4. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme.
Principle: DPP-4 cleaves the Gly-Pro bond, releasing the highly fluorescent AMC molecule. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal. The signal intensity is inversely proportional to the inhibitor's potency.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., (R)-3-Aminopiperidin-2-one derivative)
-
Reference inhibitor (e.g., Linagliptin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in the assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This range should bracket the expected IC₅₀.
-
-
Assay Setup:
-
In the 96-well plate, add 50 µL of the diluted test compound solutions to the appropriate wells.
-
Include "positive control" wells with assay buffer and DMSO (no inhibitor, 100% enzyme activity).
-
Include "negative control" wells with assay buffer and a high concentration of a reference inhibitor (0% enzyme activity).
-
-
Enzyme Addition:
-
Prepare a working solution of the DPP-4 enzyme in the assay buffer.
-
Add 25 µL of the enzyme solution to each well (except for a "substrate blank" well).
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.
-
Add 25 µL of the substrate solution to all wells to start the enzymatic reaction.
-
Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data by setting the average rate of the positive control as 100% activity and the negative control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.
-
References
- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 2. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 3. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. What are DPP-4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Long Acting GLP-1 Receptor Agonist Drugs Lists and Overview | Biopharma PEG [biochempeg.com]
- 8. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linagliptin | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Dulaglutide (Trulicity): The Third Once-Weekly GLP-1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
A Comparative Spectroscopic Guide to (R)-3-Aminopiperidin-2-one and Its Derivatives
This guide provides an in-depth spectroscopic comparison of (R)-3-Aminopiperidin-2-one, a pivotal chiral building block in medicinal chemistry, and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the structural elucidation and characterization of this important class of compounds.
Introduction: The Significance of the (R)-3-Aminopiperidin-2-one Scaffold
(R)-3-Aminopiperidin-2-one is a cyclic chiral amine and a lactam, a structural motif frequently encountered in pharmacologically active molecules. Its rigid piperidinone core, coupled with the chiral amino group, provides a versatile scaffold for the synthesis of a wide array of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. A thorough understanding of the spectroscopic properties of this parent molecule and its derivatives is paramount for unambiguous structural confirmation, purity assessment, and the rational design of new chemical entities.
This guide will explore the characteristic spectral signatures of (R)-3-Aminopiperidin-2-one and its common derivatives, such as N-acetyl, N-benzoyl, and N-Boc protected analogues. By presenting and interpreting experimental data, we aim to provide a practical reference for scientists working with these valuable synthetic intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-3-Aminopiperidin-2-one and its derivatives, both ¹H and ¹³C NMR provide critical information regarding the connectivity, stereochemistry, and conformational dynamics of the piperidinone ring.
The ¹H NMR Landscape
The proton NMR spectra of 3-substituted piperidin-2-ones are characterized by complex multiplets for the ring protons due to spin-spin coupling. The presence of the chiral center at C3 often renders the geminal protons on the adjacent methylene groups (C4 and C5) diastereotopic, meaning they are chemically non-equivalent and will resonate at different chemical shifts, each appearing as a distinct multiplet.[1]
Derivatization of the amino group significantly influences the chemical shifts of the neighboring protons, particularly the proton at C3. For instance, acylation of the amino group typically leads to a downfield shift of the H3 proton due to the electron-withdrawing nature of the acyl group.
Table 1: Comparative ¹H NMR Spectral Data (Approximate Chemical Shifts in ppm)
| Compound | H3 | H4 (diastereotopic) | H5 (diastereotopic) | H6 | NH (lactam) |
| (R)-3-Aminopiperidin-2-one | ~3.5 | ~1.8, ~2.1 | ~1.9, ~2.2 | ~3.3 | ~7.5 (broad) |
| N-Acetyl-(R)-3-aminopiperidin-2-one | ~4.2 | ~1.9, ~2.2 | ~2.0, ~2.3 | ~3.4 | ~7.8 (broad) |
| N-Benzoyl-(R)-3-aminopiperidin-2-one | ~4.5 | ~2.0, ~2.3 | ~2.1, ~2.4 | ~3.5 | ~8.0 (broad) |
| N-Boc-(R)-3-aminopiperidin-2-one | ~4.0 | ~1.8, ~2.1 | ~1.9, ~2.2 | ~3.3 | ~7.6 (broad) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR Signature
The carbon NMR spectrum provides complementary information, with the chemical shift of each carbon atom being sensitive to its local electronic environment. The carbonyl carbon (C2) of the lactam ring is a key diagnostic signal, typically appearing in the range of 170-175 ppm. The C3 carbon, bearing the amino group, is also a characteristic signal. Derivatization of the amino group affects the chemical shift of C3, with acylation causing a slight downfield shift.
Table 2: Comparative ¹³C NMR Spectral Data (Approximate Chemical Shifts in ppm)
| Compound | C2 (C=O) | C3 | C4 | C5 | C6 |
| (R)-3-Aminopiperidin-2-one[2] | ~174 | ~52 | ~30 | ~22 | ~42 |
| N-Acetyl-(R)-3-aminopiperidin-2-one | ~173 | ~54 | ~30 | ~22 | ~42 |
| N-Benzoyl-(R)-3-aminopiperidin-2-one | ~173 | ~55 | ~30 | ~22 | ~42 |
| N-Boc-(R)-3-aminopiperidin-2-one | ~174 | ~53 | ~30 | ~22 | ~42 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for comparative studies.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Caption: General workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For (R)-3-Aminopiperidin-2-one and its derivatives, the key vibrational bands are associated with the lactam and amino/amide functionalities.
The parent compound exhibits characteristic N-H stretching vibrations for both the primary amine and the secondary lactam. The lactam carbonyl (C=O) stretch is a strong, sharp absorption that is sensitive to the ring size; for a six-membered lactam, this band typically appears around 1680 cm⁻¹.[3] Upon acylation of the amino group, the primary amine N-H stretches are replaced by a single N-H stretch for the secondary amide, and a new, strong amide I band (C=O stretch) appears.
Table 3: Comparative IR Spectral Data (Approximate Wavenumbers in cm⁻¹)
| Compound | N-H Stretch (Amine/Amide) | C=O Stretch (Lactam) | C=O Stretch (Amide I) |
| (R)-3-Aminopiperidin-2-one | ~3350, ~3280 (primary amine) | ~1680 | - |
| N-Acetyl-(R)-3-aminopiperidin-2-one | ~3300 (secondary amide) | ~1685 | ~1650 |
| N-Benzoyl-(R)-3-aminopiperidin-2-one | ~3320 (secondary amide) | ~1680 | ~1645 |
| N-Boc-(R)-3-aminopiperidin-2-one | ~3340 (carbamate) | ~1690 | ~1710 |
Note: The exact wavenumbers can vary depending on the sampling method (e.g., KBr pellet, thin film).
Experimental Protocol: FTIR Analysis (KBr Pellet)
Sample Preparation:
-
Thoroughly dry both the sample and potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns that aid in structural confirmation.
For (R)-3-Aminopiperidin-2-one and its derivatives, electrospray ionization (ESI) is a common technique, which typically produces the protonated molecule [M+H]⁺. The fragmentation of these compounds is often initiated at the protonated nitrogen atoms.
A common fragmentation pathway for piperidine-containing compounds involves α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4] The specific fragmentation pattern will be heavily influenced by the nature of the substituents on the amino group. For example, N-acyl derivatives may show characteristic losses of the acyl group.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| (R)-3-Aminopiperidin-2-one | C₅H₁₀N₂O | 114.15 | 115.08 | 97 (loss of NH₃), 86, 70 |
| N-Acetyl-(R)-3-aminopiperidin-2-one | C₇H₁₂N₂O₂ | 156.18 | 157.09 | 115 (loss of acetyl), 97 |
| N-Benzoyl-(R)-3-aminopiperidin-2-one | C₁₂H₁₄N₂O₂ | 218.25 | 219.11 | 115 (loss of benzoyl), 105 (benzoyl cation) |
| N-Boc-(R)-3-aminopiperidin-2-one | C₁₀H₁₈N₂O₃ | 214.26 | 215.13 | 159 (loss of t-butyl), 115 (loss of Boc) |
Note: The observed m/z values are for the most abundant isotope.
Experimental Protocol: LC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
-
For MS/MS: Select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.
-
Caption: A typical workflow for LC-MS/MS analysis.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization of (R)-3-Aminopiperidin-2-one and its derivatives. ¹H and ¹³C NMR spectroscopy offer detailed insights into the molecular structure and conformation. IR spectroscopy allows for the rapid identification of key functional groups, while mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation pathways. By understanding the characteristic spectral features outlined in this guide, researchers can confidently identify and characterize these important chiral building blocks, facilitating their application in the synthesis of novel therapeutic agents.
References
Safety Operating Guide
(R)-3-Aminopiperidin-2-one hydrochloride proper disposal procedures
An Expert Guide to the Proper Disposal of (R)-3-Aminopiperidin-2-one Hydrochloride
Understanding the Compound: Hazard Profile and Core Risks
The primary hazards associated with this class of compounds are:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[2][4]
-
Serious Eye Irritation/Damage (Category 2A/1) : Can cause serious and potentially damaging eye irritation.[2][3][4]
-
Respiratory Irritation (Category 3) : Inhalation of dust may cause respiratory tract irritation.[2][3]
It is crucial to recognize that as the waste generator, you are legally responsible for determining if the chemical waste is classified as hazardous under local and national regulations, such as the EPA guidelines in 40 CFR 261.3 in the United States.[2]
Key Hazard Information Summary
| Hazard Classification | Category | Description | Supporting Sources |
| Skin Irritation | 2 | Causes redness, itching, and inflammation on contact. | [2],[4] |
| Serious Eye Irritation | 2A / 1 | Causes significant irritation, redness, and pain. | [2],[3],[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation if inhaled as dust. | [2],[3],[5] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before any handling or disposal operations, establishing a robust safety protocol is paramount. The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied at all times.
Required Personal Protective Equipment (PPE)
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and should be disposed of after a single use, especially if contact occurs.[4][6] After removing gloves, always wash and dry hands thoroughly.[1]
-
Eye/Face Protection : Use chemical safety goggles or a face shield that meets standards like OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin and Body Protection : A lab coat or other protective clothing is mandatory to prevent skin contact.[1] For tasks with a higher risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection : All handling of the solid material that could generate dust must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4]
Step-by-Step Disposal and Decontamination Workflow
The proper disposal route for this compound depends on the nature and quantity of the waste. The following workflow provides a decision-making framework for safe disposal.
Caption: Disposal workflow for this compound.
Protocol 1: Managing Spills and Contaminated Materials
This protocol applies to both small spills and materials (like weighing paper, wipes, or disposable PPE) contaminated with the compound.
-
Alert Personnel : Inform others in the immediate area of the spill.[1]
-
Ensure Ventilation : Work within a fume hood or ensure the area is well-ventilated to avoid inhaling dust.[2]
-
Containment :
-
For Dry Spills : Do NOT use water to clean up the initial spill, as this can create a solution that spreads the contamination. Use dry cleanup procedures.[1] Gently sweep or vacuum (using a vacuum with a HEPA filter) the solid material. Avoid any actions that generate dust.[1]
-
For Wet Spills : If the material is already in solution, absorb it with an inert material like vermiculite, dry sand, or earth.
-
-
Collection : Carefully place the spilled material or contaminated items into a clean, dry, sealable, and clearly labeled container for hazardous waste.[1][2] The label should include the chemical name, "this compound," and the appropriate hazard warnings.
-
Decontamination of Spill Area : Once the bulk material is removed, decontaminate the surface by washing it down with large amounts of water and soap.[1] Collect the cleaning water as aqueous hazardous waste if local regulations require it. Prevent runoff from entering drains.[1][2]
Protocol 2: Disposal of Bulk Quantities and Unused Product
Disposing of expired or unwanted this compound must be handled as a formal hazardous waste stream.
-
Do Not Neutralize : While this is an amine hydrochloride, in-lab neutralization prior to disposal is not recommended. Neutralization with a base would generate the free amine, which may have different reactivity, volatility, and toxicity profiles. Such chemical treatments can be hazardous and should only be performed by trained personnel for specific purposes, not for routine disposal.[7][8]
-
Packaging : Ensure the compound is in its original container or a compatible, tightly sealed waste container. The container must be in good condition, not leaking, and clearly labeled.[9][10]
-
Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. Ensure it is segregated from incompatible materials.[11]
-
Professional Disposal : Arrange for pickup by a licensed hazardous waste disposal company. The recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to handle potential emissions of nitrogen oxides and hydrogen chloride gas.[3][6] Never discharge this chemical to a sewer system or the environment. [3][6]
Protocol 3: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing : An empty container must be triple-rinsed with a solvent capable of removing the chemical residue.[11] Water is a suitable solvent for this hydrochloride salt.
-
Collect Rinsate : The solvent used for rinsing must be collected as hazardous waste.[11] Combine the rinsate with your aqueous chemical waste stream for proper disposal via your institution's hazardous waste program.
-
Container Disposal : Once triple-rinsed, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy. Deface or remove the original label to prevent confusion.[9][11]
Causality and Scientific Rationale
-
Why avoid dust? The primary route of exposure for this solid compound is inhalation of airborne particles, which can cause respiratory irritation.[2] Dry cleanup methods minimize the aerosolization of these particles.
-
Why is incineration the preferred disposal method? High-temperature incineration with flue gas scrubbing ensures the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen, while the scrubber neutralizes the acidic hydrogen chloride gas generated from the hydrochloride salt.[3][6] This is the most environmentally sound method for complete destruction.
-
Why triple rinse containers? Regulations consider a container "empty" only after procedures are followed to remove residual contents. Triple rinsing is the standard practice to ensure that lingering chemical does not pose a hazard to custodial staff or the environment when the container is discarded.[9][11]
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. biosynth.com [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ptb.de [ptb.de]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ethz.ch [ethz.ch]
- 11. vumc.org [vumc.org]
A Researcher's Comprehensive Guide to the Safe Handling of (R)-3-Aminopiperidin-2-one Hydrochloride
I have gathered sufficient information from the Safety Data Sheets (SDS) for (R)-3-Aminopiperidin-2-one hydrochloride and its analogs. The SDSs provide comprehensive details on hazards, handling procedures, personal protective equipment, emergency first aid measures, and disposal considerations. I can now proceed to structure the guide, create the necessary tables and diagrams, and write the full response without needing further searches.
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This compound is a key chiral building block in the synthesis of innovative pharmaceutical compounds. This guide provides an in-depth, practical framework for its safe handling, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Foundational Safety: Understanding the Hazard Profile
While a comprehensive toxicological profile for this compound is not extensively detailed in all public records, the available Safety Data Sheets (SDS) for it and structurally similar aminopiperidine derivatives classify it as a substance that requires careful handling. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The hydrochloride salt form exists as a fine powder, which increases the risk of inadvertent inhalation and dust generation during manipulation.[3][4]
A thorough risk assessment is the critical first step before any procedure. This involves not only recognizing the intrinsic hazards of the chemical but also evaluating the specific experimental context, such as the quantities being used, the nature of the manipulations (e.g., weighing, dissolution, transfer), and the potential for aerosolization.
Your Shield: Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is your most immediate and crucial line of defense against exposure. The following table outlines the minimum required PPE and the rationale behind each component.
| PPE Component | Specifications & Best Practices | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated safety goggles with side shields are mandatory. A face shield provides an additional layer of protection, especially during splash-prone procedures.[5][6] | Protects the eyes from splashes of solutions and from airborne particles of the solid compound.[1][2][3] |
| Hand Protection | Nitrile gloves with a minimum thickness of 4 mil are required. For prolonged handling or when working with larger quantities, double-gloving is strongly recommended.[6] | Provides a robust barrier against direct skin contact.[1][2] It is crucial to inspect gloves for any signs of degradation or perforation before use.[5][7] |
| Body Protection | A long-sleeved, flame-resistant laboratory coat that fits properly and is fully buttoned. | Protects the skin and personal clothing from accidental spills and contamination.[1][2] |
| Respiratory Protection | When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an N95 or higher particulate filter is essential.[3][6][8] | Prevents the inhalation of the fine hydrochloride salt dust, which can cause respiratory tract irritation.[1][2] |
The Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a structured workflow minimizes the risk of exposure and ensures a controlled experimental environment. The following diagram illustrates the critical phases of handling this compound.
Caption: A logical progression for the safe handling of this compound.
Experimental Protocol: Weighing and Dissolution
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Designate a work area, preferably within a certified chemical fume hood. Ensure the area is clean and uncluttered.
-
Don all required PPE as outlined in the table above.
-
-
Weighing the Solid :
-
Perform all weighing operations within a chemical fume hood to contain any dust. If a fume hood is not available, the use of a NIOSH-approved respirator is mandatory.[3][8]
-
Use a clean spatula to carefully transfer the solid to a tared weigh boat or onto glassine paper.
-
Avoid any rapid movements that could generate airborne dust.
-
Securely close the main container of this compound immediately after weighing.
-
-
Dissolution :
-
Carefully add the weighed solid to the solvent in your reaction vessel.
-
If there is a potential for an exothermic reaction, add the solid in small portions to control the temperature.
-
Ensure the vessel is adequately stirred to facilitate dissolution.
-
Emergency Response: A Plan for the Unexpected
In the event of accidental exposure, a swift and correct response is critical.[9]
| Exposure Type | Immediate First Aid Response |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][9] |
| Skin Contact | Remove all contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2][9] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10] |
Responsible Disposal and Decontamination
Proper waste management is a cornerstone of laboratory safety and environmental responsibility.
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and contaminated wipes, must be placed in a clearly labeled hazardous waste container.[1][4]
-
Liquid Waste : Any unused solutions or reaction mixtures containing the compound must be disposed of in a designated and labeled hazardous waste container. Do not pour chemical waste into the sink.[11]
-
Decontamination :
-
Thoroughly rinse all glassware that has been in contact with the chemical with a suitable solvent (e.g., ethanol or acetone). Collect this rinseate as hazardous waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
Wipe down all work surfaces with a decontaminating solution.
-
By integrating these safety protocols into your daily laboratory practices, you can handle this compound with the confidence and care it requires, ensuring a safe environment for yourself and your colleagues while advancing your critical research.
References
- 1. aksci.com [aksci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 172603-05-3 Name: 3-(BOC-AMINO)PIPERIDINE3-(BOC-Amino)piperidine3-Aminopiperidine, 3-BOC protected [xixisys.com]
- 6. pppmag.com [pppmag.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

